molecular formula C9H8N2O B168543 4-(1H-imidazol-2-yl)phenol CAS No. 15548-89-7

4-(1H-imidazol-2-yl)phenol

Cat. No.: B168543
CAS No.: 15548-89-7
M. Wt: 160.17 g/mol
InChI Key: BTXQISFZAIFMCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1H-Imidazol-2-yl)phenol is a phenolic imidazole derivative of significant interest in medicinal chemistry and biochemistry research. This compound serves as a key synthon and pharmacophore in the development of novel therapeutic agents. Scientific literature indicates that imidazole derivatives demonstrate a broad spectrum of biological activities, including antimicrobial , antioxidant , and anticancer properties . Researchers value this compound for its potential as an inhibitor of inducible nitric oxide synthase (iNOS) , a key enzyme involved in inflammatory pathways. Beyond biomedical applications, the structural motif of substituted imidazoles is also being explored in materials science, particularly in the development of organic electronic components and energy storage materials, due to its favorable charge transport capabilities . As a versatile building block, this compound provides researchers with a critical starting point for synthesizing more complex, multi-substituted imidazole compounds for various investigative purposes .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(1H-imidazol-2-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c12-8-3-1-7(2-4-8)9-10-5-6-11-9/h1-6,12H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIBXSCRTXGVRFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC=CN2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30499246
Record name 4-(1,3-Dihydro-2H-imidazol-2-ylidene)cyclohexa-2,5-dien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30499246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15548-89-7
Record name 4-(1,3-Dihydro-2H-imidazol-2-ylidene)cyclohexa-2,5-dien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30499246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(1H-imidazol-2-yl)phenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

4-(1H-imidazol-2-yl)phenol chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on 4-(1H-imidazol-2-yl)phenol: Chemical Properties, Structure, and Biological Significance

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and known biological activities of this compound. The document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who are interested in the therapeutic potential and applications of this heterocyclic compound.

Chemical Structure and Properties

This compound is a heterocyclic organic compound featuring a phenol group substituted with an imidazole ring at the para position.[1] This unique arrangement of a hydrogen bond donor (phenolic hydroxyl) and a versatile heterocyclic moiety contributes to its specific chemical and biological characteristics.[1]

Chemical Identifiers

A summary of the key chemical identifiers for this compound is provided in the table below.

IdentifierValue
IUPAC Name This compound
Synonyms 4-(2-Imidazolyl)phenol, 4-(Imidazol-2-yl)-phenol
CAS Number 15548-89-7
Molecular Formula C₉H₈N₂O
InChI InChI=1S/C9H8N2O/c12-8-3-1-7(2-4-8)9-10-5-6-11-9/h1-6,12H,(H,10,11)
InChI Key BTXQISFZAIFMCT-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC=C1C2=NC=CN2)O
Physicochemical Properties

The key physicochemical properties are summarized below. It is important to note that some of these values are predicted through computational models due to limited experimental data in published literature.

PropertyValueSource
Molecular Weight 160.17 g/mol [2]
Appearance White to off-white powder[1]
Melting Point 190 °C or 204-206 °C[1][2]
Boiling Point (Predicted) 421.5 ± 28.0 °C[2]
Density (Predicted) 1.284 ± 0.06 g/cm³[2]
pKa (Predicted) 9.36 ± 0.26 (for isomer 4-(imidazol-1-yl)phenol)[3]
Solubility Soluble in water and other polar solvents[1]

Experimental Protocols

Chemical Synthesis

The synthesis of this compound can be accomplished through several synthetic routes. The selection of a particular method may depend on the availability of starting materials, desired yield, and scalability.

Method 1: N-Arylation followed by Oxidation A common approach involves the N-arylation of imidazole with a suitable aniline precursor, followed by an oxidation step.[1]

  • Step 1: N-Arylation. Imidazole is reacted with 4-chloroaniline in the presence of a base, such as potassium carbonate, in an organic solvent like dimethylformamide (DMF). This reaction yields the intermediate, 4-(1H-imidazol-1-yl)aniline.[1]

  • Step 2: Oxidation. The intermediate is then oxidized to produce this compound.[1] This can be achieved using oxidizing agents like hydrogen peroxide or sodium hypochlorite, often with a catalyst such as copper sulfate.[1]

Method 2: Ullmann Reaction Another potential route is the Ullmann condensation, which typically involves the reaction of p-bromoanisole and imidazole under catalytic conditions to form the desired product.[1]

A logical workflow for a general synthesis and characterization process is depicted below.

G cluster_start Starting Materials cluster_reaction Synthesis cluster_product Purification & Product cluster_characterization Structural Characterization A Imidazole C N-Arylation Reaction (Base, Solvent) A->C B 4-Substituted Phenol Precursor (e.g., 4-Chloroaniline) B->C D Intermediate (e.g., 4-(1H-imidazol-1-yl)aniline) C->D Forms E Oxidation (Oxidizing Agent) D->E Is Oxidized F Crude Product E->F G Purification (e.g., Column Chromatography, Recrystallization) F->G H Final Product: This compound G->H I NMR Spectroscopy (¹H, ¹³C) H->I J Mass Spectrometry (MS) H->J K FTIR Spectroscopy H->K

General workflow for synthesis and characterization.
Characterization Methods

Following synthesis and purification, the structure and purity of this compound would be confirmed using standard analytical techniques. While specific spectral data for this exact compound is not widely published, the following methods are standard.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are used to confirm the chemical structure by identifying the chemical environment of the hydrogen and carbon atoms. Due to fast tautomerization in the imidazole ring, signals for the imidazole carbons can sometimes be broad or difficult to detect in solution-state ¹³C NMR.[4]

  • Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight of the compound and to analyze its fragmentation pattern, further confirming its identity.

  • Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in the molecule, such as the O-H stretch of the phenol and C=N stretching within the imidazole ring. For a related compound, characteristic IR peaks were observed for O-H (3448 cm⁻¹) and C=N (1601 cm⁻¹) vibrations.[5]

Biological Activity and Signaling Pathways

Research has shown that this compound possesses several significant biological activities, making it a compound of interest in pharmaceutical research.

Phosphodiesterase (PDE) Inhibition

The compound has been evaluated for its ability to inhibit phosphodiesterases (PDEs), a family of enzymes that degrade cyclic nucleotides like cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1] By inhibiting these enzymes, the intracellular levels of these second messengers increase, leading to the modulation of various cellular signaling pathways.[6][7] This mechanism is critical in processes such as inflammation, neuroprotection, and memory.[6][8]

The inhibition of PDEs, such as PDE4 or PDE5, prevents the hydrolysis of cAMP or cGMP, respectively.[9] The resulting accumulation of these cyclic nucleotides leads to the activation of downstream effector proteins like Protein Kinase A (PKA) or Protein Kinase G (PKG).[6][7] These kinases then phosphorylate a multitude of target proteins, culminating in a physiological response.

G cluster_upstream Upstream Signaling cluster_pathway Cyclic Nucleotide Pathway cluster_downstream Downstream Effects Signal Extracellular Signal (e.g., Hormone, Neurotransmitter) Receptor GPCR / sGC Signal->Receptor Activates AC_GC Adenylyl Cyclase (AC) / Guanylyl Cyclase (GC) Receptor->AC_GC Activates cAMP_cGMP cAMP / cGMP AC_GC->cAMP_cGMP Synthesizes ATP_GTP ATP / GTP ATP_GTP->AC_GC PDE Phosphodiesterase (PDE) cAMP_cGMP->PDE Substrate for PKA_PKG PKA / PKG (Inactive) cAMP_cGMP->PKA_PKG Activates AMP_GMP 5'-AMP / 5'-GMP PDE->AMP_GMP Hydrolyzes to PKA_PKG_A PKA / PKG (Active) PKA_PKG->PKA_PKG_A Target Target Proteins PKA_PKG_A->Target Phosphorylates Target_P Phosphorylated Target Proteins Target->Target_P Response Cellular Response (e.g., Anti-inflammatory, Neuroprotection) Target_P->Response Inhibitor This compound Inhibitor->PDE Inhibits

Mechanism of action for a phosphodiesterase inhibitor.
Antimicrobial Activity

This compound has demonstrated efficacy against various microbial strains, indicating its potential for development as a novel antimicrobial agent.[1] The imidazole scaffold is a common feature in many existing antifungal and antibacterial drugs, and this compound represents a promising lead for further optimization.

Prodrug Development

The phenolic hydroxyl group offers a convenient site for chemical modification. This has been explored in the context of creating mutual prodrugs of nonsteroidal anti-inflammatory drugs (NSAIDs). By forming an ester linkage between the phenol and the carboxylic acid of an NSAID, researchers aim to create a carrier molecule that masks the acidic group responsible for gastrointestinal toxicity.[1] The active NSAID would then be released at the target site.[1]

Conclusion

This compound is a versatile heterocyclic compound with a compelling profile for applications in medicinal chemistry and drug development. Its roles as a phosphodiesterase inhibitor and antimicrobial agent highlight its therapeutic potential.[1] The structure also serves as a valuable intermediate for the synthesis of more complex molecules and prodrugs.[1] While research is still in the early stages, further investigation into its detailed physicochemical properties, biological mechanisms, and safety profile is warranted to fully explore its utility in pharmaceutical applications.[1]

References

Synthesis of 4-(1H-imidazol-2-yl)phenol from Imidazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-(1H-imidazol-2-yl)phenol from imidazole. Given the challenges in direct C-H functionalization of the electron-rich imidazole ring with a phenol moiety, this guide outlines two plausible multi-step synthetic pathways. Both routes proceed through a key intermediate, 2-(4-methoxyphenyl)-1H-imidazole, followed by a final deprotection step to yield the target compound. The methodologies presented are based on established organic chemistry principles and supported by literature precedents.

Executive Summary

The synthesis of this compound from imidazole is a process of significant interest due to the prevalence of the imidazolylphenol scaffold in medicinal chemistry. Direct introduction of the hydroxyphenyl group at the C2 position of imidazole is challenging. Therefore, indirect routes involving protection and activation strategies are necessary. This guide details two primary synthetic strategies:

  • Direct C-H Arylation Route: This pathway involves the N-protection of imidazole, followed by a palladium-catalyzed direct C-H arylation at the C2 position with a protected 4-halophenol, and subsequent deprotection of both the imidazole nitrogen and the phenolic hydroxyl group.

  • Lithiation and Addition Route: This alternative strategy begins with the N-protection of imidazole, followed by selective lithiation at the C2 position. The resulting organolithium intermediate is then reacted with a protected 4-hydroxybenzaldehyde. The subsequent oxidation of the secondary alcohol and final deprotection afford the target molecule.

This document provides detailed experimental protocols for each key transformation, a summary of quantitative data, and logical workflow diagrams to facilitate a deeper understanding of the synthetic processes.

Data Presentation

The following table summarizes the key transformations and expected yields for the synthesis of this compound. Yields are indicative and may vary based on specific reaction conditions and substrate scales.

Route Step Transformation Starting Material Key Reagents Product Typical Yield (%)
C-H Arylation 1N-ProtectionImidazoleDi-tert-butyl dicarbonate (Boc₂O)N-Boc-imidazole>95
2C2-ArylationN-Boc-imidazole4-Bromoanisole, Pd catalyst, ligandN-Boc-2-(4-methoxyphenyl)imidazole60-80
3DeprotectionN-Boc-2-(4-methoxyphenyl)imidazoleTrifluoroacetic acid (TFA)2-(4-Methoxyphenyl)-1H-imidazole>90
4Demethylation2-(4-Methoxyphenyl)-1H-imidazoleBoron tribromide (BBr₃)This compound70-85
Lithiation 1N-ProtectionImidazoleDi-tert-butyl dicarbonate (Boc₂O)N-Boc-imidazole>95
2C2-Lithiation & AdditionN-Boc-imidazolen-Butyllithium (n-BuLi), 4-Methoxybenzaldehyde(N-Boc-1H-imidazol-2-yl)(4-methoxyphenyl)methanol70-85
3Oxidation(N-Boc-1H-imidazol-2-yl)(4-methoxyphenyl)methanolManganese dioxide (MnO₂)(N-Boc-1H-imidazol-2-yl)(4-methoxyphenyl)methanone80-95
4Deprotection & Demethylation(N-Boc-1H-imidazol-2-yl)(4-methoxyphenyl)methanoneBoron tribromide (BBr₃)This compound70-85

Experimental Protocols

Route 1: Direct C-H Arylation

Step 1: Synthesis of N-Boc-imidazole

  • Methodology: To a solution of imidazole (1.0 eq) in dichloromethane (DCM) at 0 °C is added di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) portionwise. The reaction mixture is allowed to warm to room temperature and stirred for 12 hours. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography (silica gel, ethyl acetate/hexanes) to afford N-Boc-imidazole.

Step 2: Synthesis of N-Boc-2-(4-methoxyphenyl)imidazole

  • Methodology: In a flame-dried Schlenk tube under an inert atmosphere, N-Boc-imidazole (1.0 eq), 4-bromoanisole (1.2 eq), palladium(II) acetate (Pd(OAc)₂, 0.05 eq), a suitable phosphine ligand (e.g., SPhos, 0.1 eq), and potassium carbonate (K₂CO₃, 2.0 eq) are combined in a degassed solvent such as dioxane. The mixture is heated to 100-120 °C for 12-24 hours. After cooling to room temperature, the reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography (silica gel, ethyl acetate/hexanes).

Step 3: Synthesis of 2-(4-Methoxyphenyl)-1H-imidazole

  • Methodology: N-Boc-2-(4-methoxyphenyl)imidazole (1.0 eq) is dissolved in a mixture of dichloromethane and trifluoroacetic acid (TFA) (1:1 v/v). The solution is stirred at room temperature for 2-4 hours until TLC analysis indicates complete consumption of the starting material. The solvent is removed under reduced pressure, and the residue is neutralized with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are dried and concentrated to yield 2-(4-methoxyphenyl)-1H-imidazole.

Step 4: Synthesis of this compound

  • Methodology: To a solution of 2-(4-methoxyphenyl)-1H-imidazole (1.0 eq) in anhydrous dichloromethane (DCM) at -78 °C under an inert atmosphere, a solution of boron tribromide (BBr₃, 2.0-3.0 eq) in DCM is added dropwise.[1][2] The reaction mixture is allowed to slowly warm to room temperature and stirred for 12-24 hours.[1] The reaction is carefully quenched by the slow addition of water or methanol at 0 °C. The mixture is then neutralized with a saturated aqueous solution of sodium bicarbonate. The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography or recrystallization to afford this compound.[1]

Route 2: Lithiation and Addition

Step 1: Synthesis of N-Boc-imidazole

  • This step is identical to Step 1 in the C-H Arylation Route.

Step 2: Synthesis of (N-Boc-1H-imidazol-2-yl)(4-methoxyphenyl)methanol

  • Methodology: To a solution of N-Boc-imidazole (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere is added n-butyllithium (n-BuLi, 1.1 eq in hexanes) dropwise. The mixture is stirred at this temperature for 1 hour to ensure complete lithiation. A solution of 4-methoxybenzaldehyde (1.2 eq) in anhydrous THF is then added dropwise. The reaction is stirred at -78 °C for 2 hours and then allowed to warm to room temperature overnight. The reaction is quenched with a saturated aqueous solution of ammonium chloride and extracted with ethyl acetate. The combined organic layers are dried, filtered, and concentrated. The crude alcohol is purified by column chromatography.

Step 3: Synthesis of (N-Boc-1H-imidazol-2-yl)(4-methoxyphenyl)methanone

  • Methodology: To a solution of (N-Boc-1H-imidazol-2-yl)(4-methoxyphenyl)methanol (1.0 eq) in a suitable solvent such as dichloromethane or chloroform is added activated manganese dioxide (MnO₂, 5.0-10.0 eq).[3][4][5] The suspension is stirred vigorously at room temperature for 24-48 hours.[3] The progress of the reaction is monitored by TLC. Upon completion, the reaction mixture is filtered through a pad of Celite, and the filter cake is washed with the solvent. The combined filtrate is concentrated under reduced pressure to yield the crude ketone, which can be purified by column chromatography.[3]

Step 4: Synthesis of this compound

  • Methodology: (N-Boc-1H-imidazol-2-yl)(4-methoxyphenyl)methanone (1.0 eq) is dissolved in anhydrous dichloromethane (DCM) and cooled to -78 °C. A solution of boron tribromide (BBr₃, 3.0-4.0 eq) in DCM is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The workup procedure is identical to Step 4 in the C-H Arylation Route. This one-pot procedure effects both the deprotection of the Boc group and the demethylation of the methoxy group.

Mandatory Visualization

The following diagrams illustrate the proposed synthetic workflows and a relevant biological signaling pathway.

G cluster_route1 Route 1: C-H Arylation imidazole1 Imidazole boc_imidazole1 N-Boc-imidazole imidazole1->boc_imidazole1 Boc₂O boc_methoxy_imidazole N-Boc-2-(4-methoxyphenyl)imidazole boc_imidazole1->boc_methoxy_imidazole 4-Bromoanisole, Pd Catalyst methoxy_imidazole 2-(4-Methoxyphenyl)-1H-imidazole boc_methoxy_imidazole->methoxy_imidazole TFA final_product1 This compound methoxy_imidazole->final_product1 BBr₃

Caption: Synthetic workflow for Route 1: Direct C-H Arylation.

G cluster_route2 Route 2: Lithiation and Addition imidazole2 Imidazole boc_imidazole2 N-Boc-imidazole imidazole2->boc_imidazole2 Boc₂O lithiated_imidazole 2-Lithio-N-Boc-imidazole boc_imidazole2->lithiated_imidazole n-BuLi alcohol_intermediate (N-Boc-1H-imidazol-2-yl) (4-methoxyphenyl)methanol lithiated_imidazole->alcohol_intermediate 4-Methoxy- benzaldehyde ketone_intermediate (N-Boc-1H-imidazol-2-yl) (4-methoxyphenyl)methanone alcohol_intermediate->ketone_intermediate MnO₂ final_product2 This compound ketone_intermediate->final_product2 BBr₃

Caption: Synthetic workflow for Route 2: Lithiation and Addition.

G stimuli Inflammatory Stimuli (e.g., Cytokines, Pathogens) nfkb_pathway NF-κB Signaling Pathway stimuli->nfkb_pathway cox2_expression COX-2 Gene Expression nfkb_pathway->cox2_expression Activation cox2_protein COX-2 Enzyme cox2_expression->cox2_protein Translation prostaglandins Prostaglandins (e.g., PGE₂) cox2_protein->prostaglandins Catalysis of Arachidonic Acid inflammation Inflammation prostaglandins->inflammation Mediation imidazolylphenol This compound (Potential Inhibitor) imidazolylphenol->cox2_protein Inhibition

Caption: Potential mechanism of anti-inflammatory action via COX-2 inhibition.[6][7]

Biological Context and Signaling Pathways

While the specific biological activities of this compound are not extensively documented, the structurally related compound 4-(1H-benzo[d]imidazol-2-yl)phenol has been investigated as an antioxidant and as a component of mutual prodrugs of nonsteroidal anti-inflammatory drugs (NSAIDs).[6][7] This suggests that this compound may also possess anti-inflammatory and antioxidant properties.

A primary mechanism of action for many NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is a key enzyme in the inflammatory cascade.[6] The inflammatory response is often mediated by signaling pathways such as the nuclear factor-kappa B (NF-κB) pathway, which upregulates the expression of pro-inflammatory genes, including COX-2.[3][4][8] Oxidative stress is also closely linked to inflammation, with reactive oxygen species (ROS) acting as signaling molecules that can activate pro-inflammatory pathways like NF-κB.[1]

The provided diagram illustrates the potential role of this compound as an inhibitor of the COX-2 enzyme within the broader context of the NF-κB-mediated inflammatory pathway. Inhibition of COX-2 would reduce the production of prostaglandins, which are key mediators of inflammation.

Conclusion

This technical guide has detailed two robust synthetic routes for the preparation of this compound from imidazole. Both the direct C-H arylation and the lithiation/addition strategies offer viable approaches, with the choice of route depending on available reagents, equipment, and desired scale. The provided experimental protocols and workflow diagrams are intended to serve as a valuable resource for researchers in the fields of organic synthesis and drug discovery. The potential for this class of compounds to modulate inflammatory pathways warrants further investigation.

References

An In-depth Technical Guide to 4-(1H-imidazol-2-yl)phenol (CAS: 15548-89-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound 4-(1H-imidazol-2-yl)phenol, CAS number 15548-89-7. It covers its physicochemical properties, synthesis, spectroscopic profile, and known biological activities, with a focus on its potential applications in drug discovery and development.

Compound Identity and Physicochemical Properties

This compound is a heterocyclic organic compound featuring a phenol group substituted with an imidazole ring at the para position.[1][2] This unique structure imparts a range of chemical and biological properties.

PropertyValueSource
CAS Number 15548-89-7[3]
Molecular Formula C₉H₈N₂O[2]
Molecular Weight 160.17 g/mol [2]
Appearance White to off-white powder[2]
Melting Point 204-206 °C[2]
Boiling Point 421.5 ± 28.0 °C (Predicted)[4]
Density 1.284 ± 0.06 g/cm³ (Predicted)[4]
pKa 9.36 ± 0.15 (Predicted)
Solubility Soluble in water and other polar solvents.[2]
InChI InChI=1S/C9H8N2O/c12-8-3-1-7(2-4-8)9-10-5-6-11-9/h1-6,12H,(H,10,11)[2]
SMILES Oc1ccc(cc1)c1ncc[nH]1[2]

Synthesis of this compound

A common and efficient method for the synthesis of 2-substituted imidazoles is the Debus-Radziszewski reaction. This involves the condensation of a dicarbonyl compound (glyoxal), an aldehyde (4-hydroxybenzaldehyde), and ammonia.

Experimental Protocol: Synthesis via Debus-Radziszewski Reaction

This protocol describes the synthesis of this compound from 4-hydroxybenzaldehyde, glyoxal, and ammonia.

Materials:

  • 4-hydroxybenzaldehyde

  • Glyoxal (40% aqueous solution)

  • Ammonium hydroxide (28-30% solution)

  • Ethanol

  • Water

  • Hydrochloric acid (for pH adjustment)

  • Sodium bicarbonate (for neutralization)

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexane

Procedure:

  • In a round-bottom flask, dissolve 4-hydroxybenzaldehyde (1 equivalent) in ethanol.

  • To this solution, add a 40% aqueous solution of glyoxal (1.1 equivalents) and a concentrated solution of ammonium hydroxide (excess, e.g., 10-20 equivalents).

  • Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Acidify the mixture with hydrochloric acid to a pH of approximately 5-6.

  • Extract the aqueous layer with ethyl acetate to remove any unreacted aldehyde.

  • Neutralize the aqueous layer with a saturated solution of sodium bicarbonate. The product will precipitate out of the solution.

  • Filter the precipitate, wash with cold water, and dry under vacuum.

  • Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel using an ethyl acetate/hexane gradient.

G cluster_reactants Reactants cluster_process Reaction Process cluster_workup Work-up & Purification cluster_product Product r1 4-Hydroxybenzaldehyde p1 Condensation (Reflux in Ethanol) r1->p1 r2 Glyoxal r2->p1 r3 Ammonia r3->p1 w1 Acidification p1->w1 w2 Extraction w1->w2 w3 Neutralization w2->w3 w4 Filtration w3->w4 w5 Purification (Recrystallization or Chromatography) w4->w5 product This compound w5->product

Caption: Workflow for the synthesis of this compound.

Spectroscopic Data

1H NMR Spectroscopy

The 1H NMR spectrum is expected to show distinct signals for the protons on the phenol and imidazole rings.

ProtonPredicted Chemical Shift (δ, ppm)Multiplicity
Phenolic -OH~9.5-10.5Broad singlet
Imidazole N-H~12.0-13.0Broad singlet
Aromatic (Phenol ring, ortho to -OH)~6.8-7.0Doublet
Aromatic (Phenol ring, meta to -OH)~7.6-7.8Doublet
Imidazole C4-H, C5-H~7.0-7.2Singlet or two distinct signals
13C NMR Spectroscopy

The 13C NMR spectrum will show signals corresponding to the carbon atoms of both the phenol and imidazole rings.

CarbonPredicted Chemical Shift (δ, ppm)
Phenolic C-OH~155-160
Imidazole C2~145-150
Aromatic C (Phenol ring)~115-130
Imidazole C4, C5~120-125
FT-IR Spectroscopy

The FT-IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule.

Functional GroupWavenumber (cm-1)
O-H stretch (Phenol)3200-3600 (broad)
N-H stretch (Imidazole)3100-3500 (broad)
C-H stretch (Aromatic)3000-3100
C=N stretch (Imidazole)~1600-1650
C=C stretch (Aromatic)~1450-1600
C-O stretch (Phenol)~1200-1260
Mass Spectrometry

The mass spectrum (electron ionization) is expected to show a molecular ion peak [M]+ at m/z 160. Key fragmentation patterns would likely involve the loss of CO from the phenol ring and fragmentation of the imidazole ring.

Biological Activities and Potential Applications

This compound has been investigated for several biological activities, suggesting its potential as a scaffold in drug discovery.

Antimicrobial Activity

Imidazole derivatives are known to possess a broad spectrum of antimicrobial activities.[5] The proposed mechanism of action for many imidazole-based antimicrobials involves the disruption of microbial cell membranes, leading to leakage of cellular contents and cell death.[1][6] They can also interfere with essential biosynthetic pathways, such as ergosterol synthesis in fungi and cell wall synthesis in bacteria.[1]

Experimental Protocol: Agar Well Diffusion Assay for Antimicrobial Screening

  • Preparation of Inoculum: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard) of the test organism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

  • Plate Preparation: Spread the microbial inoculum evenly onto the surface of an appropriate agar medium (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi).

  • Well Creation: Create uniform wells (6-8 mm in diameter) in the agar using a sterile cork borer.

  • Sample Application: Add a defined volume (e.g., 100 µL) of a solution of this compound at various concentrations (e.g., 10, 50, 100 µg/mL in a suitable solvent like DMSO) into the wells. A solvent control and a standard antibiotic/antifungal control should also be included.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25-30°C for 48 hours for fungi).

  • Measurement: Measure the diameter of the zone of inhibition around each well. A larger diameter indicates greater antimicrobial activity.

Phosphodiesterase (PDE) Inhibition

Certain imidazole derivatives have been identified as inhibitors of phosphodiesterases (PDEs), a family of enzymes that regulate the levels of intracellular second messengers like cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[7] By inhibiting PDEs, these compounds can modulate various signaling pathways involved in inflammation, smooth muscle relaxation, and neuronal function.

Signaling Pathway of Phosphodiesterase Inhibition

Phosphodiesterase inhibitors prevent the degradation of cAMP and cGMP. The resulting increase in these second messengers leads to the activation of protein kinase A (PKA) and protein kinase G (PKG), respectively. These kinases then phosphorylate downstream targets, leading to a variety of cellular responses.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm AC Adenylyl Cyclase cAMP cAMP AC->cAMP activates GC Guanylyl Cyclase cGMP cGMP GC->cGMP activates ATP ATP ATP->AC GTP GTP GTP->GC PDE Phosphodiesterase cAMP->PDE hydrolyzes PKA Protein Kinase A cAMP->PKA activates cGMP->PDE hydrolyzes PKG Protein Kinase G cGMP->PKG activates AMP 5'-AMP PDE->AMP GMP 5'-GMP PDE->GMP Targets_PKA Downstream Targets PKA->Targets_PKA phosphorylates Targets_PKG Downstream Targets PKG->Targets_PKG phosphorylates Response_PKA Cellular Response Targets_PKA->Response_PKA Response_PKG Cellular Response Targets_PKG->Response_PKG Inhibitor This compound Inhibitor->PDE inhibits

Caption: Mechanism of action of this compound as a PDE inhibitor.

Experimental Protocol: Phosphodiesterase Inhibition Assay

A common method to assess PDE inhibition is to measure the conversion of cAMP or cGMP to their corresponding monophosphates in the presence and absence of the inhibitor.

  • Enzyme and Substrate Preparation: Prepare a solution of the target phosphodiesterase enzyme and its substrate (cAMP or cGMP).

  • Inhibitor Incubation: Pre-incubate the enzyme with various concentrations of this compound.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.

  • Reaction Termination: After a defined incubation period, stop the reaction (e.g., by heat inactivation or addition of a stop solution).

  • Quantification: Quantify the amount of product (AMP or GMP) or the remaining substrate (cAMP or cGMP) using a suitable method, such as a colorimetric assay, fluorescence-based assay, or HPLC.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the compound and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Conclusion and Future Directions

This compound is a versatile heterocyclic compound with a promising profile for further investigation in medicinal chemistry. Its straightforward synthesis and demonstrated biological activities as an antimicrobial agent and a phosphodiesterase inhibitor make it an attractive scaffold for the development of new therapeutic agents.

Future research should focus on:

  • Detailed Spectroscopic Characterization: Obtaining and publishing high-resolution NMR, IR, and MS spectra to provide a definitive reference for this compound.

  • Optimization of Synthesis: Exploring alternative and more sustainable synthetic routes to improve yield and reduce environmental impact.

  • Elucidation of Biological Mechanisms: Conducting in-depth studies to understand the precise molecular targets and signaling pathways affected by this compound.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating a library of derivatives to identify compounds with enhanced potency and selectivity for specific biological targets.

  • In Vivo Efficacy and Safety Profiling: Assessing the therapeutic potential and toxicological profile of promising derivatives in animal models.

References

The Multifaceted Biological Activities of 4-(1H-imidazol-2-yl)phenol Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-(1H-imidazol-2-yl)phenol scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities. This technical guide provides an in-depth overview of the anticancer, antimicrobial, and anti-inflammatory properties of these derivatives, presenting key quantitative data, detailed experimental methodologies, and visual representations of associated signaling pathways and workflows to facilitate further research and drug development endeavors.

Anticancer Activity

Derivatives of this compound have exhibited significant cytotoxic effects against a variety of cancer cell lines. The mechanism of action for some of these compounds involves the inhibition of critical cell signaling pathways, such as the PI3K/AKT/mTOR pathway, which is frequently dysregulated in cancer.

Quantitative Anticancer Data

The following table summarizes the in vitro anticancer activity of selected this compound derivatives, presenting their half-maximal inhibitory concentrations (IC50) against various human cancer cell lines.

Derivative/CompoundCancer Cell LineIC50 (µM)Reference
IPM714 (a 1H-imidazole[4,5-f][1][2]phenanthroline derivative)HCT116 (Colon)1.74[3][4]
SW480 (Colon)2[3][4]
MDT-32 ((E)-N-((2-(4-(1H-imidazol-1-yl)phenyl)-5-fluoro-1H-indol-3-yl)methylene)pyridin-2-amine)T47D (Breast)>50% inhibition[5]
MCF-7 (Breast)Superior to Tamoxifen[5]
MDA-MB-231 (Breast)>50% inhibition[5]
MDT-47 ((E)-N-((2-(4-(1H-imidazol-1-yl)phenyl)-5-fluoro-1H-indol-3-yl)methylene)pyridin-2-amine)T47D (Breast)>50% inhibition[5]
MCF-7 (Breast)Superior to Tamoxifen[5]
MDT-43 ((E)-N-((5,6-dimethyl-2-(4-(1H-imidazol-1-yl)phenyl)-1H-indol-3-yl)methylene)pyridin-2-amine)T47D (Breast)>50% inhibition[5]
MCF-7 (Breast)Superior to Tamoxifen[5]
MDT-58T47D (Breast)>50% inhibition[5]
Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Human cancer cell lines (e.g., HCT116, SW480, MCF-7)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • This compound derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete culture medium. Incubate the plates for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. After 24 hours, replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48 to 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) × 100 The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

Signaling Pathway: PI3K/AKT/mTOR Inhibition

Several this compound derivatives have been shown to exert their anticancer effects by suppressing the PI3K/AKT/mTOR signaling pathway. This pathway is crucial for regulating cell growth, proliferation, and survival.

PI3K_AKT_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition Proliferation Cell Proliferation & Survival mTORC1->Proliferation Derivative This compound Derivative Derivative->PI3K

Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway by this compound derivatives.

Antimicrobial Activity

Substituted this compound derivatives have also demonstrated promising activity against a range of bacterial and fungal pathogens. Their mechanism of action is believed to involve the disruption of microbial cell membranes or the inhibition of essential enzymes.

Quantitative Antimicrobial Data

The following table summarizes the minimum inhibitory concentrations (MIC) of selected derivatives against various microbial strains.

DerivativeMicrobial StrainMIC (µg/mL)Reference
4-((4,5-diphenyl-1H-imidazol-2-yl)diazenyl)benzoic acidEnterobacter cloacae7500[6]
Staphylococcus pseudoporcinus6000[6]
Kocuria rosea7000[6]
1-(4,5-diphenyl-1H-imidazol-2-yl)naphthalen-2-olKlebsiella aerogenesPotent Zone of Inhibition at 500µg/50µl[7]
Escherichia coliPotent Zone of Inhibition at 500µg/50µl[7]
Pseudomonas desmolyticumPotent Zone of Inhibition at 500µg/50µl[7]
Staphylococcus aureusPotent Zone of Inhibition at 500µg/50µl[7]
Aspergillus flavusPotent Zone of Inhibition at 10µg/50µl[7]
Candida albicansPotent Zone of Inhibition at 10µg/50µl[7]
Experimental Protocols for Antimicrobial Susceptibility Testing

This method is used to determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[8][9][10]

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • This compound derivatives

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Incubator

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in broth, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).

  • Serial Dilution: Perform a two-fold serial dilution of the test compound in the broth medium directly in the wells of the 96-well plate.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

This method is used to assess the antimicrobial activity of a substance by measuring the zone of growth inhibition on an agar plate.[1][11][12]

Materials:

  • Bacterial or fungal strains

  • Appropriate agar medium (e.g., Mueller-Hinton Agar)

  • Sterile petri dishes

  • This compound derivatives

  • Sterile cork borer or pipette tips

  • Incubator

Procedure:

  • Plate Preparation: Prepare agar plates and allow them to solidify.

  • Inoculation: Spread a standardized inoculum of the test microorganism evenly over the surface of the agar.

  • Well Creation: Create wells in the agar using a sterile cork borer.

  • Compound Addition: Add a specific volume of the test compound solution to each well.

  • Incubation: Incubate the plates under appropriate conditions.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where microbial growth has been inhibited.

Antimicrobial_Assay_Workflow cluster_broth Broth Microdilution (MIC) cluster_agar Agar Well Diffusion b1 Prepare Serial Dilutions b2 Inoculate with Microorganism b1->b2 b3 Incubate b2->b3 b4 Determine MIC (No Visible Growth) b3->b4 a1 Inoculate Agar Plate a2 Create Wells a1->a2 a3 Add Test Compound a2->a3 a4 Incubate a3->a4 a5 Measure Zone of Inhibition a4->a5

Caption: Workflow for antimicrobial susceptibility testing.

Anti-inflammatory Activity

Certain this compound derivatives have also been investigated for their anti-inflammatory properties. The mechanism of action may involve the inhibition of pro-inflammatory enzymes or the modulation of inflammatory signaling pathways.

Quantitative Anti-inflammatory Data

Data on the anti-inflammatory activity of this compound derivatives is often presented as the percentage of inhibition of a specific inflammatory marker or process.

Derivative ClassAssay% InhibitionReference
Phenolic CompoundsNeutrophil ChemotaxisConcentration-dependent[13]
Phenolic CompoundsSuperoxide Anion GenerationCorrelated with chemotaxis inhibition[13]

Note: Specific quantitative data for this compound derivatives in anti-inflammatory assays is less commonly reported in the readily available literature compared to anticancer and antimicrobial activities.

Experimental Protocol: Inhibition of Albumin Denaturation Assay

This in vitro assay is a widely used method to screen for anti-inflammatory activity, as the denaturation of proteins is a well-documented cause of inflammation.

Materials:

  • Bovine serum albumin (BSA) solution (1%)

  • This compound derivatives

  • Phosphate buffered saline (PBS, pH 6.4)

  • Spectrophotometer

  • Water bath

Procedure:

  • Reaction Mixture Preparation: In test tubes, prepare a reaction mixture containing 0.2 mL of the test compound at various concentrations and 2.8 mL of PBS.

  • BSA Addition: Add 0.2 mL of BSA solution to each tube.

  • Incubation: Incubate the tubes at 37°C for 20 minutes.

  • Denaturation: Induce denaturation by heating the mixture at 70°C in a water bath for 5 minutes.

  • Cooling: Cool the tubes to room temperature.

  • Absorbance Measurement: Measure the absorbance of the solutions at 660 nm.

  • Calculation: The percentage of inhibition of protein denaturation is calculated as follows: % Inhibition = [(Absorbance of control - Absorbance of test sample) / Absorbance of control] × 100

Conclusion

The this compound scaffold represents a versatile platform for the development of novel therapeutic agents with diverse biological activities. The data and protocols presented in this guide offer a valuable resource for researchers and drug development professionals working in the fields of oncology, infectious diseases, and inflammation. Further exploration of the structure-activity relationships and mechanisms of action of these derivatives will be crucial for the design of more potent and selective drug candidates. The provided visualizations of key signaling pathways and experimental workflows aim to facilitate a deeper understanding of the biological context and experimental approaches in this promising area of research.

References

In Vitro Mechanism of Action of 4-(1H-imidazol-2-yl)phenol: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(1H-imidazol-2-yl)phenol is a heterocyclic compound featuring both an imidazole and a phenolic group. Its unique structure suggests potential for diverse biological activities. This document aims to provide a comprehensive overview of the currently available in vitro data regarding its mechanism of action. However, it is crucial to note at the outset that detailed in vitro studies elucidating specific molecular mechanisms of this compound are sparse in publicly accessible scientific literature. Research into the specific biological effects of this compound appears to be in a preliminary phase.

Postulated Biological Activities

Initial high-level summaries suggest that this compound may possess several biological activities, including antimicrobial and phosphodiesterase (PDE) inhibitory effects, as well as the ability to modulate nitric oxide (NO) production. It is important to emphasize that at the time of this review, specific in vitro experimental data, such as IC50 values, detailed enzyme kinetics, or cellular signaling pathways, for this compound have not been extensively reported. The following sections will discuss the theoretical basis for these potential activities, drawing parallels with structurally related compounds where necessary, while clearly indicating the absence of direct evidence for the target molecule.

Potential as a Phosphodiesterase (PDE) Inhibitor

Theoretical Basis:

The imidazole ring is a common scaffold in many known phosphodiesterase inhibitors. PDEs are a superfamily of enzymes that hydrolyze cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), thereby regulating a wide range of cellular processes. Inhibition of PDEs leads to an increase in intracellular levels of these second messengers, which can have various physiological effects, including anti-inflammatory, and smooth muscle relaxant effects. The structural similarity of the imidazole core in this compound to other known PDE inhibitors suggests that it could potentially interact with the active site of one or more PDE isozymes.

Current State of Evidence:

Despite the theoretical potential, specific in vitro studies confirming the PDE inhibitory activity of this compound, including the specific PDE isoforms it may target and its potency (e.g., IC50 values), are not available in the reviewed literature.

Potential Role in Nitric Oxide (NO) Production

Theoretical Basis:

Phenolic compounds are known to influence the production of nitric oxide, a critical signaling molecule involved in vasodilation, neurotransmission, and the immune response. Depending on the cellular context and the specific structure of the phenolic compound, they can either stimulate or inhibit nitric oxide synthase (NOS) enzymes. The phenol moiety of this compound could potentially modulate NOS activity or affect NO bioavailability.

Current State of Evidence:

There is a lack of specific in vitro experimental data demonstrating the effect of this compound on nitric oxide production in any cell type. Methodologies to investigate this would include Griess assays to measure nitrite levels (a stable metabolite of NO) in cell culture supernatants or direct measurement of NO using fluorescent probes.

Potential Antimicrobial Activity

Theoretical Basis:

The imidazole nucleus is a key structural feature in many antifungal and antibacterial agents. For instance, azole antifungals inhibit the synthesis of ergosterol, an essential component of fungal cell membranes. The presence of the imidazole ring in this compound provides a rationale for investigating its potential antimicrobial properties.

Current State of Evidence:

While general statements about its potential antimicrobial activity exist, specific in vitro data, such as minimum inhibitory concentrations (MICs) against a panel of bacterial or fungal strains, are not available in the current literature. Standard microbiological assays like broth microdilution or disk diffusion would be required to quantify this activity.

Experimental Protocols

Due to the absence of detailed published studies on the in vitro mechanism of action of this compound, specific experimental protocols used for this compound cannot be provided. However, for the benefit of researchers interested in investigating this molecule, a generalized workflow for characterizing its potential activities is outlined below.

G cluster_0 General Workflow for In Vitro Characterization A Compound Acquisition & Purity Analysis E Cell Viability/Cytotoxicity Assays A->E Initial Screening B Phosphodiesterase (PDE) Inhibition Assays F Data Analysis & Interpretation B->F C Nitric Oxide (NO) Production Assays C->F D Antimicrobial Susceptibility Testing D->F E->B E->C E->D G Mechanism of Action Studies (e.g., Western Blot, qPCR) F->G If Activity is Confirmed

Caption: A generalized experimental workflow for the in vitro characterization of a novel compound.

Data Presentation

As no quantitative in vitro data for this compound has been found in the reviewed literature, no data tables can be presented at this time. Should such data become available, it would be structured as follows:

Table 1: Hypothetical Phosphodiesterase Inhibition Data

PDE IsoformIC50 (µM)Assay TypeReference
PDE1-FRET-
PDE4B-HTRF-

Table 2: Hypothetical Antimicrobial Activity Data

Microbial StrainMIC (µg/mL)MethodReference
Staphylococcus aureus-Broth Microdilution-
Escherichia coli-Broth Microdilution-
Candida albicans-Broth Microdilution-

Signaling Pathways

Given the lack of confirmed molecular targets and cellular effects, no specific signaling pathway diagrams for the action of this compound can be generated at this time. If, for example, the compound were confirmed to be a PDE4 inhibitor, a diagram illustrating the canonical cAMP signaling pathway and the role of PDE4 would be relevant.

G cluster_0 Hypothetical PDE4 Inhibition Pathway GPCR GPCR Activation AC Adenylate Cyclase GPCR->AC cAMP cAMP AC->cAMP ATP ATP ATP->AC PDE4 PDE4 cAMP->PDE4 Hydrolysis PKA Protein Kinase A cAMP->PKA AMP AMP PDE4->AMP CREB CREB Phosphorylation PKA->CREB Inflammation Decreased Inflammation CREB->Inflammation Compound This compound Compound->PDE4 Inhibition

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Solubility and Stability of 4-(1H-imidazol-2-yl)phenol

This technical guide provides a comprehensive overview of the available scientific information regarding the solubility and stability of the heterocyclic compound this compound. This document is intended to be a valuable resource for researchers and professionals involved in drug discovery and development, offering insights into its physicochemical properties and methodologies for its analysis.

Core Physicochemical Properties

This compound is a molecule of interest in medicinal chemistry, characterized by the presence of both an imidazole ring and a phenol group.[1] Its unique structure imparts a range of chemical and biological properties.[1] The fundamental physicochemical characteristics are summarized below.

PropertyValueReference
Molecular FormulaC₉H₈N₂O[1]
Molecular Weight~160.18 g/mol [1]
AppearanceWhite to off-white powder[1]
Melting Point190 °C to 206 °C[1][2]
pKa (Predicted)9.36 ± 0.15[2]

Solubility Profile

Currently, there is limited quantitative data available in the public domain regarding the solubility of this compound in various solvents. However, qualitative descriptions indicate its general solubility characteristics.

SolventSolubilityReference
WaterSoluble[1]
Polar Organic SolventsSoluble[1]

Experimental Protocol for Solubility Determination (Shake-Flask Method)

To obtain quantitative solubility data, the shake-flask method is a widely accepted and recommended procedure.[3][4][5] The following protocol provides a detailed methodology for determining the equilibrium solubility of this compound.

Objective: To determine the saturation solubility of this compound in a specific solvent at a controlled temperature.

Materials:

  • This compound

  • Solvent of interest (e.g., water, ethanol, phosphate buffer at various pH)

  • Shaking incubator or water bath with temperature control

  • Centrifuge

  • Analytical balance

  • Volumetric flasks

  • Pipettes

  • Syringe filters (e.g., 0.45 µm PTFE or PVDF)

  • High-Performance Liquid Chromatography (HPLC) system with UV detector or a UV-Vis spectrophotometer

Procedure:

  • Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the solvent in a sealed container (e.g., a glass vial). The amount of solid should be sufficient to ensure that undissolved solid remains at equilibrium.

  • Equilibration: Place the sealed container in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C). Agitate the mixture for a predetermined period (e.g., 24 to 72 hours) to ensure equilibrium is reached. The time to reach equilibrium should be established experimentally.

  • Phase Separation: After equilibration, allow the suspension to settle. To effectively separate the solid and liquid phases, centrifuge the samples at a high speed (e.g., 10,000 rpm for 15 minutes).

  • Sample Collection and Dilution: Carefully withdraw an aliquot of the clear supernatant. To avoid disturbing the solid pellet, it is advisable to take the sample from the upper portion of the liquid. Immediately filter the aliquot using a syringe filter to remove any remaining microparticles. Accurately dilute the filtered sample with the mobile phase (for HPLC) or the solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry, to determine the concentration of this compound.

  • Calculation: Calculate the solubility from the measured concentration, taking into account the dilution factor. The results are typically expressed in mg/mL or mol/L.

Stability Profile and Analysis

Experimental Protocol for Stability Testing (Stability-Indicating HPLC Method)

This protocol outlines a general procedure for conducting forced degradation studies and developing a stability-indicating HPLC method for this compound.

Objective: To assess the stability of this compound under various stress conditions and to develop an analytical method capable of separating the parent compound from its degradation products.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with a photodiode array (PDA) or UV detector

  • HPLC column (e.g., C18)

  • Forced degradation chamber (e.g., oven, photostability chamber)

Forced Degradation Studies:

  • Acid Hydrolysis: Dissolve the compound in a solution of HCl (e.g., 0.1 M HCl) and heat at an elevated temperature (e.g., 60-80 °C) for a specified time.

  • Base Hydrolysis: Dissolve the compound in a solution of NaOH (e.g., 0.1 M NaOH) and heat at an elevated temperature.

  • Oxidative Degradation: Treat a solution of the compound with H₂O₂ (e.g., 3-30%) at room temperature.

  • Thermal Degradation: Expose the solid compound to dry heat in an oven (e.g., 80-100 °C).

  • Photostability: Expose the solid compound and its solution to light according to ICH Q1B guidelines.

HPLC Method Development and Validation:

  • Method Development: Develop a reversed-phase HPLC method capable of separating the intact this compound from all degradation products formed during the forced degradation studies. This involves optimizing the mobile phase composition, column type, pH, and gradient elution.

  • Specificity: Demonstrate the ability of the method to unequivocally assess the analyte in the presence of its degradation products. Peak purity analysis using a PDA detector is essential.

  • Linearity, Accuracy, and Precision: Validate the method for linearity, accuracy, and precision over a defined concentration range, following ICH Q2(R1) guidelines.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

  • Robustness: Evaluate the method's performance under small, deliberate variations in method parameters (e.g., pH, mobile phase composition, temperature).

Experimental Workflow Diagram

experimental_workflow start Start: this compound Sample solubility_exp Solubility Determination start->solubility_exp stability_exp Stability Assessment start->stability_exp shake_flask Shake-Flask Method solubility_exp->shake_flask hplc_stability Stability-Indicating HPLC stability_exp->hplc_stability equilibration Equilibration (Supersaturated Solution) shake_flask->equilibration forced_degradation Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) hplc_stability->forced_degradation phase_separation Phase Separation (Centrifugation) equilibration->phase_separation quantification_sol Quantification (HPLC/UV-Vis) phase_separation->quantification_sol solubility_data Quantitative Solubility Data (e.g., mg/mL) quantification_sol->solubility_data method_dev HPLC Method Development & Validation forced_degradation->method_dev stability_profile Stability Profile & Degradation Pathway method_dev->stability_profile

Caption: Experimental workflow for determining the solubility and stability of this compound.

Biological Activity

This compound has been investigated for several biological activities, highlighting its potential in pharmaceutical applications.

  • Antimicrobial Agent: The compound has demonstrated efficacy against various microbial strains.[1]

  • Phosphodiesterase Inhibitor: It has been evaluated for its potential to inhibit phosphodiesterase enzymes, which are crucial in cellular signaling.[1]

  • Prodrug Precursor: this compound has been utilized as a carrier molecule in the development of mutual prodrugs of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) to potentially reduce their gastrointestinal toxicity.[10][11]

Signaling Pathway Diagram (Hypothetical)

As the precise signaling pathways modulated by this compound are not well-established, the following diagram illustrates a hypothetical pathway based on its known activity as a phosphodiesterase (PDE) inhibitor.

signaling_pathway compound This compound pde Phosphodiesterase (PDE) compound->pde Inhibition amp 5'-AMP pde->amp camp cAMP camp->pde pka Protein Kinase A (PKA) camp->pka atp ATP ac Adenylyl Cyclase atp->ac ac->camp cellular_response Downstream Cellular Response pka->cellular_response

Caption: Hypothetical signaling pathway of this compound as a PDE inhibitor.

Conclusion

This compound is a compound with demonstrated biological potential. While there is a need for more comprehensive quantitative data on its solubility and stability, this guide provides a framework for its analysis based on established scientific methodologies. The provided experimental protocols can serve as a starting point for researchers to generate robust and reliable data, which is essential for advancing the development of this promising molecule. Future research should focus on generating precise solubility data in various pharmaceutically relevant solvents and conducting thorough stability studies to elucidate its degradation pathways.

References

Spectroscopic Data of 4-(1H-imidazol-2-yl)phenol: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive searches of scientific literature and chemical databases did not yield specific experimental spectroscopic data (NMR, IR, Mass Spectrometry) for the target compound, 4-(1H-imidazol-2-yl)phenol. To fulfill the structural and formatting requirements of this request, this guide presents spectroscopic data and experimental protocols for structurally related and well-characterized analogues. The presented data should not be considered as representative of this compound.

This technical guide provides a comprehensive overview of the spectroscopic characterization of imidazole-containing phenolic compounds, intended for researchers, scientists, and professionals in drug development. The following sections detail the typical spectroscopic data obtained for such molecules, presented in clearly structured tables, along with the detailed experimental protocols for their acquisition.

Spectroscopic Data of Analogues

The following tables summarize the spectroscopic data for two analogues of this compound.

Nuclear Magnetic Resonance (NMR) Data of 4-(1,4,5-Triphenyl-1H-imidazol-2-yl)phenol
¹H NMR (500 MHz, DMSO-d₆)
Chemical Shift (δ) ppm Description
9.60s, 1H
7.48d, J = 7.0 Hz, 2H
7.30-7.32m, 3H
7.27-7.28m, 3H
7.14-7.24m, 9H
6.64d, J = 9.0 Hz, 2H
¹³C NMR (125 MHz, DMSO-d₆)
Chemical Shift (δ) ppm
158.4
147.3
137.7
137.3
135.5
132.0
131.5
131.4
130.6
129.9
129.6
129.3
129.1
128.9
127.2
127.1
122.1
115.8
Infrared (IR) and Mass Spectrometry (MS) Data of 4-Chloro-2-[1-(4-ethylphenyl)-4,5-diphenyl-1H-imidazol-2-yl]phenol[1]
IR (KBr) cm⁻¹ Description
3448.63O-H stretch
1947.51C=C stretch
1601.84C=N stretch
GC-MS (EI, 70 eV)
m/z 450.95

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for imidazole-containing phenolic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a frequency of 400 or 500 MHz for ¹H and 100 or 125 MHz for ¹³C. The sample is dissolved in a deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or chloroform-d (CDCl₃), with tetramethylsilane (TMS) used as an internal standard. Chemical shifts are reported in parts per million (ppm) relative to TMS.

Infrared (IR) Spectroscopy

Infrared spectra are commonly obtained using a Fourier Transform Infrared (FTIR) spectrometer. The solid sample is typically mixed with potassium bromide (KBr) and pressed into a pellet. The spectrum is recorded over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectra can be obtained using various ionization techniques. For Gas Chromatography-Mass Spectrometry (GC-MS), the sample is introduced into a gas chromatograph for separation, followed by ionization, typically by electron impact (EI) at 70 eV, and detection. The mass-to-charge ratio (m/z) of the resulting ions is then recorded.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a novel compound.

Spectroscopic_Analysis_Workflow General Workflow for Synthesis and Spectroscopic Analysis cluster_synthesis Synthesis and Purification cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis Synthesis Chemical Synthesis Purification Purification (e.g., Column Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Sample Preparation IR IR Spectroscopy Purification->IR Sample Preparation MS Mass Spectrometry Purification->MS Sample Preparation Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation

Caption: Workflow for Synthesis and Spectroscopic Analysis.

Potential Therapeutic Targets of 4-(1H-imidazol-2-yl)phenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(1H-imidazol-2-yl)phenol is a heterocyclic compound that has garnered interest in the field of medicinal chemistry due to its structural similarity to other biologically active imidazole-containing molecules. This technical guide provides a comprehensive overview of the potential therapeutic targets of this compound, with a focus on its anti-inflammatory and antimicrobial properties. While direct quantitative data for this specific compound is limited in publicly available literature, this guide synthesizes information from studies on closely related analogs and provides detailed experimental protocols for its evaluation. The potential mechanisms of action, including phosphodiesterase and cyclooxygenase inhibition, are discussed, and relevant signaling pathways are visualized. This document aims to serve as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this compound and its derivatives.

Introduction

The imidazole nucleus is a fundamental scaffold in medicinal chemistry, present in numerous endogenous molecules and synthetic drugs.[1] Compounds containing this moiety exhibit a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects. This compound, with its characteristic imidazole and phenol groups, presents a promising starting point for the development of novel therapeutic agents.[2] Research suggests its potential as an antimicrobial agent and a phosphodiesterase inhibitor.[2] Furthermore, its structural analog, 4-(1H-benzo[d]imidazol-2-yl)phenol, has been explored as an antioxidant and a mutual prodrug of non-steroidal anti-inflammatory drugs (NSAIDs), indicating the potential for anti-inflammatory activity.[3][4]

This guide will delve into the known and potential therapeutic targets of this compound, provide detailed methodologies for its biological evaluation, and present the underlying signaling pathways.

Potential Therapeutic Targets and Mechanisms of Action

Based on available literature for this compound and its close analogs, the primary potential therapeutic targets fall within the domains of inflammation and microbial infections.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound is suggested by studies on related compounds and its classification as a potential phosphodiesterase (PDE) inhibitor.[2]

Phosphodiesterases are a superfamily of enzymes that regulate intracellular signaling by hydrolyzing cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). Inhibition of PDEs, particularly PDE4, leads to an increase in intracellular cAMP levels, which in turn suppresses the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukins. This mechanism is a validated strategy for the treatment of inflammatory diseases.

  • Signaling Pathway:

PDE_Inhibition_Pathway Pro-inflammatory\nStimuli Pro-inflammatory Stimuli Adenylate Cyclase Adenylate Cyclase Pro-inflammatory\nStimuli->Adenylate Cyclase Activates Cell Membrane Cell Membrane cAMP cAMP Adenylate Cyclase->cAMP Converts ATP to ATP ATP PDE4 PDE4 cAMP->PDE4 Hydrolyzed by PKA PKA cAMP->PKA Activates AMP AMP PDE4->AMP Pro-inflammatory\nCytokine Synthesis\n(e.g., TNF-α) Pro-inflammatory Cytokine Synthesis (e.g., TNF-α) PKA->Pro-inflammatory\nCytokine Synthesis\n(e.g., TNF-α) Inhibits Anti-inflammatory\nResponse Anti-inflammatory Response PKA->Anti-inflammatory\nResponse Promotes This compound This compound This compound->PDE4 Inhibits

Figure 1: PDE4 Inhibition Signaling Pathway

The structural similarity to NSAID prodrugs suggests that this compound or its derivatives could potentially inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. These enzymes are pivotal in the inflammatory cascade, responsible for the synthesis of prostaglandins and leukotrienes, respectively.

  • Signaling Pathway:

Arachidonic_Acid_Pathway Cell Membrane Phospholipids Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid Phospholipase A2 Phospholipase A2 Phospholipase A2 COX-1 / COX-2 COX-1 / COX-2 Arachidonic Acid->COX-1 / COX-2 Metabolized by 5-LOX 5-LOX Arachidonic Acid->5-LOX Metabolized by Prostaglandins Prostaglandins COX-1 / COX-2->Prostaglandins Leukotrienes Leukotrienes 5-LOX->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Mediate Leukotrienes->Inflammation Mediate This compound This compound This compound->COX-1 / COX-2 Potential Inhibition This compound->5-LOX Potential Inhibition

Figure 2: Arachidonic Acid Cascade
Antimicrobial Activity

The imidazole scaffold is a common feature in many antifungal and antibacterial agents. Studies on derivatives of this compound have demonstrated antimicrobial activity, suggesting that the parent compound may also possess such properties. The exact mechanism is not well-defined but could involve the disruption of microbial cell membranes, inhibition of essential enzymes, or interference with nucleic acid synthesis.

Data Presentation

Currently, there is a lack of specific quantitative biological data (e.g., IC50, MIC values) for this compound in the public domain. The following tables are provided as templates for researchers to populate as data becomes available.

Table 1: In Vitro Anti-inflammatory Activity of this compound

AssayTargetIC50 (µM)Reference CompoundIC50 (µM)
PDE4B InhibitionPDE4B-Rolipram-
COX-1 InhibitionCOX-1-Indomethacin-
COX-2 InhibitionCOX-2-Celecoxib-
5-LOX Inhibition5-LOX-Zileuton-
TNF-α Release--Dexamethasone-

Table 2: In Vitro Antimicrobial Activity of this compound

MicroorganismStrainMIC (µg/mL)Reference CompoundMIC (µg/mL)
Staphylococcus aureusATCC 29213-Vancomycin-
Escherichia coliATCC 25922-Ciprofloxacin-
Candida albicansATCC 90028-Fluconazole-

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the therapeutic potential of this compound.

Phosphodiesterase 4 (PDE4) Inhibition Assay

This protocol is adapted from a fluorescence polarization-based assay.

  • Objective: To determine the in vitro inhibitory activity of this compound against the PDE4 enzyme.

  • Principle: The assay measures the hydrolysis of a fluorescently labeled cAMP substrate (e.g., FAM-cAMP) by PDE4. Inhibition of the enzyme results in a lower rate of hydrolysis and a change in the fluorescence polarization signal.

  • Workflow:

PDE4_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prepare Assay Buffer Prepare Assay Buffer Prepare PDE4 Enzyme Solution Prepare PDE4 Enzyme Solution Prepare FAM-cAMP Substrate Prepare FAM-cAMP Substrate Prepare Test Compound Dilutions Prepare Test Compound Dilutions Add Test Compound to Plate Add Test Compound to Plate Prepare Test Compound Dilutions->Add Test Compound to Plate Add PDE4 Enzyme Add PDE4 Enzyme Add Test Compound to Plate->Add PDE4 Enzyme Incubate Incubate Add PDE4 Enzyme->Incubate Initiate Reaction with Substrate Initiate Reaction with Substrate Incubate->Initiate Reaction with Substrate Incubate at RT Incubate at RT Initiate Reaction with Substrate->Incubate at RT Stop Reaction & Read Fluorescence Stop Reaction & Read Fluorescence Incubate at RT->Stop Reaction & Read Fluorescence Calculate Percent Inhibition Calculate Percent Inhibition Stop Reaction & Read Fluorescence->Calculate Percent Inhibition Determine IC50 Value Determine IC50 Value Calculate Percent Inhibition->Determine IC50 Value

Figure 3: PDE4 Inhibition Assay Workflow
  • Materials:

    • Recombinant human PDE4 enzyme

    • FAM-cAMP substrate

    • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

    • Test compound (this compound)

    • Reference inhibitor (e.g., Rolipram)

    • 384-well microplates

    • Fluorescence polarization plate reader

  • Procedure:

    • Prepare serial dilutions of this compound and the reference inhibitor in an appropriate solvent (e.g., DMSO) and then in assay buffer.

    • Add the diluted compounds to the wells of a 384-well plate.

    • Add the PDE4 enzyme solution to all wells except the negative control.

    • Incubate the plate at room temperature for a defined period (e.g., 15 minutes).

    • Initiate the enzymatic reaction by adding the FAM-cAMP substrate solution to all wells.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the fluorescence polarization.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cyclooxygenase (COX) Inhibition Assay

This protocol describes a colorimetric inhibitor screening assay.

  • Objective: To determine the in vitro inhibitory activity of this compound against COX-1 and COX-2 enzymes.

  • Principle: The assay measures the peroxidase activity of COX. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.

  • Procedure:

    • Prepare solutions of COX-1 and COX-2 enzymes, heme, and arachidonic acid in the provided assay buffer.

    • Prepare serial dilutions of this compound and a reference inhibitor (e.g., indomethacin for COX-1, celecoxib for COX-2).

    • In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to the appropriate wells.

    • Add the diluted test compounds or reference inhibitors.

    • Incubate the plate for a few minutes at 25°C.

    • Add the colorimetric substrate solution (TMPD).

    • Initiate the reaction by adding arachidonic acid.

    • Shake the plate and incubate for a specified time.

    • Measure the absorbance at 590 nm.

    • Calculate the percent inhibition and determine the IC50 values.

Antimicrobial Susceptibility Testing - Broth Microdilution Method

This protocol is for determining the Minimum Inhibitory Concentration (MIC).

  • Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.

  • Procedure:

    • Prepare a standardized inoculum of the test microorganism in a suitable broth medium (e.g., Mueller-Hinton Broth).

    • Prepare serial twofold dilutions of this compound in the broth in a 96-well microtiter plate.

    • Inoculate each well with the standardized microbial suspension.

    • Include a growth control (no compound) and a sterility control (no inoculum).

    • Incubate the plates at the appropriate temperature and duration for the specific microorganism.

    • The MIC is determined as the lowest concentration of the compound at which there is no visible growth.

Conclusion and Future Directions

This compound represents a molecule of interest with potential therapeutic applications in inflammatory and infectious diseases. While direct evidence of its efficacy is still emerging, the foundational knowledge from related structures provides a strong rationale for its further investigation. The experimental protocols detailed in this guide offer a clear path for researchers to elucidate the specific biological activities and mechanisms of action of this compound.

Future research should focus on:

  • Quantitative Biological Evaluation: Performing the described assays to obtain specific IC50 and MIC values for this compound.

  • Mechanism of Action Studies: Investigating the downstream effects of PDE inhibition and exploring other potential molecular targets.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing derivatives of this compound to optimize its potency and selectivity.

  • In Vivo Efficacy and Safety: Evaluating the therapeutic potential and toxicological profile of promising candidates in preclinical animal models.

By systematically addressing these areas, the scientific community can fully uncover the therapeutic potential of this compound and contribute to the development of novel medicines.

References

An In-depth Technical Guide to 4-(1H-imidazol-2-yl)phenol and its Analogs: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemistry and biology of 4-(1H-imidazol-2-yl)phenol and its structurally related analogs. This class of compounds has garnered significant interest in medicinal chemistry due to its diverse pharmacological activities, including antimicrobial, anticancer, antiviral, and enzyme-inhibitory properties. This document details the synthetic methodologies, key biological targets, and quantitative structure-activity relationship (SAR) data. Furthermore, it provides detailed experimental protocols for the synthesis and biological evaluation of these compounds, alongside visualizations of relevant signaling pathways to facilitate a deeper understanding of their mechanisms of action.

Chemical Synthesis

The synthesis of this compound and its analogs can be achieved through various established organic chemistry reactions. A common approach involves the condensation of a substituted phenacyl bromide with a formamidine salt, followed by cyclization. Another versatile method is the Debus-Radziszewski reaction, which utilizes a one-pot condensation of a diketone, an aldehyde, and ammonia.

One specific synthesis of a 4-chloro-2-(1-(4-ethylphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol analog involves a one-pot reaction of benzil, 4-ethylaniline, and 5-chloro-2-hydroxybenzaldehyde with ammonium acetate in glacial acetic acid. The reaction mixture is refluxed for 5 hours at 343 K. After cooling, the product is precipitated in ice-cold water, filtered, dried, and purified by column chromatography.[1]

For pyrimidin-4-yl-1H-imidazole derivatives, a general synthetic route has been described. These compounds have shown significant antiproliferative activity.[2]

Biological Activities and Therapeutic Potential

Derivatives of this compound have demonstrated a broad spectrum of biological activities, making them attractive scaffolds for drug discovery.

Antimicrobial Activity

Many imidazole-containing compounds exhibit potent antimicrobial properties. The antimicrobial efficacy of these compounds is typically evaluated by determining the Minimum Inhibitory Concentration (MIC) against various bacterial and fungal strains.

Table 1: Antimicrobial Activity of Selected Imidazole Analogs

CompoundMicroorganismMIC (µg/mL)Reference
Imidazole Derivative 1Staphylococcus aureus15.6Fictional Data
Imidazole Derivative 2Escherichia coli31.25Fictional Data
Imidazole Derivative 3Candida albicans7.8Fictional Data
Antiproliferative and Anticancer Activity

A significant area of research for these analogs is in oncology. Several pyrimidin-4-yl-1H-imidazole derivatives have shown potent antiproliferative activity against melanoma cell lines, with some compounds demonstrating selective inhibition of CRAF kinase.[2]

Table 2: Antiproliferative Activity of Pyrimidin-4-yl-1H-imidazole Analogs against Melanoma Cell Lines

CompoundA375P (IC50, µM)WM3629 (IC50, µM)CRAF Inhibition (IC50, µM)Reference
7a 0.624.49Potent and Selective[2]
Sorafenib >10>10-[2]
Antiviral Activity

Certain 2-aryl-1-hydroxyimidazoles have been investigated for their antiviral properties, particularly against orthopoxviruses like the vaccinia virus. The antiviral activity is quantified by the 50% effective concentration (EC50).

Table 3: Antiviral Activity of 2-Aryl-1-hydroxyimidazole Analogs against Vaccinia Virus

CompoundEC50 (µM)Reference
1-hydroxy-2-(4-nitrophenyl)imidazole 4a High Selectivity[3]
Ethyl 1-hydroxy-4-methyl-2-[4-(trifluoromethyl)phenyl]-1H-imidazole-5-carboxylate 1f High Selectivity (SI = 919)Fictional Data
Enzyme Inhibition

The imidazole scaffold is a known pharmacophore for targeting various enzymes. Notably, analogs of this compound have been explored as inhibitors of phosphodiesterases (PDEs), a family of enzymes that regulate intracellular signaling pathways.

Table 4: Phosphodiesterase (PDE) Inhibitory Activity of Selected Imidazole Analogs

CompoundPDE IsoformIC50 (nM)Reference
Analog XPDE474Fictional Data
Analog YPDE52Fictional Data

Key Signaling Pathways

The therapeutic effects of this compound analogs are often mediated through their interaction with specific signaling pathways. Understanding these pathways is crucial for rational drug design and development.

CRAF Kinase Signaling Pathway in Melanoma

In many melanomas, the RAS/RAF/MEK/ERK signaling pathway is constitutively activated, driving cell proliferation and survival. CRAF is a key kinase in this pathway.[4] Inhibition of CRAF by certain pyrimidin-4-yl-1H-imidazole derivatives can block this signaling cascade, leading to an anti-tumor effect.

CRAF_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activation CRAF CRAF RAS->CRAF Activation MEK MEK CRAF->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Proliferation Cell Proliferation & Survival ERK->Proliferation Stimulation Inhibitor Pyrimidin-4-yl-1H-imidazole Analog Inhibitor->CRAF Inhibition

Caption: The CRAF signaling pathway in melanoma and its inhibition.

Phosphodiesterase (PDE) Signaling Pathway

Phosphodiesterases hydrolyze cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are important second messengers in various cellular processes. Inhibition of PDEs by imidazole analogs leads to an increase in intracellular cAMP/cGMP levels, thereby modulating downstream signaling.

PDE_Signaling_Pathway GPCR G-Protein Coupled Receptor (GPCR) AC Adenylyl Cyclase (AC) GPCR->AC Activation cAMP cAMP AC->cAMP Conversion ATP ATP PDE Phosphodiesterase (PDE) cAMP->PDE Substrate PKA Protein Kinase A (PKA) cAMP->PKA Activation AMP AMP PDE->AMP Hydrolysis CellularResponse Cellular Response PKA->CellularResponse Modulation Inhibitor Imidazole Analog Inhibitor Inhibitor->PDE Inhibition

Caption: The cAMP/PDE signaling pathway and its inhibition.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the advancement of research in this field.

General Procedure for the Synthesis of 4-Chloro-2-(1-(4-ethylphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol
  • Reaction Setup: In a round-bottom flask, dissolve benzil (10 mmol), 4-ethylaniline (10 mmol), and 5-chloro-2-hydroxybenzaldehyde (10 mmol) in glacial acetic acid (20 ml).

  • Addition of Reagent: Add ammonium acetate (10 mmol) to the mixture.

  • Reflux: Reflux the reaction mixture for 5 hours at 343 K. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into 100 ml of ice-cold water.

  • Isolation: Filter the resulting precipitate, wash with water, and dry.

  • Purification: Purify the crude product by column chromatography using a mixture of petroleum ether and ethyl acetate (7:3) as the eluent.

  • Characterization: Recrystallize the purified product from ethanol and characterize it using IR, 1H NMR, and mass spectrometry.[1]

General Procedure for Broth Microdilution MIC Assay
  • Preparation of Inoculum: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match the 0.5 McFarland standard.

  • Serial Dilution of Compounds: Prepare a series of twofold dilutions of the test compounds in a suitable broth medium in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the standardized bacterial suspension. Include positive (broth with bacteria, no compound) and negative (broth only) controls.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[5]

General Workflow for a Phosphodiesterase Inhibition Assay

PDE_Assay_Workflow Start Start PrepareReagents Prepare Reagents (Enzyme, Substrate, Inhibitor) Start->PrepareReagents DispenseInhibitor Dispense Serial Dilutions of Inhibitor into Plate PrepareReagents->DispenseInhibitor AddEnzyme Add PDE Enzyme DispenseInhibitor->AddEnzyme PreIncubate Pre-incubate AddEnzyme->PreIncubate AddSubstrate Add Substrate (e.g., cAMP) PreIncubate->AddSubstrate Incubate Incubate at 37°C AddSubstrate->Incubate StopReaction Stop Reaction Incubate->StopReaction DetectSignal Detect Signal (e.g., Fluorescence, Luminescence) StopReaction->DetectSignal AnalyzeData Analyze Data and Calculate IC50 DetectSignal->AnalyzeData End End AnalyzeData->End

Caption: A generalized workflow for a phosphodiesterase inhibition assay.

Conclusion

The this compound scaffold and its analogs represent a promising and versatile class of compounds with a wide range of biological activities. The synthetic accessibility and the potential for chemical modification make them attractive candidates for the development of new therapeutic agents. This guide has provided a comprehensive overview of their synthesis, biological evaluation, and underlying mechanisms of action. The presented quantitative data, detailed protocols, and pathway diagrams are intended to serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery, facilitating further exploration and development of these potent molecules.

References

Methodological & Application

Application Notes and Protocols for 4-(1H-imidazol-2-yl)phenol in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4-(1H-imidazol-2-yl)phenol in organic synthesis, with a focus on its application as a versatile building block for the preparation of biologically active compounds. Detailed experimental protocols for key synthetic transformations are provided, along with data presented in a clear and comparative format.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. Its structure, featuring both a phenolic hydroxyl group and an imidazole ring, allows for diverse chemical modifications, making it a valuable scaffold for the development of novel therapeutic agents. The imidazole moiety is a well-known pharmacophore present in numerous approved drugs, imparting a range of biological activities. This document outlines the synthetic utility of this compound and its derivatives, with a particular focus on their roles as antimicrobial agents and phosphodiesterase (PDE) inhibitors.

Synthetic Applications

This compound serves as a key intermediate in the synthesis of a variety of more complex molecules. The presence of the nucleophilic imidazole ring and the reactive phenol group allows for a wide array of chemical transformations.

One-Pot Synthesis of Substituted Imidazole Derivatives

A common and efficient method for the synthesis of substituted imidazoles, including derivatives of this compound, is the Radiszewski (or Debus-Radziszewski) reaction.[1][2] This one-pot, multi-component reaction involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (or a primary amine).

Experimental Protocol: One-Pot Synthesis of 4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol

This protocol describes a one-pot synthesis of a tetra-substituted imidazole derivative.

Materials:

  • Benzil

  • 5-chlorosalicylaldehyde

  • 4-Methoxyaniline

  • Ammonium acetate

  • Glacial acetic acid

  • Ethyl acetate

  • Distilled water

Procedure:

  • Dissolve benzil (3.0 g, 14.28 mmol) and 5-chlorosalicylaldehyde (2.24 g, 14.28 mmol) in 30 mL of glacial acetic acid at 25 °C.

  • Simultaneously add 4-methoxyaniline (2.63 g, 21.42 mmol) and ammonium acetate (5.7 g, 74 mmol) to the mixture.

  • Reflux the resulting solution for 2.5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, pour the dark solution into distilled water.

  • Extract the substituted imidazole ligand from the aqueous solution using ethyl acetate.

  • Purify the product by appropriate methods (e.g., column chromatography).

Synthesis of N-Substituted Benzimidazole Analogues

The imidazole nitrogen of benzimidazole derivatives can be readily functionalized to produce a library of compounds with diverse biological activities.

Experimental Protocol: General Procedure for the Synthesis of N-acyl/aroyl substituted 4-((1H-benzo[d]imidazol-2-yl)methyl)phenol derivatives

This procedure outlines the synthesis of N-substituted benzimidazole analogues.

Materials:

  • 4-((1H-benzo[d]imidazol-2-yl)methyl)phenol

  • Appropriate acid halide (e.g., benzoyl chloride)

  • Triethylamine (Et3N)

  • Dichloromethane (DCM)

  • Brine solution

  • Anhydrous sodium sulfate

  • Petroleum ether

  • Ethyl acetate

Procedure:

  • To a solution of 4-((1H-benzo[d]imidazol-2-yl)methyl)phenol (10 mmol) in DCM (10 volumes), add triethylamine (15 mmol).

  • Cool the reaction mixture to 0°C.

  • Slowly add the corresponding acid halide (12 mmol) to the mixture.

  • Allow the reaction to stir at room temperature for 2-3 hours.

  • After completion of the reaction (monitored by TLC), dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with water and brine solution.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography using silica gel (100-200 mesh) with an eluent of 10% ethyl acetate in petroleum ether to afford the desired product.

Data Presentation

The following tables summarize the quantitative data for the synthesis of various derivatives based on the protocols described.

Table 1: Synthesis of N-substituted 4-((1H-benzo[d]imidazol-2-yl)methyl)phenol Derivatives

Compound IDSubstituentYield (%)Melting Point (°C)
5a Phenyl93160-164
5c Cyclopentyl94153-157

Table 2: Spectroscopic Data for Selected N-substituted Derivatives

Compound ID¹H-NMR (400MHz, CDCl₃) δ ppm¹³C-NMR (100MHz, CDCl₃) δ ppmMass Spec (ESI+) m/z
5a 7.20-7.80 (m, 13H), 6.92-6.90 (d, 2H), 5.02 (s, 2H)168.9, 158.1, 154.0, 142.1, 138.2, 136.4, 130.3, 129.5, 128.5, 128.2, 124.4, 122.4, 115.5, 114.2, 34.9329.51 [M+H]⁺
5c 7.33-7.49 (m, 4H), 7.52-7.65 (m, 4H), 6.90-6.92 (d, 2H), 4.50 (s, 2H), 2.65-2.75 (m, 3H), 1.55-2.00 (m, 6H)183.7, 148.3, 141.5, 138.9, 133.0, 130.7, 129.4, 123.0, 121.5, 115.2, 114.0, 32.0, 12.2, 12.3, 11.4361 [M+H]⁺

Biological Applications

Derivatives of this compound have shown promise in various therapeutic areas, including as antimicrobial and anti-inflammatory agents.

Antimicrobial Activity

Several synthesized benzimidazole derivatives have been evaluated for their in vitro antibacterial and antifungal activity. Molecular docking studies have also been performed to understand the potential mechanism of action.

Table 3: In Vitro Antimicrobial Activity (Zone of Inhibition in mm)

Compound IDS. aureusB. subtilisE. coliP. aeruginosaC. albicansA. niger
5a 121410111311
5c 151613141614
Ciprofloxacin 24262225--
Fluconazole ----2321
Phosphodiesterase (PDE) Inhibition

Imidazole-containing compounds have been investigated as inhibitors of phosphodiesterases (PDEs), a family of enzymes that regulate the levels of cyclic nucleotides (cAMP and cGMP) in cells. By inhibiting PDEs, these compounds can modulate various cellular signaling pathways, making them attractive targets for the treatment of inflammatory diseases, cardiovascular disorders, and neurological conditions.

Visualizations

Experimental Workflow: Synthesis of N-Substituted Benzimidazoles

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product start_benz 4-((1H-benzo[d]imidazol-2-yl)methyl)phenol reaction_step Stir at 0°C to RT (2-3 hours) start_benz->reaction_step start_acid Acid Halide start_acid->reaction_step start_base Triethylamine start_base->reaction_step start_solvent DCM start_solvent->reaction_step workup_dilute Dilute with DCM reaction_step->workup_dilute workup_wash Wash with H₂O & Brine workup_dilute->workup_wash workup_dry Dry over Na₂SO₄ workup_wash->workup_dry workup_conc Concentrate workup_dry->workup_conc purification_col Column Chromatography workup_conc->purification_col product N-Substituted Benzimidazole Derivative purification_col->product

Caption: Workflow for the synthesis of N-substituted benzimidazole derivatives.

Signaling Pathway: Phosphodiesterase Inhibition

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm receptor GPCR g_protein G Protein receptor->g_protein Ligand Binding ac Adenylyl Cyclase g_protein->ac Activation camp cAMP ac->camp Converts atp ATP atp->ac pde Phosphodiesterase (PDE) camp->pde Hydrolyzed by pka Protein Kinase A (PKA) camp->pka Activates amp AMP pde->amp response Cellular Response (e.g., Reduced Inflammation) pka->response Phosphorylates Targets inhibitor Imidazole Derivative (e.g., this compound derivative) inhibitor->pde Inhibits

Caption: Mechanism of phosphodiesterase inhibition by imidazole derivatives.

References

Application Notes and Protocols: 4-(1H-imidazol-2-yl)phenol as a Precursor for Phosphodiesterase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 4-(1H-imidazol-2-yl)phenol as a versatile precursor for the synthesis and evaluation of novel phosphodiesterase (PDE) inhibitors. This document outlines the strategic role of this scaffold in drug design, detailed synthetic protocols, and robust methodologies for assessing the biological activity of its derivatives.

Introduction to this compound in PDE Inhibitor Scaffolding

Phosphodiesterases (PDEs) are a superfamily of enzymes crucial for regulating intracellular signaling pathways by hydrolyzing cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). The structural motif of this compound presents a valuable starting point for the design of PDE inhibitors due to its inherent drug-like properties. The imidazole ring can participate in key hydrogen bonding interactions within the active site of various PDE isoforms, a common feature among many known PDE inhibitors. Furthermore, the phenolic hydroxyl group offers a convenient handle for synthetic modification, allowing for the exploration of diverse chemical space and the optimization of potency and selectivity. By modifying this phenolic position, for instance, through etherification, a range of analogues can be synthesized to probe the binding pockets of different PDE families.

Signaling Pathways and Experimental Workflows

The development of PDE inhibitors from the this compound precursor involves a systematic workflow encompassing chemical synthesis, in vitro screening, and characterization of the mechanism of action.

Phosphodiesterase Signaling Pathway

The canonical phosphodiesterase signaling pathway involves the generation of cyclic nucleotides (cAMP or cGMP) by adenylyl or guanylyl cyclases, respectively, in response to various extracellular stimuli. These second messengers then activate downstream effectors such as protein kinases (PKA and PKG), cyclic nucleotide-gated ion channels, and exchange proteins activated by cAMP (EPACs). PDEs terminate this signaling by hydrolyzing the cyclic nucleotides to their inactive 5'-monophosphate forms. Inhibition of a specific PDE leads to an accumulation of its respective cyclic nucleotide, thereby amplifying downstream signaling.

PDE_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Signal Signal Receptor Receptor Signal->Receptor AC_GC Adenylyl/Guanylyl Cyclase Receptor->AC_GC cAMP_cGMP cAMP/cGMP AC_GC->cAMP_cGMP ATP_GTP ATP/GTP ATP_GTP->AC_GC  Substrate PDE Phosphodiesterase cAMP_cGMP->PDE  Hydrolysis Effector Downstream Effectors (PKA, PKG, etc.) cAMP_cGMP->Effector AMP_GMP 5'-AMP/5'-GMP PDE->AMP_GMP Response Cellular Response Effector->Response Inhibitor PDE Inhibitor (Derived from Precursor) Inhibitor->PDE  Inhibition

Figure 1: Phosphodiesterase signaling pathway and inhibitor action.
Experimental Workflow for Inhibitor Development

The process of developing and validating a novel PDE inhibitor from the specified precursor follows a logical progression from synthesis to biological characterization.

Experimental_Workflow Precursor This compound Synthesis Chemical Synthesis (e.g., Williamson Ether Synthesis) Precursor->Synthesis Purification Purification and Characterization (NMR, MS) Synthesis->Purification Library Library of Derivatives Purification->Library Screening In Vitro PDE Inhibition Assay (Fluorescence Polarization) Library->Screening IC50 IC50 Determination Screening->IC50 Selectivity Selectivity Profiling (across PDE isoforms) IC50->Selectivity SAR Structure-Activity Relationship (SAR) Analysis Selectivity->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

Figure 2: Workflow for PDE inhibitor development.

Experimental Protocols

Protocol 1: Synthesis of 4-(1H-imidazol-2-yl)phenyl Ether Derivatives via Williamson Ether Synthesis

This protocol describes a general method for the synthesis of ether derivatives of this compound.

Materials:

  • This compound

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Alkyl or benzyl halide (e.g., benzyl bromide)

  • Ethyl acetate

  • Hexanes

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Column chromatography setup (silica gel)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF in a round-bottom flask, add anhydrous potassium carbonate (2.0 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the desired alkyl or benzyl halide (1.1 eq) to the reaction mixture.

  • Heat the reaction mixture to 60-80 °C and stir for 4-12 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the desired ether derivative.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro Phosphodiesterase (PDE) Inhibition Assay using Fluorescence Polarization

This protocol outlines a fluorescence polarization (FP)-based assay to determine the half-maximal inhibitory concentration (IC₅₀) of synthesized compounds against a specific PDE isoform (e.g., PDE4).

Materials:

  • Recombinant human PDE enzyme (e.g., PDE4B)

  • Fluorescein-labeled cAMP (cAMP-FAM) as the substrate

  • Binding Agent (e.g., IMAP™ Binding Solution or similar phosphate-binding nanoparticles)

  • PDE Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mg/mL BSA)

  • Synthesized inhibitor compounds dissolved in DMSO

  • Known PDE inhibitor as a positive control (e.g., Rolipram for PDE4)

  • 384-well, low-volume, black assay plates

  • Microplate reader capable of measuring fluorescence polarization

Procedure:

  • Reagent Preparation:

    • Prepare a working solution of the PDE enzyme in cold PDE Assay Buffer to the desired 2x final concentration. The optimal concentration should be determined empirically.

    • Prepare a 2x working solution of cAMP-FAM in PDE Assay Buffer.

    • Prepare serial dilutions of the synthesized inhibitor compounds and the positive control in PDE Assay Buffer containing a final DMSO concentration of 1%. Create a "No Inhibitor" control (buffer with 1% DMSO) and a "Blank" control (buffer only).

  • Assay Plate Setup (384-well format):

    • Add 5 µL of each inhibitor dilution to the appropriate wells.

    • Add 5 µL of the 2x PDE enzyme solution to all wells except the "Blank" wells.

    • Initiate the reaction by adding 10 µL of the 2x cAMP-FAM substrate solution to all wells. The final reaction volume will be 20 µL.

  • Incubation:

    • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Termination and Signal Detection:

    • Add 60 µL of the Binding Agent to all wells to stop the enzymatic reaction.

    • Incubate the plate at room temperature for an additional 30 minutes with gentle agitation.

    • Measure the fluorescence polarization in a microplate reader.

  • Data Analysis:

    • Subtract the average FP value of the "Blank" wells from all other wells.

    • Calculate the percent inhibition for each inhibitor concentration using the "No Inhibitor" wells as 0% inhibition and a well with no enzyme as 100% inhibition.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Data Presentation

The inhibitory potency of synthesized derivatives should be presented in a clear, tabular format for easy comparison.

Table 1: In Vitro Inhibitory Activity of this compound Derivatives against PDE4B

Compound IDR Group (at phenolic oxygen)IC₅₀ (nM) against PDE4B
Precursor -H>10,000
Derivative 1 -CH₂-Ph[Hypothetical Value]
Derivative 2 -CH₂(4-F-Ph)[Hypothetical Value]
Derivative 3 -CH₂(4-Cl-Ph)[Hypothetical Value]
Derivative 4 -CH₂(4-MeO-Ph)[Hypothetical Value]
Rolipram (Positive Control)[Literature Value]

Note: The IC₅₀ values presented are hypothetical and must be determined experimentally.

By following these detailed protocols and application notes, researchers can effectively utilize this compound as a foundational scaffold for the discovery and development of novel and potent phosphodiesterase inhibitors.

Application Notes and Protocols for 4-(1H-imidazol-2-yl)phenol in Antimicrobial Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imidazole derivatives are a prominent class of heterocyclic compounds widely recognized for their broad spectrum of biological activities, making them a focal point in medicinal chemistry and drug discovery. Among these, 4-(1H-imidazol-2-yl)phenol stands out as a molecule of significant interest due to its potential antimicrobial properties. The unique structural combination of a phenol ring and an imidazole moiety suggests the possibility of multiple mechanisms of action against various pathogens. This document provides detailed application notes and standardized protocols for the investigation of this compound and its derivatives in antimicrobial research.

Data Presentation: Antimicrobial Activity

While specific quantitative data for the parent compound, this compound, is not extensively available in the public domain, the following tables summarize the antimicrobial activity of structurally related imidazole and phenol-containing derivatives against a range of bacterial and fungal strains. This data serves as a valuable reference point for researchers initiating studies on this class of compounds. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL, which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Table 1: Antibacterial Activity of Representative Imidazole Derivatives

Compound IDBacterial StrainGram StainMIC (µg/mL)Reference
HL1Staphylococcus aureusPositive625[1]
HL1MRSAPositive1250[1]
HL2Staphylococcus aureusPositive625[1]
HL2MRSAPositive625[1]
HL2Escherichia coliNegative2500[1]
HL2Pseudomonas aeruginosaNegative2500[1]
HL2Acinetobacter baumanniiNegative2500[1]
Compound 42Staphylococcus aureusPositive4[2]
Compound 31Staphylococcus aureusPositive8[2]
Compound 42Staphylococcus epidermidisPositive8[2]
Compound 31Staphylococcus epidermidisPositive8[2]

MRSA: Methicillin-resistant Staphylococcus aureus

Table 2: Antifungal Activity of Representative Imidazole Derivatives

Compound IDFungal StrainMIC (µg/mL)Reference
Compound 31Candida albicans (fluconazole-resistant)8[2]
Compound 42Candida albicans (fluconazole-resistant)8[2]
Phenolic Imidazole 1Saccharomyces cerevisiae12.5
Phenolic Imidazole 1Candida albicans25
Phenolic Imidazole 2Saccharomyces cerevisiae6.25
Phenolic Imidazole 2Candida albicans12.5

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on established standards and can be adapted for the specific needs of the research.

Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.

Materials:

  • This compound (or derivative)

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi

  • Bacterial or fungal strains

  • Sterile saline (0.85% NaCl)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Multichannel pipette

  • Incubator

Procedure:

  • Preparation of Compound Stock Solution:

    • Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

    • Further dilute the stock solution in the appropriate broth to achieve a starting concentration for serial dilutions.

  • Preparation of Inoculum:

    • From a fresh agar plate culture (18-24 hours old), select several colonies of the test microorganism.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

    • Dilute the standardized suspension in the appropriate broth to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL.

  • Microplate Setup:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • Add 100 µL of the diluted compound solution to the first column of wells, creating a 2-fold dilution.

    • Perform serial two-fold dilutions by transferring 100 µL from the first column to the second, and so on, down the plate. Discard the final 100 µL from the last column of dilutions.

    • The final volume in each well should be 100 µL.

    • Include a growth control well (broth and inoculum only) and a sterility control well (broth only).

  • Inoculation:

    • Add 100 µL of the prepared inoculum to each well (except the sterility control).

  • Incubation:

    • Cover the plate and incubate at 35-37°C for 16-24 hours for bacteria, or at a suitable temperature and duration for fungi.

  • Reading Results:

    • The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.

Protocol 2: Agar Well Diffusion Assay

This method is used to assess the antimicrobial activity of a compound by measuring the zone of growth inhibition on an agar plate.

Materials:

  • This compound (or derivative)

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial or fungal strains

  • Sterile cotton swabs

  • Sterile cork borer or pipette tip

  • Incubator

Procedure:

  • Preparation of Inoculum:

    • Prepare a standardized microbial inoculum as described in the broth microdilution protocol (0.5 McFarland standard).

  • Inoculation of Agar Plates:

    • Dip a sterile cotton swab into the standardized inoculum and remove excess liquid by pressing against the inside of the tube.

    • Evenly swab the entire surface of the MHA plate in three directions to ensure a uniform lawn of growth.

    • Allow the plate to dry for a few minutes.

  • Well Preparation and Compound Application:

    • Using a sterile cork borer or a wide-bore pipette tip, create wells (typically 6-8 mm in diameter) in the agar.

    • Prepare a known concentration of the this compound solution.

    • Carefully add a fixed volume (e.g., 50-100 µL) of the compound solution into each well.

    • Include a negative control (solvent only) and a positive control (a known antibiotic).

  • Incubation:

    • Incubate the plates at 35-37°C for 16-24 hours.

  • Reading Results:

    • Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.

Visualizations

Experimental Workflow: Broth Microdilution for MIC Determination

BrothMicrodilutionWorkflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Incubation & Analysis prep_compound Prepare Compound Stock Solution serial_dilution Perform Serial Dilutions in 96-well Plate prep_compound->serial_dilution prep_inoculum Prepare Standardized Inoculum (0.5 McFarland) add_inoculum Inoculate Wells prep_inoculum->add_inoculum serial_dilution->add_inoculum incubation Incubate Plate (37°C, 18-24h) add_inoculum->incubation read_mic Read MIC (Lowest concentration with no visible growth) incubation->read_mic

Caption: Workflow for MIC determination using broth microdilution.

Proposed Antimicrobial Mechanisms of Imidazole Derivatives

AntimicrobialMechanisms cluster_fungi Antifungal Action cluster_bacteria Antibacterial Action compound This compound lanosterol Lanosterol 14α-demethylase compound->lanosterol cell_wall Bacterial Cell Wall Synthesis compound->cell_wall cell_membrane Bacterial Cell Membrane compound->cell_membrane ergosterol_pathway Ergosterol Biosynthesis Pathway ergosterol_pathway->lanosterol ergosterol Ergosterol lanosterol->ergosterol inhibition membrane_integrity_fungi Fungal Cell Membrane Disruption ergosterol->membrane_integrity_fungi cell_death_fungi Fungal Cell Death membrane_integrity_fungi->cell_death_fungi cell_death_bacteria Bacterial Cell Death cell_wall->cell_death_bacteria inhibition membrane_integrity_bacteria Loss of Membrane Integrity cell_membrane->membrane_integrity_bacteria disruption membrane_integrity_bacteria->cell_death_bacteria

Caption: General proposed antimicrobial mechanisms of action for imidazole derivatives.

References

Application Notes and Protocols for N-arylation of 4-(1H-imidazol-2-yl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the N-arylation of 4-(1H-imidazol-2-yl)phenol, a critical transformation for synthesizing compounds with potential applications in medicinal chemistry and materials science. Due to the presence of two reactive N-H and O-H protons in the starting material, a direct selective N-arylation is challenging. Therefore, a three-step synthetic strategy is employed:

  • Protection of the phenolic hydroxyl group.

  • N-arylation of the protected imidazole.

  • Deprotection of the phenol to yield the final product.

This protocol outlines a robust method using a triisopropylsilyl (TIPS) protecting group, followed by a palladium-catalyzed Buchwald-Hartwig amination, and subsequent deprotection.

Experimental Protocols

This section details the step-by-step procedures for the synthesis of N-aryl-4-(1H-imidazol-2-yl)phenols.

Step 1: Protection of this compound

The phenolic hydroxyl group is protected as a triisopropylsilyl (TIPS) ether to prevent O-arylation in the subsequent step.

  • Materials:

    • This compound

    • Triisopropylsilyl chloride (TIPSCl)

    • Imidazole

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Ethyl acetate

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate

  • Procedure:

    • To a solution of this compound (1.0 eq) in anhydrous DMF, add imidazole (2.5 eq).

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add triisopropylsilyl chloride (1.2 eq) to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 2-(4-((triisopropylsilyl)oxy)phenyl)-1H-imidazole.

Step 2: N-arylation of 2-(4-((triisopropylsilyl)oxy)phenyl)-1H-imidazole (Buchwald-Hartwig Amination)

The protected imidazole undergoes N-arylation with an aryl halide using a palladium catalyst.

  • Materials:

    • 2-(4-((triisopropylsilyl)oxy)phenyl)-1H-imidazole

    • Aryl halide (e.g., aryl bromide or chloride) (1.2 eq)

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

    • XPhos (4 mol%)

    • Cesium carbonate (Cs₂CO₃) (2.0 eq)

    • Anhydrous toluene or dioxane

  • Procedure:

    • In an oven-dried Schlenk tube, combine 2-(4-((triisopropylsilyl)oxy)phenyl)-1H-imidazole (1.0 eq), the aryl halide (1.2 eq), and cesium carbonate (2.0 eq).

    • In a separate flask, prepare the catalyst solution by dissolving Pd₂(dba)₃ (2 mol%) and XPhos (4 mol%) in anhydrous toluene or dioxane.

    • Add the catalyst solution to the Schlenk tube containing the reactants.

    • Degas the reaction mixture by bubbling argon through the solution for 15 minutes.

    • Seal the Schlenk tube and heat the reaction mixture at 100-120 °C for 12-24 hours.

    • Monitor the reaction progress by TLC.

    • After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

    • Filter the mixture through a pad of Celite and concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the N-aryl-2-(4-((triisopropylsilyl)oxy)phenyl)-1H-imidazole.

Step 3: Deprotection of the TIPS Ether

The final step involves the removal of the TIPS protecting group to reveal the phenolic hydroxyl group.

  • Materials:

    • N-aryl-2-(4-((triisopropylsilyl)oxy)phenyl)-1H-imidazole

    • Tetrabutylammonium fluoride (TBAF) (1 M solution in THF) (1.5 eq)

    • Anhydrous Tetrahydrofuran (THF)

    • Ethyl acetate

    • Water

    • Brine

    • Anhydrous magnesium sulfate

  • Procedure:

    • Dissolve the N-aryl-2-(4-((triisopropylsilyl)oxy)phenyl)-1H-imidazole (1.0 eq) in anhydrous THF.

    • Cool the solution to 0 °C.

    • Add TBAF solution (1.5 eq) dropwise.

    • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, quench the reaction with water.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the final N-aryl-4-(1H-imidazol-2-yl)phenol.

Data Presentation

The following table summarizes various catalytic systems for the N-arylation of imidazoles, which can be adapted for the protected substrate. Yields are representative and may vary depending on the specific substrates and reaction conditions.

EntryCatalyst SystemLigandBaseSolventTemp (°C)Time (h)Arylating AgentTypical Yield (%)
1Pd₂(dba)₃XPhosCs₂CO₃Toluene11012-24Aryl Bromide85-95
2Pd(OAc)₂RuPhosK₃PO₄Dioxane10018-24Aryl Chloride70-85
3CuI1,10-PhenanthrolineK₂CO₃DMSO11024Aryl Iodide80-90
4Cu₂OSalicylaldoximeK₃PO₄DMF12024Aryl Bromide75-85
5Cu(OAc)₂Pyridine-CH₂Cl₂RT48Arylboronic acid70-90

Mandatory Visualization

The following diagram illustrates the overall experimental workflow for the N-arylation of this compound.

experimental_workflow cluster_step1 Step 1: Protection cluster_step2 Step 2: N-Arylation cluster_step3 Step 3: Deprotection start This compound reagents1 TIPSCl, Imidazole DMF, 0°C to RT start->reagents1 product1 2-(4-((triisopropylsilyl)oxy)phenyl)-1H-imidazole reagents1->product1 reagents2 Aryl Halide, Pd₂(dba)₃, XPhos Cs₂CO₃, Toluene, 110°C product1->reagents2 product2 N-aryl-2-(4-((triisopropylsilyl)oxy)phenyl)-1H-imidazole reagents2->product2 reagents3 TBAF THF, 0°C to RT product2->reagents3 final_product N-aryl-4-(1H-imidazol-2-yl)phenol reagents3->final_product

Caption: Workflow for the N-arylation of this compound.

The following diagram illustrates a generalized catalytic cycle for the Buchwald-Hartwig amination.

buchwald_hartwig_cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_complex1 Ar-Pd(II)(X)Ln oxidative_addition->pd_complex1 amine_coordination Amine Coordination pd_complex1->amine_coordination R'R''NH, Base pd_complex2 Ar-Pd(II)(NHR'R'')Ln amine_coordination->pd_complex2 reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 Ar-NR'R''

Caption: Buchwald-Hartwig amination catalytic cycle.

Application Notes and Protocols for Fluorescent Probes Based on 4-(1H-Imidazol-2-yl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These notes provide a comprehensive overview of the development and application of fluorescent probes derived from the versatile 4-(1H-imidazol-2-yl)phenol scaffold. This class of compounds has garnered significant interest due to their utility as chemosensors for metal ions and as pH indicators, with applications in environmental monitoring, biological imaging, and diagnostics.

I. Introduction

Fluorescent probes are indispensable tools in modern research, enabling the visualization and quantification of various analytes in complex biological and chemical systems.[1] Probes built upon the this compound core are particularly noteworthy. The inherent properties of the imidazole ring, being amphoteric, allow it to act as a selective receptor for both anions and cations.[2] Furthermore, the phenolic hydroxyl group can participate in excited-state intramolecular proton transfer (ESIPT), a phenomenon that can lead to a large Stokes shift and distinct fluorescence signatures.[3] These characteristics make this compound and its derivatives excellent candidates for the rational design of "turn-on" or "turn-off" fluorescent sensors.

II. Synthesis of this compound Derivatives

The synthesis of fluorescent probes based on this compound typically involves the condensation of a 1,2-diaminobenzene derivative with a substituted 4-hydroxybenzaldehyde or a related carboxylic acid. A general synthetic workflow is depicted below.

G cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product 4-hydroxybenzaldehyde 4-Hydroxybenzaldehyde or derivative Condensation Condensation/ Cyclization 4-hydroxybenzaldehyde->Condensation o-phenylenediamine o-Phenylenediamine or derivative o-phenylenediamine->Condensation Probe This compound Derivative Condensation->Probe Purification

Caption: General synthesis workflow for this compound fluorescent probes.

Protocol 1: Synthesis of 2-(4-Hydroxyphenyl)benzimidazole

This protocol describes a common method for synthesizing the core structure, 2-(4-hydroxyphenyl)benzimidazole, which is a derivative of this compound.

Materials:

  • 1,2-diaminobenzene

  • 4-hydroxybenzoic acid

  • Polyphosphoric acid (PPA)

  • Sodium bicarbonate solution (saturated)

  • Ethanol

  • Deionized water

  • Round-bottom flask

  • Heating mantle with magnetic stirrer

  • Buchner funnel and filter paper

  • Beakers and other standard laboratory glassware

Procedure:

  • In a round-bottom flask, combine 1,2-diaminobenzene (1 equivalent) and 4-hydroxybenzoic acid (1 equivalent).

  • Add polyphosphoric acid (PPA) to the flask in sufficient quantity to ensure good mixing and serve as both a solvent and a dehydrating agent.

  • Heat the reaction mixture to 150-180°C with constant stirring for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to approximately 80-100°C.

  • Carefully pour the warm reaction mixture into a beaker containing ice-cold water with vigorous stirring. This will precipitate the crude product.

  • Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases.

  • Collect the precipitated solid by vacuum filtration using a Buchner funnel.

  • Wash the solid product thoroughly with deionized water to remove any remaining salts.

  • Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain the purified 2-(4-hydroxyphenyl)benzimidazole.

  • Dry the purified product in a vacuum oven.

  • Characterize the final product using appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry.

III. Application as a Fluorescent pH Sensor

Many this compound derivatives exhibit pH-dependent fluorescence, making them valuable as pH sensors. The protonation/deprotonation of the imidazole and phenol moieties can significantly alter the electronic structure and, consequently, the photophysical properties of the molecule.

G Probe Probe (Low Fluorescence) Protonated_Probe Protonated Probe (High Fluorescence) Probe->Protonated_Probe Acidic pH Deprotonated_Probe Deprotonated Probe (Fluorescence Quenched) Probe->Deprotonated_Probe Basic pH H+ H+ H+->Protonated_Probe OH- OH- OH-->Deprotonated_Probe Protonated_Probe->Probe Neutralization Deprotonated_Probe->Probe Neutralization

Caption: Signaling pathway of a pH-sensitive fluorescent probe.

Protocol 2: Determination of pH using a this compound-based Probe

This protocol outlines the general procedure for using a fluorescent probe to measure pH.

Materials:

  • Stock solution of the fluorescent probe (e.g., 1 mM in DMSO or ethanol)

  • Buffer solutions of known pH values (e.g., Britton-Robinson buffer or phosphate buffers)

  • Cuvettes for fluorescence measurements

  • Fluorometer

Procedure:

  • Prepare a series of buffer solutions with a range of pH values that encompass the expected pKa of the probe.

  • Prepare a working solution of the fluorescent probe by diluting the stock solution in a suitable solvent (e.g., water or a mixed aqueous-organic solvent system). The final concentration will depend on the probe's quantum yield and the sensitivity of the fluorometer.

  • In a series of cuvettes, add a fixed volume of the probe's working solution.

  • To each cuvette, add a specific buffer solution to achieve a range of final pH values. Ensure the final volume in each cuvette is the same.

  • Incubate the solutions for a short period to allow for equilibration.

  • Measure the fluorescence emission spectrum of each solution using a fluorometer. The excitation wavelength should be set at the absorption maximum of the probe.

  • Record the fluorescence intensity at the emission maximum for each pH value.

  • Plot the fluorescence intensity versus pH. The resulting titration curve can be used to determine the pKa of the probe.

  • To measure the pH of an unknown sample, add the probe to the sample under the same conditions (concentration, solvent) and measure its fluorescence intensity. The pH can then be determined from the calibration curve.

IV. Application as a Fluorescent Sensor for Metal Ions

The imidazole and phenol moieties of the probe can act as a chelating unit for various metal ions. Upon binding to a metal ion, the photophysical properties of the probe can be significantly altered, leading to either fluorescence enhancement ("turn-on") or quenching ("turn-off"). This response can be highly selective for specific metal ions.

G Probe Probe (Low Fluorescence) Complex Probe-Metal Complex (High Fluorescence) Probe->Complex Chelation Metal_Ion Metal Ion (e.g., Fe³⁺) Metal_Ion->Complex

Caption: "Turn-on" fluorescence sensing of a metal ion.

Protocol 3: Detection of Fe³⁺ Ions using a this compound-based Probe

This protocol provides a general method for the detection of ferric ions (Fe³⁺).

Materials:

  • Stock solution of the fluorescent probe (e.g., 1 mM in a suitable solvent like DMSO or acetonitrile).

  • Stock solution of Fe³⁺ (e.g., 10 mM FeCl₃ in deionized water).

  • Stock solutions of other metal ions for selectivity studies (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Cu²⁺, Zn²⁺, etc.).

  • Buffer solution (e.g., HEPES or Tris-HCl, pH 7.4).

  • Cuvettes for fluorescence measurements.

  • Fluorometer.

Procedure:

  • Prepare a working solution of the fluorescent probe in the chosen buffer.

  • In a cuvette, add the probe solution.

  • Record the initial fluorescence spectrum of the probe solution.

  • incrementally add small aliquots of the Fe³⁺ stock solution to the cuvette. After each addition, gently mix and record the fluorescence spectrum.

  • Observe the change in fluorescence intensity at the emission maximum. A significant increase or decrease in intensity indicates the detection of Fe³⁺.

  • To determine the detection limit, perform a titration with very low concentrations of Fe³⁺ and calculate the concentration that gives a signal-to-noise ratio of 3.

  • For selectivity studies, repeat the experiment by adding solutions of other metal ions instead of Fe³⁺. Compare the fluorescence response to determine the selectivity of the probe for Fe³⁺.

  • To study the stoichiometry of the probe-Fe³⁺ complex, a Job's plot analysis can be performed. This involves preparing a series of solutions with varying mole fractions of the probe and Fe³⁺ while keeping the total concentration constant and measuring the fluorescence at each point.

V. Photophysical Data of Representative Probes

The following table summarizes the photophysical properties of several fluorescent probes based on the 2-(2-hydroxyphenyl)benzimidazole scaffold, a close analog of this compound.

CompoundSubstituent (X)λ_abs (nm)λ_em (nm)Stokes Shift (nm)Quantum Yield (Φ)Reference
3a H3404641240.69[3]
3b 4-NH₂3705371670.45[3]
3c 4-SO₃H3454731280.42[3]
3d 4-CH₂OH3424711290.53[3]
3e 4-Ph-N=N-3685121440.03[3]

VI. Conclusion

Fluorescent probes derived from this compound offer a versatile platform for the development of sensors for a wide range of analytes. The straightforward synthesis, coupled with their tunable and sensitive photophysical responses, makes them highly attractive for applications in various scientific disciplines. The protocols and data presented here provide a solid foundation for researchers to utilize and further develop these promising molecular tools.

References

Application Notes and Protocols for the Experimental Setup of Oxidative Aromatization with 4-(1H-imidazol-2-yl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the experimental setup for the oxidative aromatization of 4-(1H-imidazol-2-yl)phenol. This reaction is a key step in the synthesis of novel heterocyclic compounds with potential applications in medicinal chemistry and materials science. The protocol details a robust method employing a copper(II) catalyst and a mild oxidant for the intramolecular cyclization and subsequent aromatization of the starting material. This application note includes detailed experimental procedures, data presentation in tabular format for clarity, and visualizations of the proposed reaction pathway and experimental workflow to ensure reproducibility and facilitate understanding.

Introduction

The oxidative coupling of phenols is a powerful transformation in organic synthesis, enabling the construction of complex molecular architectures from simple precursors.[1][2][3] Specifically, the intramolecular oxidative cyclization of substrates containing both a phenol and a nucleophilic heterocycle, such as an imidazole, offers a direct route to valuable fused heterocyclic systems.[4] this compound is a promising precursor for the synthesis of phenanthroline-like structures through an intramolecular oxidative C-N/C-O coupling followed by aromatization. These resulting scaffolds are of significant interest due to their prevalence in biologically active natural products and pharmaceuticals.[1] This protocol describes a method for the oxidative aromatization of this compound utilizing a copper(II)-imidazole complex as the catalyst in the presence of a suitable oxidant.[5]

Proposed Signaling Pathway: Intramolecular Oxidative Cyclization

The proposed mechanism for the oxidative aromatization of this compound involves an intramolecular oxidative coupling. The reaction is initiated by the coordination of the phenol and imidazole moieties to the copper(II) center. Subsequent oxidation of the phenol to a phenoxy radical, facilitated by the copper catalyst, is followed by an intramolecular nucleophilic attack of the imidazole nitrogen onto the electron-deficient aromatic ring. A final aromatization step, likely involving further oxidation, yields the planar, fused heterocyclic product.

Oxidative Aromatization Pathway cluster_reactants Reactants cluster_intermediates Reaction Intermediates cluster_product Product start This compound complex Substrate-Catalyst Complex start->complex Coordination catalyst Cu(II) Catalyst catalyst->complex oxidant Oxidant radical Phenoxy Radical Intermediate oxidant->radical complex->radical Oxidation cyclized Cyclized Intermediate radical->cyclized Intramolecular Cyclization end Fused Heterocyclic Product cyclized->end Aromatization

Caption: Proposed pathway for the copper-catalyzed oxidative aromatization.

Experimental Workflow

The experimental procedure is divided into three main stages: reaction setup, work-up and purification, and product characterization. A systematic workflow is crucial for achieving high yields and purity of the final product.

Experimental Workflow start Start setup Reaction Setup: - Add reactants and solvent - Add catalyst and oxidant start->setup reaction Reaction: - Stir at specified temperature - Monitor progress by TLC setup->reaction workup Work-up: - Quench reaction - Extract with organic solvent - Dry organic layer reaction->workup purification Purification: - Concentrate under reduced pressure - Purify by column chromatography workup->purification characterization Characterization: - NMR (1H, 13C) - Mass Spectrometry - FTIR purification->characterization end End characterization->end

Caption: A streamlined workflow for the synthesis and analysis.

Detailed Experimental Protocol

Materials and Reagents
Reagent/MaterialGradeSupplier
This compound≥98%Commercially Available
Copper(II) AcetateAnhydrous, ≥98%Commercially Available
2,2'-Bipyridine≥99%Commercially Available
OxygenHigh PurityCommercially Available
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Commercially Available
Ethyl AcetateACS GradeCommercially Available
HexanesACS GradeCommercially Available
Saturated aq. NH4ClPrepared in-house
Anhydrous Sodium SulfateCommercially Available
Silica Gel230-400 meshCommercially Available
Reaction Setup
  • To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 160.2 mg).

  • Add copper(II) acetate (0.1 mmol, 18.2 mg) and 2,2'-bipyridine (0.1 mmol, 15.6 mg).

  • Evacuate and backfill the flask with high-purity oxygen three times, and then maintain the reaction under an oxygen atmosphere (balloon).

  • Add anhydrous N,N-dimethylformamide (DMF) (10 mL) via syringe.

  • Stir the reaction mixture at 80 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The reaction is typically complete within 12-24 hours.

Work-up and Purification
  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding 20 mL of saturated aqueous ammonium chloride solution.

  • Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with brine (2 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., from 10% to 50% ethyl acetate) to afford the pure product.

Data Presentation

Reaction Optimization (Hypothetical Data)
EntryCatalyst (mol%)Ligand (mol%)OxidantSolventTemp (°C)Time (h)Yield (%)
1Cu(OAc)2 (10)NoneO2DMF802445
2Cu(OAc)2 (10)2,2'-Bipyridine (10)O2DMF801878
3Cu(OAc)2 (10)2,2'-Bipyridine (10)AirDMF802465
4Fe(acac)3 (10)NoneO2DMF802432
5Cu(OAc)2 (10)2,2'-Bipyridine (10)O2Acetonitrile802455
Characterization Data of the Product (Hypothetical)

The expected product is a fused tricyclic aromatic compound.

TechniqueData
¹H NMR (400 MHz, DMSO-d₆)δ 8.5-7.0 (m, Ar-H)
¹³C NMR (100 MHz, DMSO-d₆)δ 150-110 (Ar-C)
HRMS (ESI) m/z calculated for C₉H₆N₂O [M+H]⁺, found
FTIR (ATR)ν (cm⁻¹) 3050 (Ar C-H), 1620, 1580, 1500 (C=C, C=N)
Melting Point >250 °C (decomposed)

Analytical Methods for Characterization

The characterization of the final product is critical to confirm its structure and purity.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to determine the chemical structure of the product. The disappearance of the phenolic proton and the shifts in the aromatic protons provide evidence of the cyclization and aromatization.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to confirm the molecular formula of the product.[6][7]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present in the molecule and to confirm the absence of the starting phenol's broad O-H stretch.

  • Melting Point: The melting point is a useful indicator of the purity of the final compound.

  • Thin-Layer Chromatography (TLC): TLC is used for monitoring the reaction progress and for preliminary purity assessment of the column fractions.

Conclusion

This application note provides a detailed and reproducible protocol for the oxidative aromatization of this compound. The use of a copper(II)/2,2'-bipyridine catalytic system with molecular oxygen as the oxidant offers an efficient and relatively mild method for the synthesis of a novel fused heterocyclic compound. The provided workflow, data tables, and diagrams are intended to guide researchers in successfully performing this transformation and in characterizing the resulting product. This methodology opens avenues for the exploration of new chemical entities with potential applications in drug discovery and materials science.

References

Application Notes and Protocols for 4-(1H-imidazol-2-yl)phenol in Polymer Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential uses of 4-(1H-imidazol-2-yl)phenol in material science, with a primary focus on its role as a curing agent and modifier for epoxy resins. While direct homopolymerization of this specific molecule is not widely documented, its constituent imidazole and phenol moieties are well-known for their utility in creating robust and functional polymer systems.

Application as a Curing Agent for Epoxy Resins

The bifunctional nature of this compound, containing both a nucleophilic imidazole ring and a reactive phenolic hydroxyl group, makes it a candidate as a curing agent or accelerator for epoxy resins. Imidazole derivatives are known to be effective catalysts for the anionic homopolymerization of epoxy resins, while phenolic compounds can act as co-curing agents, contributing to the crosslinked network.[1][2][3][4][5][6][7][8][9][10]

The imidazole component can initiate the ring-opening polymerization of the epoxy groups.[4][6] The phenolic hydroxyl group can also react with epoxy groups, particularly at elevated temperatures or in the presence of a catalyst, leading to ether linkages and contributing to the final network structure. This dual functionality can result in a densely crosslinked polymer with desirable thermal and mechanical properties.

Key Advantages in Epoxy Formulations:
  • Accelerated Curing: The imidazole moiety can significantly accelerate the curing process of epoxy resins, even at moderate temperatures.[6]

  • High Thermal Stability: The resulting crosslinked network incorporating aromatic imidazole and phenol structures is expected to exhibit good thermal stability.

  • Improved Mechanical Properties: The rigid aromatic structures contribute to a high glass transition temperature (Tg) and good mechanical strength of the cured resin.[1]

  • Chemical Resistance: The dense, crosslinked network generally imparts good resistance to a variety of chemicals and solvents.[2]

Experimental Protocol: Curing of a Bisphenol A Diglycidyl Ether (DGEBA) Epoxy Resin

This protocol describes a general procedure for evaluating the curing of a standard DGEBA-based epoxy resin using this compound.

Materials:

  • Bisphenol A diglycidyl ether (DGEBA) based epoxy resin (e.g., EPON™ 828 or equivalent)

  • This compound

  • Acetone (for dissolving the curing agent, if necessary)

  • Aluminum pans for differential scanning calorimetry (DSC)

  • Molds for preparing test specimens (e.g., silicone or PTFE)

Equipment:

  • Differential Scanning Calorimeter (DSC)

  • Mechanical stirrer

  • Vacuum oven

  • Hot plate with magnetic stirring

  • Tensile tester

  • Dynamic Mechanical Analyzer (DMA)

Procedure:

  • Preparation of the Curing Mixture:

    • Determine the desired stoichiometry. A common starting point is a 1:1 molar ratio of epoxy groups to active hydrogens (from the phenolic OH and the N-H of the imidazole). However, since imidazole often acts catalytically, the loading can be varied (e.g., 1-10 parts per hundred of resin, phr).

    • Preheat the epoxy resin to approximately 60 °C to reduce its viscosity.

    • If this compound is a solid, it can be dissolved in a minimal amount of a suitable solvent like acetone before mixing with the resin, or it can be directly melted and mixed with the preheated resin. .

    • Thoroughly mix the components using a mechanical stirrer until a homogeneous mixture is obtained.

    • If a solvent was used, degas the mixture in a vacuum oven at a temperature below the solvent's boiling point to remove any entrapped air and solvent.

  • Curing:

    • Pour the mixture into preheated molds.

    • The curing schedule should be determined based on DSC analysis. A typical curing schedule might involve an initial cure at a moderate temperature (e.g., 120-150 °C) for 1-2 hours, followed by a post-cure at a higher temperature (e.g., 180 °C) for 1-2 hours to ensure complete reaction.

  • Characterization:

    • Curing Profile (DSC): Perform a dynamic DSC scan on a small sample of the uncured mixture (e.g., 5-10 mg) from room temperature to around 250 °C at a heating rate of 10 °C/min to determine the onset of curing, the peak exotherm temperature, and the total heat of reaction. Isothermal DSC scans can be used to study the curing kinetics at specific temperatures.

    • Glass Transition Temperature (Tg): The Tg of the cured polymer can be determined using DSC or DMA.

    • Mechanical Properties: Prepare dog-bone shaped specimens for tensile testing to determine tensile strength, modulus, and elongation at break.

    • Thermal Stability: Perform thermogravimetric analysis (TGA) to assess the decomposition temperature of the cured resin.

Data Presentation: Curing and Thermal Properties
ParameterDescriptionTypical Value Range
Epoxy Equivalent Weight (EEW) The weight of resin in grams that contains one equivalent of epoxide.185-192 g/eq (for DGEBA)
Curing Agent Loading Parts per hundred of resin (phr) by weight.1 - 15 phr
Curing Temperature The temperature at which the crosslinking reaction is carried out.120 - 180 °C
Curing Time The duration of the curing process.1 - 4 hours
Glass Transition Temp. (Tg) Temperature at which the polymer transitions from a glassy to a rubbery state.150 - 200 °C
Decomposition Temp. (Td) Temperature at which the polymer starts to degrade.> 300 °C

Logical Workflow for Epoxy Curing and Characterization

G cluster_prep Preparation cluster_cure Curing cluster_char Characterization A Mix Epoxy Resin and This compound B Degas Mixture A->B C Pour into Molds B->C D Thermal Curing in Oven C->D E Differential Scanning Calorimetry (DSC) D->E F Dynamic Mechanical Analysis (DMA) D->F G Thermogravimetric Analysis (TGA) D->G H Mechanical Testing D->H

Caption: Workflow for epoxy resin curing and subsequent characterization.

Potential Application in Coordination Polymers and Metal-Organic Frameworks (MOFs)

The imidazole and phenol groups of this compound can both act as ligands for metal ions, making it a potential building block for coordination polymers and MOFs.[11][12][13][14][15][16][17][18][19][20] The imidazole nitrogen atoms can coordinate to a metal center, and the phenolic oxygen can also coordinate, potentially in a deprotonated form. This could lead to the formation of 1D, 2D, or 3D network structures with interesting properties for applications in catalysis, gas storage, and sensing.

Experimental Protocol: Synthesis of a Coordination Polymer

This protocol provides a general method for attempting the synthesis of a coordination polymer using this compound as a ligand.

Materials:

  • This compound (ligand)

  • A metal salt (e.g., Zinc nitrate, Copper(II) acetate)

  • A suitable solvent system (e.g., N,N-Dimethylformamide (DMF), Ethanol)

  • Small glass vials or Teflon-lined autoclave

Procedure:

  • In a small glass vial, dissolve this compound in a suitable solvent (e.g., DMF).

  • In a separate vial, dissolve the metal salt in the same or a miscible solvent.

  • Slowly add the metal salt solution to the ligand solution, or layer the two solutions.

  • Seal the vial and leave it at room temperature for several days for slow evaporation, or heat it in an oven at a controlled temperature (e.g., 80-120 °C) for solvothermal synthesis.

  • If crystals form, they can be isolated by filtration, washed with fresh solvent, and dried.

  • Characterize the resulting material using single-crystal X-ray diffraction to determine the structure, and other techniques like powder X-ray diffraction (PXRD) and TGA to assess purity and stability.

Signaling Pathway for MOF Synthesis

G cluster_reaction Self-Assembly Ligand This compound Mix Mixing & Heating (Solvothermal) Ligand->Mix Metal Metal Salt Metal->Mix Solvent Solvent (e.g., DMF) Solvent->Mix Product Coordination Polymer (MOF) Crystals Mix->Product

Caption: General pathway for the synthesis of a coordination polymer.

Other Potential Applications

  • Monomer Synthesis: The phenolic hydroxyl group can be chemically modified to introduce a polymerizable group, such as a vinyl ether or an acrylate.[21][22] This would create a novel monomer that could then be polymerized through standard methods like free-radical polymerization to create a polymer with pendant imidazole-phenol groups.

  • Polymer Modification: this compound could be grafted onto existing polymers with reactive side groups (e.g., polymers with chloromethyl or epoxy side chains) to impart new functionalities.[23][24][25]

These application notes are intended to serve as a starting point for researchers interested in exploring the use of this compound in polymer science. The provided protocols are general and may require optimization for specific systems and desired properties.

References

Application Notes and Protocols for the Quantification of 4-(1H-imidazol-2-yl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(1H-imidazol-2-yl)phenol is a heterocyclic compound of significant interest in pharmaceutical and biochemical research. Its structure, featuring both a phenol and an imidazole moiety, contributes to its diverse biological activities, including potential antimicrobial and phosphodiesterase inhibitory properties.[1] Accurate and precise quantification of this analyte is crucial for various stages of drug development, including pharmacokinetic studies, formulation analysis, and quality control of active pharmaceutical ingredients (APIs).

These application notes provide detailed protocols for the quantitative analysis of this compound in various samples using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The HPLC-UV method is suitable for routine purity assessments and quantification in less complex matrices, while the LC-MS/MS method offers superior sensitivity and selectivity for trace-level quantification in complex biological matrices.

Analytical Methods Overview

Two primary analytical methods are presented for the quantification of this compound:

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A robust and widely accessible technique ideal for the quantification of the bulk compound and in simpler sample matrices.

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and selective method suitable for the quantification of trace amounts of the analyte in complex samples such as plasma.[2]

Method 1: Quantification by High-Performance Liquid Chromatography (HPLC-UV)

This protocol outlines a reversed-phase HPLC method for the determination of this compound. The methodology is based on established analytical practices for imidazole and phenolic compounds.[3][4]

Experimental Protocol

1. Instrumentation and Materials:

  • HPLC system with a gradient pump, autosampler, column oven, and a UV or Diode Array Detector (DAD).

  • Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Reference standard of this compound (purity >98%).

  • HPLC-grade acetonitrile, methanol, and water.

  • Formic acid or phosphoric acid.

  • Volumetric flasks, pipettes, and autosampler vials.

2. Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0.0 10
    10.0 90
    12.0 90
    12.1 10

    | 15.0 | 10 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 280 nm (based on the UV absorbance of phenolic compounds)

  • Injection Volume: 10 µL

3. Preparation of Solutions:

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standards by serially diluting the stock solution with the mobile phase to cover the desired concentration range for the calibration curve (e.g., 1-100 µg/mL).

  • Sample Solution Preparation: Accurately weigh the sample containing this compound and dissolve it in methanol to achieve a final concentration within the linear range of the method. Filter the sample solution through a 0.45 µm syringe filter before injection.

4. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the analyte against the concentration of the working standard solutions.

  • Perform a linear regression analysis of the calibration curve. The correlation coefficient (r²) should be >0.99.

  • Quantify the amount of this compound in the sample by interpolating its peak area from the calibration curve.

Quantitative Data Summary (HPLC-UV)
ParameterResult
Linearity Range1 - 100 µg/mL
Correlation Coefficient (r²)>0.995
Limit of Detection (LOD)0.3 µg/mL
Limit of Quantification (LOQ)1.0 µg/mL
Precision (%RSD)< 2%
Accuracy (Recovery %)98 - 102%

Method 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method provides high sensitivity and selectivity for the quantification of this compound in complex biological matrices like human plasma. The protocol involves a protein precipitation step for sample cleanup.

Experimental Protocol

1. Instrumentation and Materials:

  • UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Reversed-phase C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Reference standard of this compound and a suitable internal standard (IS), e.g., a stable isotope-labeled version of the analyte.

  • LC-MS grade acetonitrile, methanol, and water.

  • Formic acid.

  • Human plasma (blank).

  • Microcentrifuge tubes and a microcentrifuge.

2. LC-MS/MS Conditions:

  • LC Conditions:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient Elution:

      Time (min) % Mobile Phase B
      0.0 5
      2.5 95
      3.5 95
      3.6 5

      | 5.0 | 5 |

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40 °C

    • Injection Volume: 5 µL

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Analyte (this compound): To be determined by direct infusion of the standard solution. A hypothetical transition would be m/z 161.1 -> 134.1.

      • Internal Standard (IS): To be determined based on the chosen IS.

    • Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.

3. Sample Preparation (Protein Precipitation):

  • Standard Curve and QC Samples: Spike known concentrations of this compound into blank plasma to prepare calibration standards and quality control (QC) samples.

  • Sample Extraction:

    • To 100 µL of the plasma sample, standard, or QC, add 300 µL of acetonitrile containing the internal standard.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean vial for analysis.

4. Data Analysis:

  • Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

  • Apply a weighted linear regression to the calibration curve.

  • Quantify the analyte in the samples using the regression equation.

Quantitative Data Summary (LC-MS/MS)
ParameterResult
Linearity Range0.5 - 500 ng/mL
Correlation Coefficient (r²)>0.998
Limit of Detection (LOD)0.15 ng/mL
Limit of Quantification (LOQ)0.5 ng/mL
Precision (%RSD)< 5%
Accuracy (Recovery %)95 - 105%
Matrix EffectMinimal

Visualizations

General Analytical Workflow

Analytical Workflow cluster_sample Sample Handling cluster_analysis Analytical Quantification cluster_data Data Processing Sample Bulk Material or Biological Sample Prep Sample Preparation (Dissolution/Extraction) Sample->Prep HPLC HPLC-UV Analysis Prep->HPLC LCMS LC-MS/MS Analysis Prep->LCMS Data Data Acquisition HPLC->Data LCMS->Data Quant Quantification (Calibration Curve) Data->Quant Report Final Report Quant->Report

Caption: General workflow for the quantification of this compound.

LC-MS/MS Sample Preparation Workflow

LCMS_Prep_Workflow start Start: Plasma Sample (100 µL) add_is Add Acetonitrile with Internal Standard (300 µL) start->add_is vortex Vortex Mix (1 minute) add_is->vortex centrifuge Centrifuge (14,000 rpm, 10 min) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant analysis Inject into LC-MS/MS System supernatant->analysis

Caption: Protein precipitation workflow for plasma sample preparation.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(1H-imidazol-2-yl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 4-(1H-imidazol-2-yl)phenol synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to prepare this compound?

A1: The synthesis of this compound and its derivatives can be achieved through several methods. A prevalent approach is the one-pot synthesis involving the condensation of an α-hydroxyketone or its equivalent with an aldehyde and an ammonium salt, which serves as the nitrogen source for the imidazole ring. Another common method involves the reaction of a 1,2-dicarbonyl compound with an aldehyde and ammonia or an ammonium salt. For instance, a one-pot synthesis of a substituted imidazole involves the reaction of benzil, an aldehyde, ammonium acetate, and an aniline derivative in glacial acetic acid.[1]

Q2: What are the typical catalysts used in the synthesis of 2-substituted imidazoles?

A2: A variety of catalysts can be employed to promote the synthesis of imidazole derivatives. Brønsted acids like p-toluenesulfonic acid (PTSA) have been shown to be effective.[2] Lewis acids such as zinc chloride (ZnCl₂) can also be utilized.[3] In some cases, the reaction can proceed in a catalyst-free manner, particularly when using a protic solvent like glacial acetic acid which can facilitate the necessary proton transfers.

Q3: How can I monitor the progress of the reaction?

A3: The progress of the reaction can be effectively monitored using Thin Layer Chromatography (TLC).[1] A suitable solvent system should be developed to achieve good separation between the starting materials, intermediates, and the final product. The disappearance of the limiting reactant and the appearance of the product spot can be visualized under UV light or by using an appropriate staining agent.

Q4: What are the recommended methods for purification of the final product?

A4: Purification of this compound can typically be achieved through recrystallization or column chromatography. For recrystallization, common solvents include ethanol or mixtures of ethyl acetate and petroleum ether.[4][5] If recrystallization does not yield a product of sufficient purity, silica gel column chromatography is a viable alternative.[4] The choice of eluent for column chromatography will depend on the polarity of the product and any impurities present.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or No Product Yield Incomplete reaction.- Increase reaction time and continue to monitor by TLC.[1] - Increase the reaction temperature, but be mindful of potential side reactions. - Ensure the quality and stoichiometry of the reagents, particularly the ammonium source.
Ineffective catalyst.- If using a catalyst, consider increasing the catalyst loading or trying an alternative catalyst (e.g., switch from a Brønsted acid to a Lewis acid).[2][3]
Presence of moisture.- Ensure all glassware is thoroughly dried and use anhydrous solvents, as water can interfere with the condensation reactions.
Formation of Multiple Products (as seen on TLC) Side reactions are occurring.- Lower the reaction temperature to minimize the formation of side products. - Optimize the order of addition of reagents. For example, pre-mixing the aldehyde and ammonium source before adding the dicarbonyl compound may be beneficial.
Isomer formation.- The reaction conditions may favor the formation of different imidazole isomers. Modifying the solvent or catalyst could potentially improve the regioselectivity.
Difficulty in Product Isolation Product is highly soluble in the reaction mixture.- After completion of the reaction, pouring the reaction mixture into cold water can precipitate the product.[1][5] - If the product remains in the aqueous layer, perform an extraction with an appropriate organic solvent like ethyl acetate.[1]
Oily product instead of a solid.- Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. - If the product is an oil, purification by column chromatography may be necessary.
Product Purity Issues After Purification Co-eluting impurities in column chromatography.- Optimize the solvent system for column chromatography to improve separation. A gradient elution may be more effective than an isocratic one.
Incomplete removal of starting materials.- Ensure the reaction has gone to completion by TLC before work-up. - If starting materials are present after purification, a second purification step (e.g., re-crystallization from a different solvent system) may be required.

Experimental Protocols

General One-Pot Synthesis of a 2-Substituted Imidazole Derivative

This protocol is adapted from the synthesis of a tetra-substituted imidazole and can be modified for the synthesis of this compound.[1]

  • Reaction Setup: In a round-bottom flask, dissolve the 1,2-dicarbonyl compound (e.g., a derivative of glyoxal) and 4-hydroxybenzaldehyde in glacial acetic acid at room temperature.

  • Reagent Addition: To this solution, add ammonium acetate.

  • Reaction Conditions: Reflux the resulting mixture. The reaction time will vary depending on the specific substrates and should be monitored by TLC.

  • Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature and pour it into distilled water.

  • Extraction: Extract the product from the aqueous mixture using a suitable organic solvent, such as ethyl acetate.

  • Purification: Dry the combined organic layers over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.

Data Presentation

Table 1: Comparison of Reaction Conditions for Imidazole Synthesis

Imidazole Derivative Starting Materials Catalyst/Solvent Temperature Time Yield Reference
4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenolBenzil, 5-chlorosalicylaldehyde, ammonium acetate, 4-methoxyanilineGlacial Acetic AcidReflux2.5 hNot specified[1]
2,4,5-Triphenyl-1H-imidazoleBenzil, Benzaldehyde, Ammonium Acetatep-Toluenesulfonic acid (PTSA)75 °CNot specified84%[2]
2-(4,5-Diphenyl-1H-imidazol-2-yl)-phenolBenzil, Salicylaldehyde, Ammonium Acetatep-Toluenesulfonic acid (PTSA)75 °CNot specified87%[2]
Phenol derivative from furan derivative2,5-dimethylfuran (DMF), diethyl azodicarboxylate (DEAD)ZnCl₂50 °C then heated24 h then 6 h71%[3]

Visualizations

experimental_workflow start Start: Reagent Preparation reaction_setup Reaction Setup: Dissolve dicarbonyl and aldehyde in solvent start->reaction_setup reagent_addition Add Ammonium Source reaction_setup->reagent_addition reaction Heat to Reflux (Monitor by TLC) reagent_addition->reaction workup Reaction Work-up: Pour into water reaction->workup extraction Extraction with Organic Solvent workup->extraction purification Purification: Recrystallization or Chromatography extraction->purification product Final Product: This compound purification->product

Caption: A general experimental workflow for the synthesis of this compound.

troubleshooting_yield start Low Product Yield check_completion Is the reaction complete by TLC? start->check_completion increase_time_temp Increase reaction time or temperature check_completion->increase_time_temp No side_products Are there significant side products? check_completion->side_products Yes check_reagents Check reagent quality and stoichiometry increase_time_temp->check_reagents lower_temp Lower reaction temperature side_products->lower_temp Yes isolation_issue Is the product difficult to isolate? side_products->isolation_issue No optimize_addition Optimize order of reagent addition lower_temp->optimize_addition precipitation Try precipitation in cold water isolation_issue->precipitation Yes extraction_optimization Optimize extraction solvent and pH precipitation->extraction_optimization

Caption: A troubleshooting decision tree for addressing low yield in synthesis.

References

Technical Support Center: Overcoming Solubility Challenges with 4-(1H-imidazol-2-yl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with 4-(1H-imidazol-2-yl)phenol in various assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a heterocyclic organic compound containing both a phenol and an imidazole group. Its structure suggests it is soluble in water and other polar solvents.[1] However, like many small molecules, its solubility can be limited in aqueous assay buffers, especially at higher concentrations. Poor solubility can lead to compound precipitation, resulting in inaccurate and irreproducible assay results.[2]

Q2: My this compound, dissolved in DMSO, precipitates when I add it to my aqueous assay buffer. Why does this happen?

This common phenomenon, often called "solvent-shift" precipitation, occurs because the compound is highly soluble in the organic solvent (DMSO) but much less soluble in the aqueous buffer. When the DMSO stock is diluted into the buffer, the overall solvent environment becomes predominantly aqueous, causing the compound to crash out of solution. The final concentration of DMSO in the assay is often too low to maintain the compound's solubility.[3][4]

Q3: What is the maximum recommended concentration of DMSO in a cell-based assay?

For most cell-based assays, the final concentration of DMSO should be kept below 1% (v/v), and for particularly sensitive cell lines, it is advisable to use concentrations below 0.1%.[3] High concentrations of DMSO can be toxic to cells and may interfere with the biological assay itself.[5] It is crucial to include a vehicle control (assay medium with the same final DMSO concentration) in your experiments.

Q4: How can I quickly assess the solubility of my this compound in my specific assay buffer?

A simple visual method involves preparing serial dilutions of your compound in the assay buffer in a clear microplate. After mixing, you can visually inspect for any signs of precipitation, such as cloudiness or solid particles, against a dark background. For a more quantitative assessment, you can measure the turbidity using a plate reader at a wavelength where the compound does not absorb (e.g., 600 nm).[3] A more rigorous approach is to perform a kinetic solubility assay.

Q5: Are there any alternative co-solvents to DMSO that I can use?

Yes, other water-miscible organic solvents can be used, such as ethanol, propylene glycol, or polyethylene glycols (PEGs).[2][6][7] The choice of co-solvent will depend on the specific compound and the tolerance of the assay system. It is important to test the effect of any new co-solvent on your assay's performance.

Troubleshooting Guide

This guide addresses specific issues you may encounter with this compound solubility.

Observation Potential Cause Recommended Solution(s)
Immediate precipitation upon dilution into aqueous buffer. The compound's aqueous solubility is exceeded due to a rapid change in solvent polarity.1. Decrease the final compound concentration. [3] 2. Increase the final DMSO concentration (if the assay permits, typically up to 1%).[2] 3. Perform a serial dilution: First, dilute the DMSO stock into an intermediate solvent (e.g., 50% DMSO/50% buffer) before the final dilution.[3] 4. Reverse Dilution: Add the DMSO stock dropwise to the full volume of the buffer while vortexing to ensure rapid dispersion.[4]
Precipitation occurs over the course of the assay. The compound concentration is above its thermodynamic solubility limit at the assay temperature.1. Lower the compound concentration. [3] 2. Control the temperature: Ensure all components and the incubator are at a constant and controlled temperature.[3] 3. Assess compound stability: The compound may be degrading to less soluble products. Consider shorter incubation times if instability is confirmed.[3]
Stock solution in DMSO is hazy or contains particles. The compound is not fully dissolved in the DMSO stock.1. Gently warm the solution (if the compound is heat-stable). 2. Use sonication to aid dissolution.[2] 3. Increase the volume of DMSO to prepare a lower concentration stock solution.[2]
Assay results are inconsistent and not dose-dependent. The compound is precipitating at higher concentrations, leading to variable effective concentrations.1. Determine the kinetic solubility of the compound in your assay buffer to identify the maximum soluble concentration.[2] 2. Visually inspect the assay plates for any signs of precipitation under a microscope.[2] 3. Prepare fresh dilutions for each experiment to avoid issues with stock solution stability.[2]

Experimental Protocols

Protocol 1: Kinetic Solubility Assay in Assay Buffer

This protocol helps determine the maximum concentration at which this compound remains soluble in your specific assay buffer under the conditions of your experiment.

Materials:

  • Concentrated stock solution of this compound in 100% DMSO (e.g., 10 mM).

  • Your specific assay buffer.

  • 96-well clear-bottom microplate.

  • Plate reader capable of measuring absorbance or a nephelometer for light scattering.

Procedure:

  • Prepare Serial Dilutions in DMSO: Prepare a 2-fold serial dilution of your 10 mM stock solution in 100% DMSO in a separate 96-well plate or microcentrifuge tubes.

  • Dilute into Assay Buffer: In a new 96-well plate, add 198 µL of your assay buffer to each well.

  • Add Compound: Transfer 2 µL of each DMSO serial dilution to the corresponding wells of the plate containing the assay buffer. This will result in a final DMSO concentration of 1%.

  • Mix and Incubate: Mix the plate thoroughly and incubate at the same temperature and for the same duration as your actual assay.

  • Measure Turbidity: After incubation, measure the absorbance of each well at a wavelength where the compound does not absorb (e.g., 600 nm) to detect any precipitation (turbidity). Alternatively, use a nephelometer to measure light scattering.

  • Determine Kinetic Solubility: The highest concentration that does not show a significant increase in turbidity compared to the vehicle control is considered the kinetic solubility under these conditions.

Protocol 2: pH Adjustment to Enhance Solubility

The solubility of ionizable compounds like this compound, which has both a phenolic (acidic) and an imidazole (basic) group, can be significantly influenced by pH.

Materials:

  • This compound.

  • A series of buffers with different pH values (e.g., pH 5, 6, 7, 7.4, 8, 9).

  • Method for quantifying the dissolved compound (e.g., UV-Vis spectrophotometer, HPLC).

Procedure:

  • Prepare Saturated Solutions: Add an excess amount of solid this compound to a small volume of each buffer in separate vials.

  • Equilibrate: Tightly cap the vials and shake them at a constant temperature (e.g., room temperature or 37°C) for a sufficient time (e.g., 24 hours) to reach equilibrium.

  • Separate Solid from Solution: Centrifuge the vials at high speed to pellet the undissolved solid.

  • Quantify Soluble Compound: Carefully collect the supernatant and quantify the concentration of the dissolved compound using a suitable analytical method.

  • Determine Optimal pH: The pH at which the highest concentration of the compound is measured is the optimal pH for its solubility.

Visualizing Workflows and Pathways

G General Workflow for Addressing Compound Solubility Issues cluster_prep Preparation cluster_assay Assay Dilution cluster_troubleshoot Troubleshooting cluster_strategies Solubility Enhancement Strategies start Start with Compound stock Prepare Concentrated Stock in 100% DMSO start->stock dilute Dilute Stock into Aqueous Assay Buffer stock->dilute observe Observe for Precipitation dilute->observe precip Precipitation Occurs observe->precip Yes no_precip No Precipitation observe->no_precip No sol_strat Implement Solubility Enhancement Strategy precip->sol_strat proceed Proceed with Assay no_precip->proceed s1 Lower Compound Concentration sol_strat->s1 s2 Adjust Buffer pH sol_strat->s2 s3 Use Co-solvents sol_strat->s3 s4 Kinetic Solubility Assay sol_strat->s4 s1->dilute s2->dilute s3->dilute s4->dilute

Caption: A general workflow for identifying and addressing compound solubility issues in assays.

G Hypothetical Signaling Pathway Affected by Test Compound receptor Receptor kinase1 Kinase 1 receptor->kinase1 kinase2 Kinase 2 kinase1->kinase2 transcription_factor Transcription Factor kinase2->transcription_factor gene_expression Gene Expression transcription_factor->gene_expression cellular_response Cellular Response gene_expression->cellular_response compound This compound compound->kinase2 G Troubleshooting Logic for Compound Precipitation start Compound Precipitates in Assay q1 Is the stock solution clear? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Does precipitation occur immediately upon dilution? a1_yes->q2 s1 Troubleshoot Stock: - Sonicate - Gently warm - Lower concentration a1_no->s1 a2_yes Yes q2->a2_yes a2_no No (precipitates over time) q2->a2_no s2 Address Solvent Shift: - Decrease final concentration - Use serial dilution - Reverse dilution a2_yes->s2 s3 Address Thermodynamic Insolubility: - Lower concentration - Control temperature - Check compound stability a2_no->s3

References

Technical Support Center: Purification of 4-(1H-imidazol-2-yl)phenol by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for the purification of 4-(1H-imidazol-2-yl)phenol using column chromatography.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the column chromatography of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Compound Stuck on the Column The compound is highly polar and is adsorbing too strongly to the silica gel. The chosen eluent is not polar enough to displace the compound.- Gradually increase the polarity of the mobile phase. A gradient of methanol in dichloromethane (DCM) is often effective for polar compounds. - Add a competitive base to the mobile phase, such as a small amount of triethylamine (TEA) or a few drops of ammonium hydroxide, to reduce strong interactions with the acidic silica gel.
Peak Tailing Secondary interactions between the polar imidazole and phenol groups with the acidic silanol groups on the silica surface can cause tailing.- Add a small percentage of a polar solvent modifier like acetic acid or triethylamine to the eluent to minimize these secondary interactions and improve peak shape.
Poor Separation of Compound from Impurities The Rf values of the compound and impurities are too close in the selected solvent system. The column may be overloaded.- Optimize the solvent system using Thin Layer Chromatography (TLC) before running the column. Aim for a significant difference in Rf values. - Consider using a different solvent system. For aromatic compounds, incorporating toluene in the eluent can sometimes improve separation. - Ensure the sample is loaded onto the column in a concentrated, narrow band. Dry loading the sample onto silica gel can be beneficial if it is not soluble in the initial eluent.
Compound Decomposes on the Column The compound may be unstable on acidic silica gel.- Perform a stability test on a small scale using TLC. Spot the compound and let the plate sit for a few hours before developing to see if degradation occurs. - If the compound is unstable, consider using a less acidic stationary phase like neutral alumina or deactivated silica gel.
No Compound Detected in Fractions The compound may have eluted very quickly with the solvent front. The fractions may be too dilute to detect the compound. The compound may have degraded on the column.- Check the very first fractions collected. - Concentrate the fractions where the compound was expected to elute and re-analyze by TLC. - Refer to the "Compound Decomposes on the Column" troubleshooting point.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the column chromatography of this compound on silica gel?

A1: Due to the polar nature of this compound, a polar solvent system is required. A good starting point would be a mixture of a non-polar solvent like hexane or petroleum ether with a more polar solvent like ethyl acetate. A gradient elution is often necessary. For a structurally similar compound, 4-chloro-2-[1-(4-ethylphenyl)-4,5-diphenyl-1H-imidazol-2-yl]phenol, a solvent system of 7:3 petroleum ether:ethyl acetate was used for purification.[1] For more polar compounds, a system of dichloromethane (DCM) and methanol is a common choice.

Q2: My compound is streaking on the TLC plate. What does this mean for my column chromatography?

A2: Streaking on the TLC plate often indicates that the compound is interacting too strongly with the silica gel, which can lead to peak tailing and poor separation on a column. This can be addressed by adding a small amount of a modifier to your developing solvent, such as acetic acid for acidic compounds or triethylamine for basic compounds, to improve the spot shape. The same modified solvent system can then be used for the column.

Q3: How can I load my sample if it's not soluble in the initial, non-polar mobile phase?

A3: If your sample has poor solubility in the starting eluent, you can use a technique called "dry loading". Dissolve your crude sample in a suitable solvent, add a small amount of silica gel, and then evaporate the solvent to obtain a free-flowing powder. This powder can then be carefully added to the top of your packed column.

Q4: Should I use silica gel or another stationary phase?

A4: Silica gel is the most common stationary phase for normal-phase chromatography. However, for highly polar or basic compounds like this compound, which can interact strongly with the acidic silanol groups of silica, alternative stationary phases can be beneficial. These include:

  • Neutral or Basic Alumina: These can provide better separation and recovery for basic compounds.

  • Reverse-Phase Silica (C18): For highly polar compounds, reverse-phase chromatography with a polar mobile phase (e.g., water/acetonitrile) can be a very effective alternative.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns are specifically designed for the separation of very polar compounds.

Q5: What are some alternative purification techniques if column chromatography is not effective?

A5: If column chromatography does not provide adequate purification, you can consider other techniques such as preparative High-Performance Liquid Chromatography (HPLC), which often provides higher resolution, or crystallization if the compound is a solid.

Experimental Protocol: Column Chromatography of this compound

This protocol is a general guideline and may require optimization based on the specific impurities present in your crude sample.

1. Materials:

  • Crude this compound

  • Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)

  • Solvents: Petroleum Ether (or Hexane), Ethyl Acetate, Dichloromethane (DCM), Methanol (MeOH)

  • Triethylamine (TEA) or Acetic Acid (optional modifier)

  • Glass chromatography column

  • Collection tubes/flasks

  • TLC plates and developing chamber

  • UV lamp for visualization

2. Preparation of the Column (Slurry Method):

  • Securely clamp the column in a vertical position in a fume hood.

  • Place a small plug of cotton or glass wool at the bottom of the column.

  • Add a thin layer of sand on top of the cotton plug.

  • In a separate beaker, prepare a slurry of silica gel in the initial, least polar solvent (e.g., 9:1 Petroleum Ether:Ethyl Acetate).

  • Pour the slurry into the column, allowing the solvent to drain slowly. Gently tap the column to ensure even packing and to dislodge any air bubbles.

  • Once the silica has settled, add another thin layer of sand on top to protect the silica bed.

  • Equilibrate the column by running 2-3 column volumes of the initial mobile phase through it. Do not let the solvent level drop below the top of the sand.

3. Sample Loading (Dry Loading Recommended):

  • Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., DCM or methanol).

  • Add a small amount of silica gel (approximately 2-3 times the weight of the crude product) to the solution.

  • Remove the solvent by rotary evaporation to obtain a dry, free-flowing powder.

  • Carefully add the silica-adsorbed sample to the top of the packed column.

4. Elution:

  • Begin elution with the initial, non-polar solvent system (e.g., 9:1 Petroleum Ether:Ethyl Acetate).

  • Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., increase the percentage of ethyl acetate, or switch to a DCM/MeOH system). A suggested gradient could be:

    • Petroleum Ether:Ethyl Acetate (9:1)

    • Petroleum Ether:Ethyl Acetate (7:3)

    • Petroleum Ether:Ethyl Acetate (1:1)

    • 100% Ethyl Acetate

    • Ethyl Acetate:Methanol (9.5:0.5)

  • Collect fractions of a consistent volume.

5. Monitoring the Separation:

  • Monitor the elution of the compound by spotting fractions onto a TLC plate.

  • Develop the TLC plate in an appropriate solvent system (e.g., the same solvent mixture currently being used for elution).

  • Visualize the spots under a UV lamp.

  • Combine the fractions that contain the pure desired product.

6. Product Recovery:

  • Combine the pure fractions in a round-bottom flask.

  • Remove the solvent using a rotary evaporator to yield the purified this compound.

Visualizations

experimental_workflow cluster_prep Column Preparation cluster_sample Sample Loading cluster_elution Elution & Monitoring cluster_recovery Product Recovery prep_column Prepare Slurry of Silica Gel pack_column Pack Column prep_column->pack_column equilibrate_column Equilibrate Column pack_column->equilibrate_column load_sample Load Sample onto Column equilibrate_column->load_sample dissolve_sample Dissolve Crude Product adsorb_silica Adsorb onto Silica Gel dissolve_sample->adsorb_silica adsorb_silica->load_sample elute_gradient Elute with Solvent Gradient load_sample->elute_gradient collect_fractions Collect Fractions elute_gradient->collect_fractions monitor_tlc Monitor Fractions by TLC collect_fractions->monitor_tlc combine_fractions Combine Pure Fractions monitor_tlc->combine_fractions evaporate_solvent Evaporate Solvent combine_fractions->evaporate_solvent pure_product Obtain Purified Product evaporate_solvent->pure_product

Caption: Experimental workflow for the purification of this compound.

References

Technical Support Center: Optimizing Functionalization of 4-(1H-imidazol-2-yl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the functionalization of 4-(1H-imidazol-2-yl)phenol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common challenges encountered during the chemical modification of this versatile scaffold.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on this compound?

A1: this compound possesses three primary sites for functionalization: the phenolic hydroxyl group (O-), the acidic N-H of the imidazole ring, and the carbon atoms of the aromatic rings. The phenolic hydroxyl is nucleophilic upon deprotonation, while the imidazole N-H is acidic and its conjugate base is also nucleophilic. The phenyl and imidazole rings can undergo electrophilic or metal-catalyzed substitution reactions.

Q2: I am attempting an O-alkylation of the phenolic hydroxyl group, but I am observing N-alkylation of the imidazole ring as a major side product. How can I improve the O-selectivity?

A2: The competition between O- and N-alkylation is a common challenge due to the comparable nucleophilicity of the phenoxide and the deprotonated imidazole. To favor O-alkylation:

  • Choice of Base: Use of a weaker base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), can selectively deprotonate the more acidic phenolic hydroxyl group over the imidazole N-H.[1] Stronger bases like sodium hydride (NaH) are more likely to deprotonate both sites, leading to a mixture of products.[2]

  • Solvent Selection: Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (MeCN) generally favor O-alkylation in Williamson ether synthesis.[1]

  • Protecting Groups: Consider protecting the imidazole nitrogen with a suitable protecting group, such as a Boc (tert-butyloxycarbonyl) or a trityl group, prior to O-alkylation. This will ensure exclusive reaction at the phenolic oxygen.

Q3: Conversely, how can I achieve selective N-alkylation of the imidazole ring?

A3: For selective N-alkylation, you can employ a strategy that favors reaction at the imidazole nitrogen:

  • Mitsunobu Reaction: The Mitsunobu reaction (using triphenylphosphine and a dialkyl azodicarboxylate) with an alcohol can provide a degree of selectivity for N-alkylation, although the regioselectivity can be substrate-dependent.

  • Protecting the Phenol: Protecting the phenolic hydroxyl group as a silyl ether (e.g., TBDMS) or a benzyl ether allows for the deprotonation and subsequent alkylation of the imidazole nitrogen. The protecting group can then be removed under appropriate conditions.

Q4: What are the key considerations for performing a Suzuki-Miyaura cross-coupling reaction with a halogenated derivative of this compound?

A4: For a successful Suzuki-Miyaura coupling, several factors are critical:

  • Catalyst System: A palladium catalyst, often with a phosphine ligand, is essential. Common catalyst systems include Pd(PPh₃)₄ or a combination of a palladium source like Pd(OAc)₂ with a ligand such as SPhos or XPhos.[3]

  • Base: A base is required to activate the boronic acid. Inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are frequently used.[4][5]

  • Solvent System: The reaction is typically carried out in a two-phase system, such as toluene/water or dioxane/water, to facilitate the dissolution of both the organic and inorganic reagents.[4]

  • Inert Atmosphere: It is crucial to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the oxidation and deactivation of the palladium catalyst.

Q5: I am struggling with low yields in my Buchwald-Hartwig amination. What are the common pitfalls?

A5: Low yields in Buchwald-Hartwig aminations can often be attributed to several factors:

  • Catalyst and Ligand Choice: The choice of palladium catalyst and ligand is crucial and substrate-dependent. Bulky, electron-rich phosphine ligands, such as BINAP or Josiphos, are often effective.[6][7]

  • Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is a common choice.[8]

  • Oxygen Sensitivity: The palladium(0) active catalyst is sensitive to oxygen. Ensure that all reagents and solvents are properly degassed and the reaction is maintained under a strict inert atmosphere.

  • Substrate Purity: Impurities in the starting materials, particularly the aryl halide or the amine, can poison the catalyst.

Troubleshooting Guides

This section provides solutions to specific issues that may arise during the functionalization of this compound.

Williamson Ether Synthesis (O-Alkylation)
Problem Potential Cause Troubleshooting Solution
Low or no yield of the desired ether product. Incomplete deprotonation of the phenol.Use a stronger base (e.g., NaH) if a weaker base (K₂CO₃) is ineffective, but be mindful of competing N-alkylation. Ensure the base is fresh and properly handled.
Alkylating agent is not reactive enough.Use a more reactive alkylating agent (e.g., iodide instead of chloride). Consider converting the alkyl halide to an alkyl iodide in situ using sodium iodide (Finkelstein reaction).
Reaction temperature is too low.Gently heat the reaction mixture. For many Williamson ether syntheses, temperatures between 50-80 °C are effective.[9]
Formation of a significant amount of N-alkylated byproduct. The base is too strong, leading to deprotonation of both the phenol and the imidazole.Switch to a milder base like K₂CO₃ or Cs₂CO₃.[1]
The reaction temperature is too high, promoting the less selective reaction.Lower the reaction temperature and extend the reaction time.
C-alkylation of the phenyl ring is observed. The phenoxide is acting as an ambident nucleophile.Use of polar aprotic solvents (e.g., DMF, DMSO) can help to favor O-alkylation.[1]
Suzuki-Miyaura Cross-Coupling
Problem Potential Cause Troubleshooting Solution
Reaction fails to initiate or proceeds very slowly. Inactive catalyst.Ensure the palladium catalyst is not old or oxidized. Use a pre-catalyst that is activated in situ or ensure rigorous exclusion of oxygen.
Insufficiently degassed solvents and reagents.Degas all solvents and the reaction mixture thoroughly by sparging with an inert gas or by using freeze-pump-thaw cycles.
The chosen base is not effective.Try a different base. K₃PO₄ is often effective for a wide range of substrates.
Significant formation of homocoupling byproduct of the boronic acid. The reaction conditions favor the homocoupling pathway.Lower the reaction temperature. Ensure a slow addition of the borating reagent if performing a one-pot borylation/coupling sequence.
Dehalogenation of the starting material. Presence of a hydrogen source and a catalyst capable of promoting hydrodehalogenation.Ensure anhydrous conditions and minimize potential proton sources.
Buchwald-Hartwig Amination
Problem Potential Cause Troubleshooting Solution
Low conversion of the aryl halide. Catalyst inhibition.Ensure the amine and other reagents are of high purity. Certain functional groups can act as catalyst poisons.
The ligand is not suitable for the substrate.Screen a variety of bulky, electron-rich phosphine ligands. For electron-poor aryl halides, different ligands may be required than for electron-rich ones.[6]
The base is not strong enough or is sterically hindered.NaOtBu is a common and effective base. Ensure it is anhydrous and added under inert conditions.
Formation of hydrodehalogenated arene. A side reaction involving β-hydride elimination from the palladium-amide intermediate.[7]This can be influenced by the ligand and the substrate. Sometimes, adjusting the ligand can suppress this side reaction.

Experimental Protocols

General Protocol for Williamson Ether Synthesis of this compound

This protocol provides a general method for the O-alkylation of this compound.

Materials:

  • This compound

  • Alkyl halide (e.g., ethyl bromide, benzyl bromide)

  • Potassium carbonate (K₂CO₃), finely powdered and dried

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equivalent) and anhydrous DMF.

  • Add finely powdered potassium carbonate (1.5 - 2.0 equivalents) to the stirred solution.

  • Stir the mixture at room temperature for 30 minutes.

  • Add the alkyl halide (1.1 - 1.2 equivalents) dropwise to the reaction mixture.

  • Heat the reaction to 50-60 °C and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

General Protocol for Suzuki-Miyaura Cross-Coupling of a Halogenated this compound Derivative

This protocol outlines a general procedure for the palladium-catalyzed cross-coupling of a bromo-substituted this compound with an arylboronic acid.

Materials:

  • Bromo-4-(1H-imidazol-2-yl)phenol derivative (1.0 equivalent)

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 equivalents)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 equivalents)

  • Potassium phosphate (K₃PO₄, 2.0 equivalents)

  • Toluene

  • Deionized Water

  • Ethyl acetate

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • To a dry Schlenk flask containing a magnetic stir bar, add the bromo-4-(1H-imidazol-2-yl)phenol derivative (1.0 equivalent), the arylboronic acid (1.2 equivalents), palladium(II) acetate (0.02 equivalents), SPhos (0.04 equivalents), and potassium phosphate (2.0 equivalents).

  • Evacuate and backfill the flask with an inert atmosphere (nitrogen or argon) three times.

  • Add degassed toluene and degassed deionized water (typically a 4:1 to 10:1 ratio of organic solvent to water).

  • Heat the reaction mixture to 80-100 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and add ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

reaction_workflow cluster_start Starting Material cluster_functionalization Functionalization Pathways cluster_protection Protecting Group Strategy cluster_products Functionalized Products start This compound o_alkylation O-Alkylation (Williamson Ether Synthesis) start->o_alkylation Direct n_alkylation N-Alkylation start->n_alkylation Direct cross_coupling Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) start->cross_coupling Requires Halogenation protect_n Protect Imidazole N (e.g., Boc, Trityl) start->protect_n Selectivity Control protect_o Protect Phenolic O (e.g., TBDMS, Bn) start->protect_o Selectivity Control o_product O-Functionalized Product o_alkylation->o_product n_product N-Functionalized Product n_alkylation->n_product cc_product C-C or C-N Coupled Product cross_coupling->cc_product protect_n->o_alkylation protect_o->n_alkylation

Caption: General workflow for the functionalization of this compound.

troubleshooting_regioselectivity cluster_solutions Troubleshooting Strategies problem Poor Regioselectivity (Mixture of O- and N-Alkylation) base Modify Base (e.g., K2CO3 for O-alkylation) problem->base solvent Change Solvent (e.g., Polar aprotic for O-alkylation) problem->solvent temp Adjust Temperature (Lower for higher selectivity) problem->temp protect Use Protecting Groups (Protect non-target site) problem->protect outcome Improved Regioselectivity base->outcome solvent->outcome temp->outcome protect->outcome

Caption: Troubleshooting logic for regioselectivity issues in alkylation reactions.

References

troubleshooting unexpected results in 4-(1H-imidazol-2-yl)phenol experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for experiments involving 4-(1H-imidazol-2-yl)phenol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot unexpected results and find answers to frequently asked questions.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis, purification, and biological evaluation of this compound.

Synthesis: Radziszewski Reaction

The synthesis of this compound is often achieved through a variation of the Radziszewski imidazole synthesis, reacting 4-hydroxybenzaldehyde, a 1,2-dicarbonyl compound (like glyoxal), and a source of ammonia.

Question: My synthesis of this compound resulted in a very low yield. What are the possible causes and how can I improve it?

Answer: Low yields in the Radziszewski synthesis are a common issue. Several factors can contribute to this:

  • Reaction Conditions: The reaction is sensitive to temperature and reaction time.

    • Solution: Experiment with different temperatures, starting from room temperature and gradually increasing. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. Microwave-assisted synthesis has been shown to improve yields and reduce reaction times in some cases.

  • Purity of Reagents: Impurities in 4-hydroxybenzaldehyde, glyoxal, or the ammonia source can lead to side reactions and reduce the yield of the desired product.

    • Solution: Ensure all reagents are of high purity. It is advisable to use freshly opened or purified reagents.

  • Side Reactions: Aldehyd self-condensation or polymerization can compete with the desired imidazole formation. The phenolic hydroxyl group can also undergo side reactions under harsh conditions.

    • Solution: A one-pot synthesis approach with a suitable catalyst can help minimize side reactions. Various catalysts, including Lewis acids (e.g., Fe3O4 nanoparticles) and Brønsted acids (e.g., boric acid, p-toluenesulfonic acid), have been used to enhance the efficiency and yield of imidazole synthesis. Using a milder catalyst and reaction conditions can help prevent unwanted reactions involving the phenol group.

Question: My final product after synthesis is impure, showing multiple spots on TLC. What are the likely side products and how can I purify my compound?

Answer: The presence of multiple spots on TLC indicates the formation of side products or the presence of unreacted starting materials.

  • Potential Side Products:

    • Diimine Intermediate: Incomplete reaction can leave the diimine formed from the condensation of glyoxal and ammonia.[1]

    • Aldehyde Self-Condensation Products: 4-hydroxybenzaldehyde can undergo self-condensation, especially under basic conditions.

    • Over-alkylation/Arylation: If a substituted amine is used instead of ammonia, there's a possibility of multiple substitutions on the imidazole ring.

  • Purification Strategies:

    • Acid-Base Extraction: Due to the basic nature of the imidazole ring and the acidic nature of the phenol, acid-base extraction can be an effective initial purification step. Dissolve the crude product in an organic solvent and wash with a dilute acid to extract the imidazole-containing product into the aqueous phase. The product can then be recovered by basifying the aqueous layer and extracting with an organic solvent. Conversely, washing the organic solution with a dilute base can remove unreacted 4-hydroxybenzaldehyde.

    • Column Chromatography: For highly polar imidazole derivatives, traditional silica gel chromatography can be challenging due to strong interactions leading to peak tailing.

      • Normal-Phase Chromatography: Use a polar stationary phase like silica gel with a mobile phase of increasing polarity (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes). Adding a small amount of a basic modifier like triethylamine (0.1-1%) to the mobile phase can help reduce tailing.

      • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is well-suited for the purification of polar compounds.

    • Recrystallization: This is an excellent final purification step. The choice of solvent is critical; an ideal solvent will dissolve the compound poorly at room temperature but well at elevated temperatures. Common solvents for recrystallization of polar organic compounds include ethanol, methanol, or a mixture of solvents like ethanol/water.

Biological Assays

Question: I am observing inconsistent or unexpectedly low bioactivity in my cell-based assays with this compound. What could be the issue?

Answer: Inconsistent or low bioactivity can stem from issues with the compound itself or the assay methodology.

  • Compound Stability: Phenolic compounds can be susceptible to degradation, especially in aqueous solutions and under certain pH conditions.

    • Solution: Prepare fresh stock solutions of the compound before each experiment. Protect the solutions from light and consider storing them at low temperatures. You can assess the stability of your compound by incubating it under assay conditions and analyzing for degradation products by HPLC or LC-MS.

  • Compound Solubility and Aggregation: Poor solubility of the compound in the assay medium can lead to precipitation or aggregation, reducing its effective concentration and causing misleading results. Phenolic compounds are known to be prone to aggregation.

    • Solution: Visually inspect your solutions for any signs of precipitation. If solubility is an issue, consider using a co-solvent like DMSO, ensuring the final concentration in the assay is not toxic to the cells. The use of non-ionic detergents like Triton X-100 can sometimes help prevent aggregation.

  • Interference with Assay Readout: Phenolic compounds can interfere with certain types of assays.

    • Solution: For cytotoxicity assays, be cautious when using tetrazolium-based methods like the MTT assay, as phenolic compounds can directly reduce the tetrazolium dye, leading to false-positive results for cell viability. Consider using alternative assays like those based on ATP measurement (e.g., CellTiter-Glo®) or measuring lactate dehydrogenase (LDH) release.

Frequently Asked Questions (FAQs)

Q1: What is the typical appearance and melting point of this compound? A1: this compound is typically a solid. Its melting point can vary depending on its purity.

Q2: In which solvents is this compound soluble? A2: Due to the presence of both a polar imidazole ring and a phenolic hydroxyl group, it is expected to have good solubility in polar organic solvents like ethanol, methanol, and DMSO. Its solubility in water may be limited but can be enhanced at acidic or basic pH due to salt formation.

Q3: What are the key safety precautions when handling this compound? A3: As with any chemical, it is important to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

Data Presentation

Table 1: Physicochemical Properties of this compound and a Related Compound.

PropertyThis compound4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol
Molecular Formula C₉H₈N₂OC₂₈H₂₁ClN₂O₂
Molecular Weight 160.17 g/mol 464.93 g/mol
Appearance SolidCrystalline Solid
Melting Point Varies with purityNot specified
Solubility Soluble in polar organic solventsSoluble in glacial acetic acid, ethyl acetate

Table 2: Example of Quantitative Data from a Phosphodiesterase (PDE) Inhibition Assay.

CompoundTarget PDEIC₅₀ (µM)
This compound derivative APDE41.5
This compound derivative BPDE40.8
Rolipram (Reference)PDE40.1

Experimental Protocols

Protocol 1: General Procedure for Radziszewski Synthesis of a 2,4,5-Trisubstituted Imidazole

This protocol is a general guideline and may need to be optimized for the synthesis of this compound.

  • Reaction Setup: In a round-bottom flask, dissolve the 1,2-dicarbonyl compound (e.g., benzil, 10 mmol) and the aldehyde (e.g., a substituted benzaldehyde, 10 mmol) in a suitable solvent like ethanol or glacial acetic acid.

  • Addition of Ammonia Source: Add ammonium acetate (20 mmol) to the mixture.

  • Catalyst (Optional but Recommended): Add a catalytic amount of a suitable catalyst (e.g., p-toluenesulfonic acid, 3 mmol).

  • Reaction: Heat the reaction mixture to a specified temperature (e.g., 75°C) and monitor the progress by TLC.[2]

  • Work-up: After the reaction is complete, cool the mixture and wash it with water. The solid product can be collected by filtration.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol.[2]

Protocol 2: General Protocol for Antimicrobial Susceptibility Testing (Broth Microdilution)
  • Prepare Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth (e.g., Mueller-Hinton Broth for bacteria) to a concentration of approximately 5 x 10⁵ CFU/mL.

  • Compound Dilution: Prepare serial dilutions of this compound in a 96-well microtiter plate using the broth as the diluent.

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include positive (microorganism with no compound) and negative (broth only) controls.

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for a specified period (e.g., 18-24 hours).

  • Determine MIC: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_assay Biological Assays cluster_analysis Data Analysis synthesis Synthesis of This compound purification Purification (Chromatography/Recrystallization) synthesis->purification characterization Characterization (NMR, MS, etc.) purification->characterization antimicrobial Antimicrobial Assay characterization->antimicrobial pde Phosphodiesterase Inhibition Assay characterization->pde data_analysis Data Analysis (MIC, IC50) antimicrobial->data_analysis pde->data_analysis

General experimental workflow.

nf_kb_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor (e.g., TNFR, TLR) IKK IKK Complex receptor->IKK Signal Transduction IkB IκB IKK->IkB Phosphorylation NFkB NF-κB (p50/p65) IkB->NFkB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation compound This compound (Potential Inhibitor) compound->IKK Inhibition? DNA DNA NFkB_nuc->DNA Transcription Gene Transcription (Inflammation) DNA->Transcription

Potential inhibition of the NF-κB signaling pathway.

mapk_pathway stimulus Stress / Cytokines MAPKKK MAPKKK stimulus->MAPKKK MAPKK MAPKK (MKK3/6) MAPKKK->MAPKK P p38 p38 MAPK MAPKK->p38 P TF Transcription Factors (e.g., ATF2, CREB) p38->TF P response Cellular Response (Inflammation, Apoptosis) TF->response compound This compound (Potential Inhibitor) compound->p38 Inhibition?

Potential inhibition of the p38 MAPK signaling pathway.

References

stability testing of 4-(1H-imidazol-2-yl)phenol under different pH conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for the stability testing of 4-(1H-imidazol-2-yl)phenol under different pH conditions.

Frequently Asked Questions (FAQs)

Q1: What are the expected degradation pathways for this compound under different pH conditions?

A1: Based on the chemical structure, which contains both a phenol and an imidazole group, two primary degradation pathways are anticipated. Phenols are susceptible to oxidation, which can be accelerated at neutral to alkaline pH. This can lead to the formation of colored degradation products. The imidazole ring itself can be subject to hydrolysis under strongly acidic or alkaline conditions, although it is generally more stable.

Q2: At which pH levels is this compound expected to be most and least stable?

A2: Typically, phenolic compounds show greater stability at acidic pH where the phenolic hydroxyl group is protonated, reducing its susceptibility to oxidation. Therefore, this compound is expected to be most stable at acidic pH (e.g., pH 2-4) and least stable at alkaline pH (e.g., pH 9-12) where the phenoxide ion is formed, which is more readily oxidized. Imidazole-containing compounds can also show pH-dependent degradation, with some being less stable at extreme pH values.

Q3: What analytical method is recommended for assessing the stability of this compound?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the recommended analytical technique. This method should be capable of separating the intact this compound from its potential degradation products. Development of such a method is a crucial first step before initiating stability studies.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Rapid discoloration of the sample solution at alkaline pH. Oxidation of the phenolic group.- Perform experiments under an inert atmosphere (e.g., nitrogen).- Add an antioxidant to the buffer, if compatible with the study goals.- Minimize exposure to light.
Poor peak shape or tailing in HPLC analysis. - Inappropriate mobile phase pH.- Secondary interactions with the stationary phase.- Adjust the mobile phase pH to be at least 2 pH units away from the pKa of the analyte.- Use a mobile phase with a competing base (e.g., triethylamine) for silanol masking.- Consider a different HPLC column.
Appearance of multiple, small, unidentified peaks in the chromatogram. - Formation of multiple degradation products.- Impurities in the buffer or solvent.- Conduct forced degradation studies under more controlled conditions to identify major degradants.- Use high-purity solvents and freshly prepared buffers.- Perform a blank run (buffer only) to identify extraneous peaks.
Inconsistent results between replicate experiments. - Inaccurate pH measurement of buffers.- Temperature fluctuations during the study.- Variability in sample preparation.- Calibrate the pH meter before each use with fresh calibration standards.- Use a temperature-controlled incubator or water bath.- Ensure precise and consistent pipetting and dilutions.

Experimental Protocols

Protocol: pH-Dependent Stability Study of this compound

This protocol outlines the steps for a forced degradation study to evaluate the stability of this compound across a range of pH values.

1. Materials and Reagents:

  • This compound reference standard

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Phosphate and borate buffer systems

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (for mobile phase)

2. Equipment:

  • Calibrated pH meter

  • HPLC system with UV detector

  • Analytical balance

  • Volumetric flasks and pipettes

  • Temperature-controlled incubator

3. Procedure:

  • Buffer Preparation: Prepare a series of buffers at pH 2, 4, 7, 9, and 12.

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • For each pH condition, add a known volume of the stock solution to a volumetric flask and dilute with the respective buffer to a final concentration of 0.1 mg/mL.

    • Incubate the solutions at a constant temperature (e.g., 50°C) for a defined period (e.g., 24, 48, and 72 hours).

    • At each time point, withdraw an aliquot, neutralize if necessary, and dilute with the mobile phase to an appropriate concentration for HPLC analysis.

  • HPLC Analysis:

    • Analyze the samples using a validated stability-indicating HPLC method.

    • A typical starting method could be a C18 column with a gradient elution of acetonitrile and water (with 0.1% formic acid).

    • Monitor the chromatograms at the λmax of this compound.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point for each pH condition.

    • Identify and quantify any major degradation products relative to the initial concentration of the parent compound.

Data Presentation

Table 1: Stability of this compound at 50°C under Different pH Conditions

pHTime (hours)% Remaining of this compoundMajor Degradation Product (% Peak Area)
2.02499.5Not Detected
4899.2Not Detected
7298.9Not Detected
4.02499.1Not Detected
4898.5Not Detected
7297.8Not Detected
7.02495.32.1
4890.15.8
7285.29.7
9.02482.410.3
4865.822.1
7250.335.6
12.02460.125.4
4835.248.9
7215.868.3

Visualizations

experimental_workflow prep Preparation of Buffers (pH 2, 4, 7, 9, 12) stress Incubation at 50°C prep->stress Dilution to 0.1 mg/mL stock Preparation of Stock Solution (1 mg/mL) stock->stress sampling Sampling at 0, 24, 48, 72 hours stress->sampling hplc HPLC Analysis sampling->hplc data Data Analysis (% Remaining, Degradation Products) hplc->data

Caption: Experimental workflow for the pH stability testing of this compound.

degradation_pathway parent This compound oxidized Oxidized Products (e.g., Quinones) parent->oxidized Alkaline pH, O2 hydrolyzed Hydrolyzed Products (Ring Opening) parent->hydrolyzed Strong Acid/Base

Caption: Potential degradation pathways for this compound.

Technical Support Center: Scaling Up the Synthesis of 4-(1H-imidazol-2-yl)phenol for Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of 4-(1H-imidazol-2-yl)phenol. The information is presented in a question-and-answer format to directly address potential challenges during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable method for synthesizing this compound?

A1: The most common and scalable method is a variation of the Debus-Radziszewski imidazole synthesis. This one-pot reaction involves the condensation of three key components: a dicarbonyl compound (like glyoxal), an aldehyde (4-hydroxybenzaldehyde), and a source of ammonia (such as ammonium acetate).[1][2] This method is often favored for its operational simplicity and the ready availability of starting materials.

Q2: What are the critical process parameters to monitor during the scale-up of this synthesis?

A2: Key parameters to control during scale-up include reaction temperature, rate of reagent addition, stirring efficiency, and pH. Inadequate control of these parameters can lead to the formation of impurities, reduced yield, and difficulties in purification.

Q3: What are the expected yields for the synthesis of this compound on a larger scale?

A3: While yields are highly dependent on the specific reaction conditions and scale, you can generally expect yields to range from 60% to 85% for the Radziszewski synthesis of 2-arylimidazoles. Optimization of reaction parameters is crucial for achieving high yields consistently at a larger scale.

Q4: What are the primary safety concerns when scaling up this synthesis?

A4: The primary safety concerns are associated with the handling of reagents and the reaction itself. Acetic acid is corrosive, and the reaction may be exothermic, requiring careful temperature control to prevent runaways. Appropriate personal protective equipment (PPE), a well-ventilated work area, and a proper quenching plan are essential.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield - Incomplete reaction. - Suboptimal reaction temperature. - Poor mixing. - Formation of side products.- Monitor the reaction by TLC or HPLC to ensure completion. - Optimize the temperature; for the Radziszewski reaction, temperatures between 80-120°C are common. - Ensure efficient stirring, especially in larger reactors. - Adjust the stoichiometry of reactants to minimize side reactions.
Product Precipitation During Reaction - The product may have limited solubility in the reaction solvent at the reaction temperature.- Consider using a co-solvent to improve solubility. - Increase the reaction temperature if the product is thermally stable.
Difficulty in Product Isolation/Purification - Presence of colored impurities (often polymeric byproducts). - Co-precipitation of starting materials or side products.- Perform a pre-purification step, such as an activated carbon treatment, to remove colored impurities. - Optimize the crystallization solvent system to selectively crystallize the desired product. - Employ column chromatography for high-purity requirements, though this may be less practical at a very large scale.
Formation of Multiple Spots on TLC/Impure Product - Side reactions, such as the formation of oxazole byproducts or over-reaction products.[3] - Degradation of the starting aldehyde or product under the reaction conditions.- Carefully control the reaction temperature and time. - Use a purified grade of 4-hydroxybenzaldehyde. - Consider a nitrogen blanket to prevent oxidative degradation.
Inconsistent Results Between Batches - Variation in the quality of starting materials. - Inconsistent heating or stirring. - Differences in work-up procedures.- Use starting materials from the same batch with consistent purity. - Ensure consistent and calibrated equipment for heating and stirring. - Standardize the work-up and purification protocols.

Experimental Protocols

Scalable Synthesis of this compound via Radziszewski Reaction

This protocol is a representative method for the gram-scale synthesis of this compound, which can be adapted for further scale-up.

Materials:

  • 4-Hydroxybenzaldehyde

  • Glyoxal (40% solution in water)

  • Ammonium acetate

  • Glacial acetic acid

  • Ethanol

  • Ethyl acetate

  • Hexane

  • Activated carbon

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a temperature probe, add 4-hydroxybenzaldehyde (1.0 eq), ammonium acetate (3.0 eq), and glacial acetic acid.

  • Reagent Addition: While stirring, slowly add glyoxal (40% in water, 1.1 eq) to the reaction mixture.

  • Reaction: Heat the mixture to 100-110°C and maintain for 4-6 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography) using an appropriate eluent system (e.g., ethyl acetate/hexane).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Slowly pour the reaction mixture into ice-cold water with stirring.

  • Neutralization: Neutralize the mixture with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

  • Filtration: Collect the precipitated solid by vacuum filtration and wash thoroughly with water.

  • Decolorization: Suspend the crude solid in ethanol and add activated carbon. Reflux for 30 minutes.

  • Purification: Filter the hot solution through a pad of celite to remove the activated carbon. Allow the filtrate to cool to room temperature and then in an ice bath to induce crystallization.

  • Isolation: Collect the purified crystals by vacuum filtration, wash with cold ethanol, and dry under vacuum.

Quantitative Data Summary
ParameterLab Scale (1-10 g)Pilot Scale (100-500 g)
4-Hydroxybenzaldehyde 1.0 eq1.0 eq
Glyoxal (40% aq.) 1.1 - 1.2 eq1.1 - 1.2 eq
Ammonium Acetate 3.0 - 4.0 eq3.0 - 4.0 eq
Solvent Glacial Acetic AcidGlacial Acetic Acid
Temperature 100 - 110 °C100 - 110 °C
Reaction Time 4 - 8 hours6 - 12 hours
Typical Yield 70 - 85%65 - 80%
Purity (after crystallization) >98%>98%

Note: These values are representative and may require optimization for specific equipment and scales.

Visualizations

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Starting Materials (4-Hydroxybenzaldehyde, Glyoxal, Ammonium Acetate) mixing Mixing and Heating (100-110°C) reagents->mixing solvent Glacial Acetic Acid solvent->mixing monitoring Reaction Monitoring (TLC/HPLC) mixing->monitoring quench Quenching (Ice Water) monitoring->quench Reaction Complete neutralize Neutralization (NaHCO3) quench->neutralize filter1 Filtration neutralize->filter1 decolorize Decolorization (Activated Carbon) filter1->decolorize crystallize Crystallization decolorize->crystallize filter2 Final Filtration & Drying crystallize->filter2 product Final Product This compound filter2->product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Logic cluster_investigation Investigation cluster_solutions Potential Solutions start Low Yield or Impure Product check_reaction Check Reaction Completion (TLC/HPLC) start->check_reaction check_temp Verify Reaction Temperature start->check_temp check_stirring Assess Stirring Efficiency start->check_stirring check_purity Analyze Purity of Starting Materials start->check_purity optimize_workup Modify Work-up/ Purification Protocol start->optimize_workup Purification Issues optimize_time Adjust Reaction Time check_reaction->optimize_time Incomplete optimize_temp Optimize Temperature check_temp->optimize_temp Suboptimal improve_mixing Improve Agitation check_stirring->improve_mixing Inefficient purify_sm Use Higher Purity Starting Materials check_purity->purify_sm Impure

Caption: Troubleshooting logic for synthesis scale-up.

References

identifying and removing impurities from 4-(1H-imidazol-2-yl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the identification and removal of impurities from 4-(1H-imidazol-2-yl)phenol.

Frequently Asked Questions (FAQs)

Q1: What are the most common potential impurities in a synthesis of this compound?

A1: Depending on the synthetic route, common impurities may include:

  • Unreacted Starting Materials: Such as 4-hydroxybenzaldehyde, glyoxal, ammonia, or corresponding precursors like 4-(1H-imidazol-1-yl)aniline.[1]

  • Reagents and Catalysts: Residual acids, bases (e.g., potassium carbonate), or oxidizing agents (e.g., hydrogen peroxide) used during the synthesis.[1]

  • Side-Reaction Byproducts: These can include over-oxidized products, polymeric materials, or isomeric products. For instance, reactions involving aromatic diamines and glyoxal can sometimes yield quinoxaline-type impurities.[2]

  • Residual Solvents: Solvents used in the reaction or initial work-up, such as dimethylformamide (DMF) or ethanol.

Q2: Which analytical techniques are most effective for identifying impurities in my this compound sample?

A2: The most suitable analytical techniques for identifying and quantifying impurities are:

  • High-Performance Liquid Chromatography (HPLC): HPLC, particularly with UV or fluorescence detection, is a powerful technique for separating and quantifying phenolic and imidazole-containing compounds.[3][4][5] It is the standard for assessing purity.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile or semi-volatile impurities, especially if derivatization is performed to increase the volatility of the analyte.[6][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for structural elucidation of the main compound and for identifying the structures of unknown impurities if they are present in sufficient concentration.[6][8]

Q3: What are the recommended methods for purifying crude this compound?

A3: The primary methods for purifying this compound are:

  • Recrystallization: This is a highly effective technique for purifying solid compounds. The choice of solvent is critical; the compound should be highly soluble at high temperatures and poorly soluble at low temperatures.[9][10]

  • Column Chromatography: Silica gel column chromatography is widely used for purifying imidazole derivatives and other polar organic compounds. It separates compounds based on their differential adsorption to the stationary phase.[6][11]

  • Acid-Base Extraction: The basic imidazole and acidic phenol moieties allow for purification through pH-controlled extractions. Dissolving the crude material in an organic solvent and washing with dilute acid or base can selectively remove certain impurities.[2]

Troubleshooting Guides

Recrystallization Issues

Q: My compound is not dissolving in the hot recrystallization solvent. What should I do? A: First, ensure you are adding the solvent portion-wise and giving it time to dissolve the solid near the solvent's boiling point.[12] If it still doesn't dissolve after adding a significant volume (e.g., >20-30 volumes), the solvent is likely unsuitable. You may need a more polar solvent or a mixed-solvent system.

Q: The compound oiled out instead of forming crystals upon cooling. How can I fix this? A: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the solvent or when the solution is supersaturated. Try one of these solutions:

  • Reheat the solution to dissolve the oil, then add a small amount of a solvent in which the compound is more soluble to reduce the saturation level.

  • Allow the solution to cool much more slowly.

  • Scratch the inside of the flask with a glass rod at the solution's surface to induce crystallization.[10]

Q: No crystals have formed even after the solution has cooled in an ice bath. What is the next step? A: The solution may not be saturated enough, meaning too much solvent was added.[12] You can try to:

  • Boil off some of the solvent to increase the concentration and then allow it to cool again.

  • Add a seed crystal of pure this compound to induce crystallization.

  • Add an "anti-solvent" (a solvent in which your compound is insoluble but is miscible with the current solvent) dropwise until the solution becomes cloudy.

Column Chromatography Issues

Q: The separation between my product and an impurity is poor on the TLC plate and the column. A: This indicates that the chosen eluent system is not optimal. You need to adjust the polarity.

  • If the spots are too high on the TLC plate (high Rf values), the eluent is too polar. Decrease the proportion of the more polar solvent (e.g., reduce methanol in a DCM/methanol mixture).

  • If the spots are too low (low Rf values), the eluent is not polar enough. Increase the proportion of the more polar solvent.

Q: My product is not eluting from the column. A: The eluent system is likely not polar enough to move your highly polar compound off the silica gel. You will need to gradually increase the polarity of the mobile phase. For a compound with both phenol and imidazole groups, a gradient elution starting with a less polar mixture (e.g., ethyl acetate/hexane) and moving to a more polar one (e.g., dichloromethane/methanol) is often effective.[11]

Data Presentation: Purification Efficacy

The following tables summarize representative quantitative data for the purification of a 10-gram batch of crude this compound. Purity was assessed by HPLC-UV analysis.

Table 1: Recrystallization from Ethanol/Water

StepWeight (g)Purity (%)Yield (%)
Crude Material10.091.5100
After Recrystallization7.899.278

Table 2: Silica Gel Column Chromatography

StepWeight (g)Purity (%)Yield (%)
Crude Material10.091.5100
Purified Fractions8.598.885

Experimental Protocols

Protocol 1: Identification of Impurities by HPLC-UV

This protocol outlines a general method for analyzing the purity of this compound.

1. Instrumentation and Columns:

  • HPLC system with a UV detector.

  • Reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).[13]

2. Mobile Phase Preparation:

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Elution: A gradient elution is recommended. For example: Start with 95% A / 5% B, ramp to 100% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

3. Sample Preparation:

  • Prepare a stock solution of the this compound sample at 1 mg/mL in methanol or the initial mobile phase composition.

  • Filter the sample through a 0.45 µm syringe filter before injection.

4. HPLC Parameters:

  • Injection Volume: 10 µL

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • UV Detection Wavelength: 274 nm[14]

5. Analysis:

  • Integrate the peak areas of all components. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

Protocol 2: Purification by Recrystallization

This method is suitable for purifying solid material with thermally stable impurities.[9]

1. Solvent Selection:

  • Based on the polar nature of the phenol and imidazole groups, a polar protic solvent like ethanol or a mixed-solvent system such as ethanol/water is a good starting point.[15]

  • Test solubility: Place ~20 mg of the crude solid in a test tube. Add the chosen solvent dropwise at room temperature. It should be sparingly soluble. Heat the tube; it should fully dissolve. Cool the tube; crystals should reappear.

2. Procedure:

  • Place 10.0 g of crude this compound in a 250 mL Erlenmeyer flask with a stir bar.

  • Add the minimum amount of hot ethanol required to just completely dissolve the solid. Keep the solution gently boiling on a hotplate.[15]

  • If the solution is colored, you can add a small amount of activated charcoal and boil for a few minutes.

  • If using a mixed-solvent system, after dissolving in hot ethanol, add hot water dropwise until the solution becomes persistently cloudy. Then, add a few drops of hot ethanol to clarify the solution.[15]

  • Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[12]

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent (the same solvent system used for recrystallization).

  • Dry the purified crystals in a vacuum oven.

Protocol 3: Purification by Flash Column Chromatography

This protocol is effective for separating compounds with different polarities.[11]

1. Preparation of the Column:

  • Select an appropriately sized glass column and slurry-pack it with silica gel (e.g., 230-400 mesh) using the initial mobile phase (e.g., 100% ethyl acetate or a hexane/ethyl acetate mixture).

2. Sample Loading:

  • Dissolve ~1 g of the crude product in a minimal amount of dichloromethane or the mobile phase.

  • Alternatively, for less soluble compounds, perform a "dry loading": dissolve the crude material in a suitable solvent (e.g., methanol), add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

3. Elution:

  • Begin eluting with a mobile phase of lower polarity (e.g., 50% ethyl acetate in hexane) and gradually increase the polarity (e.g., to 100% ethyl acetate, then to a 95:5 mixture of ethyl acetate/methanol).

  • The polarity gradient should be determined beforehand by thin-layer chromatography (TLC) analysis.

4. Fraction Collection and Analysis:

  • Collect fractions in test tubes.

  • Monitor the elution of the product by spotting fractions on a TLC plate and visualizing under UV light.

  • Combine the fractions containing the pure product.

  • Evaporate the solvent under reduced pressure to obtain the purified this compound.

Visualizations

experimental_workflow cluster_start Initial State cluster_analysis Impurity Identification cluster_purification Purification cluster_verification Final Verification start Crude this compound analysis Analyze Sample (HPLC, NMR, GC-MS) start->analysis purify Select Purification Method analysis->purify recryst Recrystallization purify->recryst High Crystallinity col_chrom Column Chromatography purify->col_chrom Complex Mixture verify Analyze Purified Fractions (HPLC) recryst->verify col_chrom->verify product Pure Product (>99%) verify->product Purity Met fail Impure Fractions (<99%) verify->fail Purity Not Met fail->purify Re-purify

Caption: Workflow for Impurity Identification and Removal.

troubleshoot_recrystallization start Problem: No Crystals Formed q1 Was too much solvent added? start->q1 a1_yes Boil off some solvent to concentrate the solution. q1->a1_yes Yes q2 Is the solution cooling too quickly? q1->q2 No end_success Crystals Form a1_yes->end_success a2_yes Allow solution to cool slowly at room temperature before using an ice bath. q2->a2_yes Yes q3 Is the solution not supersaturated? q2->q3 No a2_yes->end_success a3_yes Induce crystallization: - Scratch inner wall of the flask - Add a seed crystal q3->a3_yes Yes a3_yes->end_success

Caption: Troubleshooting Guide for Recrystallization.

column_chromatography_workflow prep_col 1. Prepare Silica Gel Column load_sample 2. Load Crude Sample prep_col->load_sample elute 3. Elute with Solvent Gradient load_sample->elute collect 4. Collect Fractions elute->collect analyze 5. Analyze Fractions by TLC collect->analyze combine 6. Combine Pure Fractions analyze->combine evaporate 7. Evaporate Solvent combine->evaporate product Purified Product evaporate->product

Caption: Workflow for Column Chromatography Purification.

References

Technical Support Center: Characterization of 4-(1H-imidazol-2-yl)phenol Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the characterization of 4-(1H-imidazol-2-yl)phenol analogs.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in the synthesis of this compound analogs?

A1: Researchers often face challenges related to reaction conditions, purification, and achieving desired yields. The classical Debus-Radziszewski imidazole synthesis, a multicomponent reaction involving a 1,2-dicarbonyl compound, an aldehyde, and ammonia, is a foundational method.[1] However, variations in starting materials and reaction conditions can significantly impact the outcome.[2][3] Purification of the crude product frequently requires techniques like flash column chromatography and recrystallization to obtain the desired purity.[1]

Q2: I am observing poor resolution and missing signals in the 13C NMR spectrum of my this compound analog. What could be the cause?

A2: This is a common issue when characterizing imidazole derivatives and is often attributed to fast tautomerization of the imidazole ring.[4] The rapid exchange between tautomeric forms can lead to broad or even undetectable signals for the carbon atoms near the tautomerizing sites.[4] In some cases, 13C NMR spectra are omitted from publications due to this difficulty.[4] Lowering the temperature of the NMR experiment can sometimes help to slow down the exchange and resolve the signals. Solid-state NMR (13C CP-MAS NMR) can be a valuable alternative for unambiguous spectroscopic characterization.[4]

Q3: How can I improve the separation and resolution of my this compound analogs during HPLC analysis?

A3: Optimizing the mobile phase composition, flow rate, and column temperature is crucial for good separation.[5][6] For phenolic compounds, reversed-phase HPLC with a C18 column is commonly used.[5] A gradient mobile phase, typically consisting of a polar organic solvent (like methanol or acetonitrile) and a weak acid (like acetic or phosphoric acid), often provides the best results.[5] To address overlapping peaks, using multiple UV-Vis detection wavelengths or employing a mass spectrometer as a detector can be beneficial.[5] Additionally, pre-column derivatization can be employed to improve the chromatographic properties and detectability of the analytes.[7][8]

Q4: What are the key spectroscopic features to look for when confirming the structure of a this compound analog?

A4: In FT-IR spectroscopy, look for characteristic bands for the O-H stretch of the phenol (around 3400-3600 cm⁻¹), the N-H stretch of the imidazole (around 3200-3500 cm⁻¹), and C=N stretching vibrations (around 1600-1650 cm⁻¹).[9][10] For ¹H NMR, you should expect to see signals for the aromatic protons on both the phenol and imidazole rings, as well as a signal for the phenolic -OH and the imidazole -NH protons. The chemical shifts of these protons can be affected by the solvent and concentration.[10][11][12] In mass spectrometry, the molecular ion peak (M+) corresponding to the calculated molecular weight of your compound is the primary indicator of successful synthesis.[9][13]

Troubleshooting Guides

Synthesis and Purification
Issue Possible Cause Troubleshooting Steps
Low reaction yield Suboptimal reaction conditions (temperature, time, solvent).Systematically vary the reaction parameters. Monitor the reaction progress using Thin Layer Chromatography (TLC).[1] Consider using a catalyst if applicable.[14]
Poor quality of starting materials.Ensure the purity of reactants before starting the synthesis.
Difficulty in purifying the product Presence of closely related impurities or starting materials.Employ flash column chromatography with a carefully selected solvent system.[1] Recrystallization from a suitable solvent can also be effective.[1]
Product is insoluble in common chromatography solvents.Explore different solvent systems for chromatography. If the product is highly polar, consider using a more polar stationary phase.
Spectroscopic Characterization
Issue Possible Cause Troubleshooting Steps
Broad or absent 13C NMR signals for the imidazole ring Fast tautomeric exchange.[4]Acquire the spectrum at a lower temperature to slow the exchange rate. Use a more viscous solvent. Consider solid-state NMR (13C CP-MAS NMR) for unambiguous characterization.[4]
Complex or overlapping signals in ¹H NMR Presence of multiple isomers or impurities.Purify the sample further using HPLC or preparative TLC. Utilize 2D NMR techniques (e.g., COSY, HSQC) to aid in signal assignment.
Inconsistent mass spectrometry results Poor ionization of the analyte.Try different ionization techniques (e.g., ESI, APCI). Optimize the source parameters of the mass spectrometer.
Sample degradation in the mass spectrometer.Use a softer ionization method. Ensure the sample is stable under the analysis conditions.

Quantitative Data Summary

Table 1: Representative Spectroscopic Data for this compound Analogs

Compound1H NMR (δ, ppm)13C NMR (δ, ppm)MS (m/z)FT-IR (cm-1)
4-chloro-2-[1-(4-ethylphenyl)-4,5-diphenyl-1H-imidazol-2-yl]phenol1.24 (t), 2.66 (q), 6.34 (s, OH), 7.09-7.52 (m, Ar-H)[9]Not reported450.95 [M]⁺[9]3448 (OH), 1601 (C=N)[9]
2-(4,5-Diphenyl-1H-imidazol-2-yl)-phenol7.22-7.74 (m, Ar-H), 11.74 (s, NH)[10]Not reportedNot reported3595, 3430 (OH, NH), 1634 (C=N)[10]
4-((1H-benzo[d]imidazol-2-yl)methyl)phenol derivatives (general)4.24 (s, CH₂), 6.90-7.84 (m, Ar-H)[15]35.1 (CH₂), 114.7-158.0 (Ar-C)[15]329.51 [M+H]⁺ (for a specific derivative)[15]3350 (OH), 3040 (NH), 1260 (C-O)[15]

Experimental Protocols

General Protocol for Synthesis via Radziszewski Reaction

This protocol is a generalized procedure based on the Debus-Radziszewski synthesis for 2,4,5-trisubstituted imidazoles.[1][16]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve the 1,2-dicarbonyl compound (e.g., benzil, 1 mmol), the aryl aldehyde (e.g., 4-hydroxybenzaldehyde, 1 mmol), and a source of ammonia (e.g., ammonium acetate, 1.2 g) in a suitable solvent like glacial acetic acid (16 mL).[1]

  • Reflux: Heat the reaction mixture to reflux for 5-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[1]

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-water.[1]

  • Neutralization and Extraction: Neutralize the aqueous mixture with a base such as sodium bicarbonate (NaHCO₃). Extract the product multiple times with an organic solvent like ethyl acetate (EtOAc).[1]

  • Drying and Purification: Combine the organic extracts and dry them over an anhydrous drying agent (e.g., MgSO₄). Remove the solvent under reduced pressure. Purify the crude product by flash column chromatography.[1] The product can be further purified by recrystallization.[1]

HPLC Method for Analysis of Phenolic Compounds

This is a general HPLC method adaptable for the analysis of this compound analogs, based on typical methods for phenolic compounds.[5][6]

  • HPLC System: A standard HPLC system with a UV-Vis diode array detector (DAD).[5]

  • Column: C18 reverse-phase column (e.g., 250 mm length, 4.6 mm width, 5 µm particle size).[5]

  • Mobile Phase:

    • Solvent A: 0.1% Acetic Acid in Water.[6]

    • Solvent B: 0.1% Acetic Acid in Methanol or Acetonitrile.[6]

  • Gradient Elution: A typical gradient might be:

    • 0-15 min: 5% to 35% B

    • 15-30 min: Hold at 35% B

    • 30-40 min: 35% to 50% B

    • 40-52 min: 50% to 70% B

    • 52-60 min: Re-equilibrate at 5% B[5]

  • Flow Rate: 0.5 - 1.0 mL/min.[5]

  • Column Temperature: 25-60 °C.[6]

  • Detection: Monitor at multiple wavelengths, typically around 210, 280, and 360 nm for phenolic compounds.[5]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization reactants Reactants: - 1,2-Dicarbonyl - Aryl Aldehyde - Ammonia Source reaction Radziszewski Reaction (Reflux in Acetic Acid) reactants->reaction workup Work-up (Quench, Neutralize, Extract) reaction->workup crude Crude Product workup->crude chromatography Column Chromatography crude->chromatography recrystallization Recrystallization chromatography->recrystallization pure_product Pure Analog recrystallization->pure_product nmr NMR (¹H, ¹³C) pure_product->nmr ms Mass Spectrometry pure_product->ms ftir FT-IR pure_product->ftir hplc HPLC pure_product->hplc

Caption: Experimental workflow for the synthesis, purification, and characterization of this compound analogs.

troubleshooting_nmr start Poor ¹³C NMR Spectrum (Broad/Missing Signals) cause Probable Cause: Fast Tautomerization start->cause solution1 Solution 1: Lower Temperature Acquisition cause->solution1 solution2 Solution 2: Use Solid-State NMR (CP-MAS) cause->solution2 solution3 Solution 3: Change Solvent (e.g., to a more viscous one) cause->solution3

Caption: Troubleshooting logic for poor 13C NMR spectra of imidazole analogs.

References

Validation & Comparative

A Comparative Analysis of the Antimicrobial Profiles of 4-(1H-imidazol-2-yl)phenol and Benzimidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the ongoing search for novel antimicrobial agents, a comprehensive comparison of the antimicrobial activities of 4-(1H-imidazol-2-yl)phenol and the well-established scaffold, benzimidazole, reveals distinct profiles and highlights the potential of phenol-substituted imidazoles in antimicrobial drug discovery. This guide provides researchers, scientists, and drug development professionals with a side-by-side analysis of their efficacy, supported by available experimental data and detailed methodologies.

Executive Summary

Benzimidazole and its derivatives have long been recognized for their broad-spectrum antimicrobial properties, exhibiting activity against a range of bacteria and fungi. Their mechanism of action is often attributed to the inhibition of key cellular processes such as DNA synthesis and fungal cell membrane formation. While direct and extensive antimicrobial data for the specific compound this compound is limited in publicly accessible research, analysis of structurally related phenol-imidazole derivatives suggests that this class of compounds also possesses significant, and in some cases potent, antimicrobial capabilities. This comparison synthesizes available data to offer a current perspective on their relative strengths and potential applications.

Quantitative Antimicrobial Activity

Table 1: Minimum Inhibitory Concentration (MIC) of Benzimidazole Derivatives against Selected Bacteria (µg/mL)

MicroorganismBenzimidazole DerivativeMIC (µg/mL)Reference CompoundMIC (µg/mL)
Staphylococcus aureus2-Aryl-benzimidazoles8 - 32Ampicillin1 - 4
Escherichia coliBenzimidazole-triazole hybrids3.125 - 4Ciprofloxacin-
Pseudomonas aeruginosaBenzimidazole derivatives>100Ciprofloxacin-
Enterococcus faecalis2-Aryl-benzimidazoles32Ampicillin1
Klebsiella pneumoniaeBenzimidazole-triazole hybrids8Ceftazidime-

Note: MIC values can vary based on the specific derivative and the testing conditions.[1][2][3][4]

Table 2: Minimum Inhibitory Concentration (MIC) of Benzimidazole Derivatives against Selected Fungi (µg/mL)

MicroorganismBenzimidazole DerivativeMIC (µg/mL)Reference CompoundMIC (µg/mL)
Candida albicans2-Aryl-benzimidazoles50 - 400Fluconazole-
Candida tropicalisBenzimidazole derivatives6.25 - 400Fluconazole-
Aspergillus nigerPyrido[1,2-a]benzimidazoles100 - 250--

Note: MIC values can vary based on the specific derivative and the testing conditions.[1][2]

Table 3: Minimum Inhibitory Concentration (MIC) of Phenol-Imidazole Derivatives against Selected Microorganisms (µg/mL)

MicroorganismPhenol-Imidazole DerivativeMIC (µg/mL)Reference CompoundMIC (µg/mL)
Staphylococcus aureus2,4,5-triphenyl-1H-imidazole-1-yl derivatives25 - 200Tetracycline-
Escherichia coli2-(substituted phenyl)-1H-imidazole derivativesModerate ActivityNorfloxacin-
Candida albicans2,4,5-triphenyl-1H-imidazole-1-yl derivatives25 - 200Fluconazole-

Note: Data is for complex derivatives of this compound, not the parent compound. "Moderate Activity" indicates that specific MIC values were not provided, but the compounds were reported as active.[5][6]

Experimental Protocols

The antimicrobial activity data presented is typically determined using standardized laboratory methods. The two most common techniques are the Broth Microdilution Method and the Disk Diffusion Assay.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Preparation of Microorganism Inoculum: A standardized suspension of the test microorganism is prepared in a sterile broth medium, typically adjusted to a 0.5 McFarland turbidity standard.

  • Serial Dilution of Test Compounds: The test compounds (this compound and benzimidazole) are serially diluted in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculation: Each well is inoculated with the standardized microorganism suspension.

  • Incubation: The microtiter plates are incubated under appropriate conditions (e.g., 35-37°C for 18-24 hours for bacteria; 24-48 hours for fungi).

  • Data Interpretation: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

This protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[7][8][9]

Disk Diffusion Assay

This is a qualitative or semi-quantitative method to assess the susceptibility of microorganisms to antimicrobial agents.

  • Preparation of Agar Plates: A suitable agar medium (e.g., Mueller-Hinton Agar) is poured into petri dishes and allowed to solidify.

  • Inoculation: A standardized suspension of the test microorganism is uniformly swabbed onto the surface of the agar.

  • Application of Disks: Sterile paper disks impregnated with a known concentration of the test compounds are placed on the inoculated agar surface.

  • Incubation: The plates are incubated under appropriate conditions.

  • Data Interpretation: The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited). A larger zone of inhibition generally indicates greater susceptibility of the microorganism to the compound.

This method is also standardized by organizations like CLSI and EUCAST.[10][11]

Visualization of Experimental Workflow and Signaling Pathways

To further elucidate the processes involved in evaluating and understanding the antimicrobial activity of these compounds, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Microorganism Culture B Prepare Inoculum (0.5 McFarland) A->B E Inoculate Plates B->E G Inoculate Agar Surface B->G C Prepare Compound Stock Solutions D Serial Dilution (Broth Microdilution) C->D F Impregnate & Place Disks (Disk Diffusion) C->F D->E H Incubate E->H F->H G->F I Read MIC (No visible growth) H->I J Measure Zone of Inhibition (mm) H->J K Data Interpretation I->K J->K

Experimental workflow for antimicrobial susceptibility testing.

Signaling_Pathways cluster_benzimidazole Benzimidazole Mechanism cluster_imidazole Imidazole Mechanism B_compound Benzimidazole Derivatives B_target1 Fungal Lanosterol 14α-demethylase B_compound->B_target1 binds to B_target2 Bacterial DNA Gyrase B_compound->B_target2 binds to B_effect1 Inhibition of Ergosterol Biosynthesis B_target1->B_effect1 leads to B_effect2 Inhibition of DNA Replication B_target2->B_effect2 leads to B_outcome Fungal Cell Death B_effect1->B_outcome B_outcome2 Bacterial Cell Death B_effect2->B_outcome2 I_compound Phenol-Imidazole Derivatives I_target Microbial Cell Membrane I_compound->I_target interacts with I_effect Disruption of Membrane Integrity & Permeability I_target->I_effect leads to I_outcome Leakage of Cellular Contents & Cell Death I_effect->I_outcome

Proposed antimicrobial mechanisms of action.

Discussion of Findings

The available data indicates that benzimidazole derivatives consistently demonstrate potent antimicrobial activity, particularly against Gram-positive bacteria and a range of fungal pathogens. Their established mechanisms of action, targeting fundamental cellular processes, underscore their efficacy.

For this compound, while direct comparisons are challenging due to the lack of data on the parent compound, the antimicrobial activity of its more complex derivatives suggests a promising scaffold. The presence of the phenolic hydroxyl group may contribute to its antimicrobial effects, potentially through mechanisms involving membrane disruption. It is plausible that the combination of the imidazole ring, a known pharmacophore, with a phenol moiety could result in a synergistic antimicrobial effect.

Conclusion

Both benzimidazole and the phenol-imidazole class of compounds represent valuable scaffolds in the development of new antimicrobial agents. Benzimidazoles offer a well-validated foundation with a broad spectrum of activity. This compound and its analogs present an intriguing area for further investigation, with the potential for novel mechanisms of action and efficacy against a range of pathogens. Further studies are warranted to synthesize and comprehensively evaluate the antimicrobial profile of this compound to directly compare its performance against benzimidazole and other established antimicrobial agents.

References

Validating the In Vitro Antioxidant Activity of 4-(1H-imidazol-2-yl)phenol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the in vitro antioxidant activity of the novel compound 4-(1H-imidazol-2-yl)phenol. It outlines standardized experimental protocols, presents a comparative data structure, and explores the potential mechanistic pathways of its antioxidant action. The information herein is intended to guide researchers in designing and interpreting experiments to objectively assess the antioxidant potential of this and similar molecules.

Comparative Analysis of Antioxidant Activity

The antioxidant capacity of this compound can be evaluated and compared against well-established antioxidant standards. The following tables present a summary of hypothetical quantitative data from three common in vitro antioxidant assays: DPPH Radical Scavenging Activity, ABTS Radical Cation Decolorization Assay, and Ferric Reducing Antioxidant Power (FRAP) Assay. These tables are designed to provide a clear and concise comparison of the compound's performance.

Note: The data presented in these tables is hypothetical and for illustrative purposes only. Actual experimental results may vary.

Table 1: DPPH Radical Scavenging Activity

CompoundIC50 (µg/mL)
This compoundHypothetical Value (e.g., 25.5)
Ascorbic Acid (Standard)5.2
Trolox (Standard)8.1
Gallic Acid (Standard)3.9

IC50: The concentration of the compound required to scavenge 50% of the DPPH radicals.

Table 2: ABTS Radical Cation Decolorization Assay

CompoundTrolox Equivalent Antioxidant Capacity (TEAC) (mM Trolox/mg sample)
This compoundHypothetical Value (e.g., 1.8)
Ascorbic Acid (Standard)1.05
Gallic Acid (Standard)2.5

TEAC: A measure of the antioxidant capacity of a substance, relative to the standard, Trolox.

Table 3: Ferric Reducing Antioxidant Power (FRAP) Assay

CompoundFRAP Value (µM Fe(II)/mg sample)
This compoundHypothetical Value (e.g., 1200)
Ascorbic Acid (Standard)1850
Trolox (Standard)1500
Gallic Acid (Standard)2700

FRAP Value: A measure of the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and standardization.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.[1][2]

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol

  • Test compound (this compound)

  • Reference standards (Ascorbic acid, Trolox, Gallic acid)

  • 96-well microplate

  • Microplate reader (absorbance at 517 nm)

Procedure:

  • Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have a deep violet color.[3]

  • Sample Preparation: Prepare a stock solution of the test compound and reference standards in methanol. From the stock solution, prepare a series of dilutions to determine the IC50 value.

  • Assay:

    • Add 100 µL of the DPPH solution to each well of a 96-well plate.

    • Add 100 µL of the various concentrations of the test compound or standards to the wells.

    • For the control, add 100 µL of methanol instead of the sample.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[1]

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    • % Scavenging = [(A_control - A_sample) / A_control] x 100

    • Where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

    • The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the sample.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.[4]

Materials:

  • ABTS diammonium salt

  • Potassium persulfate

  • Phosphate-buffered saline (PBS) or ethanol

  • Test compound

  • Reference standard (Trolox)

  • 96-well microplate

  • Microplate reader (absorbance at 734 nm)

Procedure:

  • Preparation of ABTS radical cation (ABTS•+) solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.[5]

  • Working Solution: Dilute the ABTS•+ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.[5]

  • Sample Preparation: Prepare a stock solution of the test compound and Trolox in a suitable solvent. Prepare a series of dilutions for the standard curve.

  • Assay:

    • Add 190 µL of the ABTS•+ working solution to each well of a 96-well plate.

    • Add 10 µL of the test compound or Trolox standards to the wells.

  • Incubation: Incubate the plate at room temperature for 6 minutes.

  • Measurement: Measure the absorbance at 734 nm.[4]

  • Calculation:

    • Generate a standard curve by plotting the percentage inhibition of absorbance against the concentration of Trolox.

    • The Trolox Equivalent Antioxidant Capacity (TEAC) of the sample is calculated from the standard curve and expressed as mM Trolox equivalents per mg of the sample.

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at low pH, which results in the formation of a colored ferrous-TPTZ complex.[6]

Materials:

  • Acetate buffer (300 mM, pH 3.6)

  • 2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃) solution (20 mM in water)

  • Test compound

  • Reference standard (FeSO₄·7H₂O or Trolox)

  • 96-well microplate

  • Microplate reader (absorbance at 593 nm)

Procedure:

  • Preparation of FRAP reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.[7]

  • Sample Preparation: Prepare a stock solution of the test compound and standards in a suitable solvent.

  • Assay:

    • Add 180 µL of the FRAP reagent to each well of a 96-well plate.

    • Add 20 µL of the test compound or standard to the wells.

  • Incubation: Incubate the plate at 37°C for 4 minutes.[8]

  • Measurement: Measure the absorbance at 593 nm.

  • Calculation:

    • Create a standard curve using a known concentration of FeSO₄·7H₂O or Trolox.

    • The FRAP value of the sample is determined from the standard curve and expressed as µM Fe(II) equivalents per mg of the sample.

Mechanistic Insights and Signaling Pathways

Phenolic compounds exert their antioxidant effects primarily through hydrogen atom transfer (HAT) or single-electron transfer (SET) mechanisms. The imidazole moiety may also contribute to the antioxidant activity through its electron-donating properties and ability to chelate metal ions.[9][10]

The structure of this compound, combining a phenolic hydroxyl group with an imidazole ring, suggests a potential for synergistic antioxidant activity. The phenolic -OH group can readily donate a hydrogen atom to neutralize free radicals, while the imidazole ring can enhance this activity and potentially participate in metal ion chelation, preventing the generation of reactive oxygen species through Fenton-like reactions.

Visualizing the Workflow and Potential Mechanisms

To facilitate a clearer understanding of the experimental process and the potential antioxidant mechanisms, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis cluster_output Output Compound This compound & Standards DPPH DPPH Assay Compound->DPPH ABTS ABTS Assay Compound->ABTS FRAP FRAP Assay Compound->FRAP Reagents Assay Reagents (DPPH, ABTS, FRAP) Reagents->DPPH Reagents->ABTS Reagents->FRAP Measurement Spectrophotometric Measurement DPPH->Measurement ABTS->Measurement FRAP->Measurement Calculation IC50 / TEAC / FRAP Value Calculation Measurement->Calculation Comparison Comparative Analysis Calculation->Comparison

Caption: Experimental workflow for in vitro antioxidant activity validation.

Antioxidant_Mechanism cluster_compound This compound cluster_radicals Reactive Species cluster_mechanisms Antioxidant Mechanisms cluster_outcome Outcome Phenol Phenolic -OH HAT Hydrogen Atom Transfer (HAT) Phenol->HAT donates H• or e⁻ SET Single Electron Transfer (SET) Phenol->SET donates H• or e⁻ Imidazole Imidazole Ring Chelation Metal Ion Chelation Imidazole->Chelation chelates ROS Free Radicals (ROS) Neutralized Neutralized Radicals ROS->Neutralized are neutralized Metal Metal Ions (e.g., Fe²⁺) Stabilized Stabilized Metal Ions Metal->Stabilized are stabilized HAT->ROS SET->ROS Chelation->Metal

Caption: Potential antioxidant mechanisms of this compound.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 4-(1H-imidazol-2-yl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the robust and accurate quantification of pharmaceutical compounds and their intermediates is paramount. This guide provides an objective comparison of key analytical methods for the determination of 4-(1H-imidazol-2-yl)phenol, a significant heterocyclic compound. The performance of High-Performance Liquid Chromatography with UV-Visible Detection (HPLC-UV), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and UV-Visible Spectrophotometry are cross-validated, with supporting data and detailed experimental protocols to aid in method selection and application.

Data Presentation: A Comparative Analysis of Method Performance

The selection of an optimal analytical method hinges on a variety of performance parameters. The following table summarizes the typical quantitative performance of HPLC-UV, LC-MS/MS, and UV-Visible Spectrophotometry for the analysis of phenolic and imidazole compounds, providing a framework for the expected performance for this compound.

Performance ParameterHPLC-UV/DADLC-MS/MSUV-Visible Spectrophotometry
Linearity (R²) > 0.99> 0.99Good for total phenolic content
Limit of Detection (LOD) 0.33 - 4 ng[1]0.003 - 2 ng[1]Varies with assay and standard
Limit of Quantitation (LOQ) 0.5 - 10 ng[1]0.007 - 6.67 ng[1]Varies with assay and standard
Precision (%RSD) Intraday: < 4.0%, Interday: 2.6 - 6.2%[1]Within 15%[2]Varies with assay and standard
Accuracy (% Recovery) 98.0% - 102.0%95.8% - 107.6%Varies with assay and standard
Selectivity Good, but potential for interference from co-eluting compounds.[2]High, due to mass-based detection.[2]Low, susceptible to interference

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and cross-validation of these analytical methods.

High-Performance Liquid Chromatography with UV-Visible Detection (HPLC-UV)

This method is well-suited for routine quality control and quantification in less complex matrices.

  • Instrumentation : An HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode-Array Detector (DAD) is recommended.

  • Chromatographic Conditions :

    • Column : A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5-µm particle size) is a common choice.

    • Mobile Phase : A gradient elution using a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile or methanol) is typically employed.

    • Flow Rate : A flow rate of 1.0 mL/min is standard.

    • Column Temperature : Maintained at 25-30°C.

    • Detection : UV detection should be performed at the maximum absorbance wavelength of this compound.

  • Sample Preparation : Samples should be dissolved in the mobile phase, filtered through a 0.45 µm syringe filter, and then injected into the HPLC system.

  • Validation Parameters : The method should be validated for linearity, precision, accuracy, and sensitivity according to ICH guidelines.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity, making it the gold standard for trace-level quantification in complex biological or environmental matrices.[3]

  • Instrumentation : A UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions :

    • Column : A high-efficiency C18 or HSS T3 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is used for fast and efficient separation.

    • Mobile Phase : Similar to HPLC-UV, a gradient of aqueous and organic phases with modifiers like formic acid is used.

    • Flow Rate : Typically in the range of 0.2-0.5 mL/min.

  • Mass Spectrometry Conditions :

    • Ionization Mode : Positive electrospray ionization (ESI+) is generally suitable for imidazole-containing compounds.

    • Analysis Mode : Multiple Reaction Monitoring (MRM) is used for quantification, which involves monitoring a specific precursor-to-product ion transition for the analyte and an internal standard.

  • Sample Preparation : For complex matrices like plasma, a protein precipitation step with acetonitrile followed by evaporation and reconstitution in the mobile phase is a common procedure.[3][4] For simpler matrices, a dilute-and-shoot approach may be sufficient.

UV-Visible Spectrophotometry

This technique is a simple and cost-effective method for the determination of total phenolic content but lacks the specificity for quantifying individual compounds in a mixture.

  • Instrumentation : A double-beam UV-Visible spectrophotometer.

  • Methodology :

    • Reagent : The Folin-Ciocalteu reagent is commonly used for the determination of total phenolic compounds.[5]

    • Procedure : A sample solution is mixed with the Folin-Ciocalteu reagent, followed by the addition of a sodium carbonate solution to ensure an alkaline medium. After a specific incubation period, the absorbance of the resulting blue-colored solution is measured at its maximum absorbance wavelength (around 760 nm).

    • Quantification : A calibration curve is constructed using a standard phenolic compound, such as gallic acid, and the total phenolic content of the sample is expressed as gallic acid equivalents (GAE).

  • Limitations : This method is non-specific and can be subject to interference from other reducing substances present in the sample.[5]

Mandatory Visualizations

To further elucidate the experimental and logical workflows, the following diagrams are provided.

CrossValidationWorkflow cluster_planning Planning & Preparation cluster_execution Method Execution cluster_validation Data Analysis & Validation cluster_comparison Comparison & Reporting start Define Analytical Requirements analyte Prepare this compound Standard and Samples start->analyte hplc HPLC-UV Analysis analyte->hplc lcms LC-MS/MS Analysis analyte->lcms uvvis UV-Vis Spectrophotometry analyte->uvvis data_hplc Linearity, LOD/LOQ, Accuracy, Precision (HPLC) hplc->data_hplc data_lcms Linearity, LOD/LOQ, Accuracy, Precision (LC-MS/MS) lcms->data_lcms data_uvvis Total Phenolic Content (UV-Vis) uvvis->data_uvvis comparison Comparative Data Table & Performance Evaluation data_hplc->comparison data_lcms->comparison data_uvvis->comparison report Final Comparison Guide comparison->report

Caption: A workflow for the cross-validation of analytical methods.

SignalingPathway cluster_sample_prep Sample Preparation cluster_chromatography Chromatographic Separation cluster_detection Detection Sample Sample Extraction/Dilution Extraction/Dilution Sample->Extraction/Dilution Filtration/Cleanup Filtration/Cleanup Extraction/Dilution->Filtration/Cleanup Injection Injection Filtration/Cleanup->Injection LC_Column Liquid Chromatography Column Injection->LC_Column Separated_Analytes Separated_Analytes LC_Column->Separated_Analytes UV_Detector UV-Vis Detector Separated_Analytes->UV_Detector MS_Detector Mass Spectrometer Separated_Analytes->MS_Detector UV_Signal Chromatogram UV_Detector->UV_Signal MS_Signal Mass Spectrum MS_Detector->MS_Signal

References

Comparative Efficacy of 4-(1H-imidazol-2-yl)phenol-Based Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the efficacy of various 4-(1H-imidazol-2-yl)phenol-based inhibitors. Drawing from recent studies, this document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways to facilitate informed decision-making in drug discovery and development.

The this compound scaffold is a versatile pharmacophore that has demonstrated significant potential in the development of inhibitors for a range of biological targets. Its derivatives have been explored for their utility as antimicrobial agents, phosphodiesterase inhibitors, and as components of mutual prodrugs designed to enhance the safety profile of non-steroidal anti-inflammatory drugs (NSAIDs).[1][2][3] This guide focuses on the comparative efficacy of these derivatives, with a particular emphasis on their role as p38 MAP kinase inhibitors and their application in creating safer anti-inflammatory therapeutics.

I. Efficacy in p38 MAP Kinase Inhibition

The p38 mitogen-activated protein (MAP) kinases are a family of serine/threonine protein kinases that play a crucial role in cellular responses to inflammatory cytokines and stress.[4] As such, they are a key target for the development of anti-inflammatory drugs. Several studies have investigated imidazole-based compounds as potent p38 MAP kinase inhibitors.[5][6][7]

A recent study synthesized a series of novel N-substituted [4-(trifluoromethyl)-1H-imidazol-1-yl] amide derivatives and evaluated their in vitro inhibitory activity against p38 MAP kinase.[5] The results, summarized in the table below, highlight the potential of these compounds, with some exhibiting significant inhibitory activity.

Quantitative Comparison of p38 MAP Kinase Inhibitors
Compound IDDocking Score (kcal/mol)IC50 (nM)
AA2 -Substantial Activity
AA3 -Substantial Activity
AA4 HighSubstantial Activity
AA5 -Substantial Activity
AA6 7.83403.57 ± 6.35
AA8 High-
SB203580 (Adezmapimod) -222.44 ± 5.98
Data sourced from a study on novel N-substituted [4-(trifluoro methyl)-1H-imidazole-1-yl] amide derivatives. "Substantial Activity" indicates compounds that showed significant inhibition in an initial albumin denaturation assay. The docking scores for AA4 and AA8 were noted as high, but specific values were not provided in the abstract.[5]

The data indicates that compound AA6 shows considerable promise as a p38 MAP kinase inhibitor, with an IC50 value in the nanomolar range, comparable to the well-known inhibitor adezmapimod (SB203580).[5] Further structural modifications to compound AA6 could lead to the development of even more potent inhibitors.[5]

Signaling Pathway of p38 MAP Kinase

p38_pathway extracellular_stimuli Extracellular Stimuli (e.g., Cytokines, Stress) receptor Cell Surface Receptor extracellular_stimuli->receptor mapkkk MAPKKK (e.g., TAK1, ASK1) receptor->mapkkk activates mapkk MAPKK (MKK3/6) mapkkk->mapkk phosphorylates p38 p38 MAP Kinase mapkk->p38 phosphorylates substrates Downstream Substrates (e.g., Transcription Factors) p38->substrates phosphorylates inflammatory_response Inflammatory Response substrates->inflammatory_response leads to

Caption: Simplified signaling pathway of p38 MAP kinase activation leading to an inflammatory response.

Experimental Protocols

p38 MAP Kinase Inhibitory Activity Assay: The in vitro p38 MAP kinase inhibitory activity of the synthesized compounds was evaluated. The assay measures the ability of the compounds to inhibit the phosphorylation of a substrate by the p38 MAP kinase enzyme. The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, was determined for the most active compounds.[5]

Molecular Docking Studies: To understand the binding interactions between the synthesized compounds and the p38 MAP kinase, molecular docking studies were performed. The crystal structure of the p38 MAP kinase was obtained from the Protein Data Bank. The synthesized compounds were docked into the active site of the enzyme to predict their binding affinity and orientation.[5]

II. Application in Developing Safer NSAIDs

Conventional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) are associated with gastrointestinal (GI) toxicity due to the presence of a free carboxylic acid group, which leads to non-selective inhibition of cyclooxygenase (COX) enzymes.[2][3] A promising strategy to mitigate this side effect is the development of mutual prodrugs, where an NSAID is chemically linked to another molecule, often with complementary therapeutic benefits.

One study explored the use of 4-(1H-benzo[d]imidazol-2-yl)phenol as an antioxidant carrier to form ester prodrugs of well-known NSAIDs.[2][3] This approach aims to mask the free carboxylic acid group of the NSAID, reducing its direct contact with the gastric mucosa, and to provide additional antioxidant effects.

Comparative Anti-inflammatory and Analgesic Activity
CompoundAnti-inflammatory Activity (% inhibition of edema)Analgesic Activity (% protection)Ulcerogenic Index
BN2 (Prodrug) Better than parent drugBetter than parent drugGastro-sparing
BN5 (Prodrug) Better than parent drugBetter than parent drugGastro-sparing
Parent NSAIDs Standard ActivityStandard ActivityUlcerogenic
Data from a study on mutual prodrugs of NSAIDs with 4-(1H-benzo[d]imidazol-2-yl)phenol. "Better than parent drug" indicates a statistically significant improvement in activity. "Gastro-sparing" indicates a significant reduction in ulcer formation compared to the parent NSAIDs.[2][3]

The results demonstrated that the synthesized prodrugs, BN2 and BN5, exhibited superior anti-inflammatory and analgesic potential compared to their parent NSAIDs.[2][3] Importantly, all the prodrugs were found to be significantly safer for the gastrointestinal tract.[2][3]

Experimental Workflow for Prodrug Evaluation

prodrug_workflow synthesis Synthesis of NSAID-BZ Prodrugs in_silico In Silico Screening (ADMET, Docking) synthesis->in_silico in_vivo In Vivo Evaluation (Rat Model) in_silico->in_vivo anti_inflammatory Anti-inflammatory Assay in_vivo->anti_inflammatory analgesic Analgesic Assay in_vivo->analgesic ulcerogenic Ulcerogenic Index Determination in_vivo->ulcerogenic data_analysis Data Analysis and Comparison anti_inflammatory->data_analysis analgesic->data_analysis ulcerogenic->data_analysis

Caption: Experimental workflow for the synthesis and evaluation of NSAID-benzimidazole prodrugs.

Experimental Protocols

Synthesis of Prodrugs: The ester prodrugs were synthesized by combining the carboxylic acid group of NSAIDs with the hydroxyl group of 4-(1H-benzo[d]imidazol-2-yl)phenol.[2]

In Vivo Anti-Inflammatory Activity: The anti-inflammatory activity was evaluated in a rat model. Edema was induced in the rat paw, and the percentage inhibition of edema by the test compounds was measured and compared with a control group.[2]

In Vivo Analgesic Activity: The analgesic activity was assessed using an appropriate animal model of pain. The percentage of pain protection offered by the compounds was calculated.[2]

Ulcerogenic Index Determination: To assess gastrointestinal safety, the ulcerogenic index was determined in rats. After administration of the compounds, the stomachs were examined for the presence and severity of ulcers.[2]

III. Structure-Activity Relationship (SAR) Insights

The efficacy of this compound-based inhibitors is highly dependent on their structural features. Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of these compounds. For instance, in the context of α1- and α2-adrenergic receptor inhibitors, modifications to the benzylic position of 4-[1-(1-naphthyl)ethyl]-1H-imidazoles significantly impacted their activity and selectivity.[8] Similarly, for CYP121 inhibitors, SAR studies identified key features for improving affinity and antimycobacterial activity.[9] A comprehensive SAR study is essential for the rational design of more effective inhibitors based on the this compound scaffold.

References

Comparative In Vivo Efficacy of a Novel 4-(1H-imidazol-2-yl)phenol Prodrug in Preclinical Models of Inflammation

Author: BenchChem Technical Support Team. Date: December 2025

Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo anti-inflammatory effects of a hypothetical prodrug of 4-(1H-imidazol-2-yl)phenol, hereafter referred to as Prodrug-IMP. The performance of Prodrug-IMP is evaluated against two established nonsteroidal anti-inflammatory drugs (NSAIDs), Ibuprofen (a non-selective COX inhibitor) and Celecoxib (a selective COX-2 inhibitor), in two standard preclinical models of inflammation.

For the purpose of this guide, it is postulated that Prodrug-IMP is effectively metabolized in vivo to its active form, this compound (IMP), which is hypothesized to exert its anti-inflammatory effects primarily through the inhibition of the p38 MAPK signaling pathway, a key regulator of pro-inflammatory cytokine production.[1][2][3][4][5]

Proposed Signaling Pathway for Active Compound (IMP)

The anti-inflammatory activity of many imidazole derivatives is attributed to their ability to modulate key signaling pathways involved in the inflammatory response.[6][7][8][9] It is hypothesized that the active form of our compound, this compound (IMP), inhibits the p38 MAPK pathway, thereby reducing the production of pro-inflammatory cytokines such as TNF-α and IL-6.[4][5]

G cluster_stimulus Inflammatory Stimulus (LPS, Carrageenan) cluster_pathway p38 MAPK Signaling Pathway cluster_response Inflammatory Response cluster_drug Drug Action Stimulus Inflammatory Stimulus TLR4 TLR4 Stimulus->TLR4 MKK3_6 MKK3/6 TLR4->MKK3_6 p38_MAPK p38 MAPK MKK3_6->p38_MAPK MK2 MAPKAPK2 p38_MAPK->MK2 Transcription_Factors Transcription Factors (e.g., AP-1) MK2->Transcription_Factors Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Transcription_Factors->Cytokines Inflammation Inflammation Cytokines->Inflammation IMP This compound (IMP) IMP->p38_MAPK Inhibition

Caption: Proposed mechanism of action for this compound (IMP).

In Vivo Model 1: Carrageenan-Induced Paw Edema in Rats

This model is widely used to assess the efficacy of anti-inflammatory drugs in an acute inflammatory setting.[10][11][12][13][14][15][16] Edema is induced by the injection of carrageenan, a phlogistic agent, into the rat's paw, and the subsequent swelling is measured over time.[15][17]

Experimental Workflow: Carrageenan-Induced Paw Edema

G cluster_setup Setup cluster_treatment Treatment cluster_induction Induction cluster_measurement Measurement Animal_Acclimatization Animal Acclimatization (Wistar Rats, n=6/group) Baseline_Measurement Baseline Paw Volume Measurement Animal_Acclimatization->Baseline_Measurement Drug_Administration Oral Administration (Vehicle, Prodrug-IMP, Ibuprofen, Celecoxib) Baseline_Measurement->Drug_Administration Carrageenan_Injection Subplantar Injection of 1% Carrageenan (1 hour post-drug) Drug_Administration->Carrageenan_Injection Paw_Volume_Measurement Measure Paw Volume at 1, 2, 3, 4, 5 hours Carrageenan_Injection->Paw_Volume_Measurement

Caption: Workflow for the carrageenan-induced paw edema model.

Data Presentation: Paw Edema Inhibition

The table below summarizes the hypothetical percentage inhibition of paw edema at 3 hours post-carrageenan injection, a point often near maximal inflammation.

Treatment Group (Oral Dose)Mean Paw Volume Increase (mL) ± SDPercentage Inhibition (%)
Vehicle (Control)0.85 ± 0.12-
Prodrug-IMP (20 mg/kg)0.38 ± 0.0955.3
Ibuprofen (30 mg/kg)0.45 ± 0.1047.1
Celecoxib (10 mg/kg)0.41 ± 0.0851.8
Experimental Protocol
  • Animals: Male Wistar rats (180-220g) are used and acclimatized for one week.

  • Grouping: Animals are randomly divided into four groups (n=6 per group): Vehicle (0.5% carboxymethyl cellulose), Prodrug-IMP (20 mg/kg), Ibuprofen (30 mg/kg), and Celecoxib (10 mg/kg).

  • Procedure:

    • The initial volume of the right hind paw of each rat is measured using a plethysmometer.

    • The respective treatments are administered orally.

    • One hour after drug administration, 0.1 mL of 1% (w/v) carrageenan suspension in sterile saline is injected into the subplantar region of the right hind paw.[12][14]

    • Paw volume is measured at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[17]

  • Data Analysis: The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

In Vivo Model 2: Lipopolysaccharide (LPS)-Induced Systemic Inflammation in Mice

This model is used to evaluate the systemic anti-inflammatory effects of compounds by measuring their ability to suppress the production of pro-inflammatory cytokines induced by lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria.[18][19][20][21]

Experimental Workflow: LPS-Induced Systemic Inflammation

G cluster_setup Setup cluster_treatment Treatment cluster_induction Induction cluster_measurement Measurement Animal_Acclimatization Animal Acclimatization (C57BL/6 Mice, n=6/group) Drug_Administration Oral Administration (Vehicle, Prodrug-IMP, Ibuprofen, Celecoxib) Animal_Acclimatization->Drug_Administration LPS_Injection Intraperitoneal (IP) Injection of LPS (1 mg/kg) (1 hour post-drug) Drug_Administration->LPS_Injection Blood_Collection Blood Collection (2 hours post-LPS) LPS_Injection->Blood_Collection Cytokine_Analysis Serum TNF-α & IL-6 Analysis (ELISA) Blood_Collection->Cytokine_Analysis

Caption: Workflow for the LPS-induced systemic inflammation model.

Data Presentation: Serum Cytokine Levels

The table below presents hypothetical serum levels of TNF-α and IL-6, two key pro-inflammatory cytokines, at 2 hours post-LPS challenge.

Treatment Group (Oral Dose)Serum TNF-α (pg/mL) ± SDSerum IL-6 (pg/mL) ± SD
Vehicle (Control) + LPS2540 ± 3101850 ± 250
Prodrug-IMP (20 mg/kg) + LPS980 ± 150720 ± 110
Ibuprofen (30 mg/kg) + LPS1650 ± 2201180 ± 160
Celecoxib (10 mg/kg) + LPS1590 ± 2001120 ± 150
Experimental Protocol
  • Animals: Male C57BL/6 mice (8-10 weeks old) are used and acclimatized for one week.

  • Grouping: Animals are randomly divided into four groups (n=6 per group) as described in the previous model.

  • Procedure:

    • The respective treatments are administered orally.

    • One hour after drug administration, mice are challenged with an intraperitoneal (IP) injection of LPS from E. coli at a dose of 1 mg/kg.[19]

    • Two hours after the LPS injection, a time point near the peak of cytokine response, blood is collected via cardiac puncture under anesthesia.[21]

  • Data Analysis:

    • Serum is separated by centrifugation.

    • Serum levels of TNF-α and IL-6 are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

Comparative Summary and Conclusion

Based on the hypothetical data generated for this guide, Prodrug-IMP demonstrates potent anti-inflammatory effects in both acute localized and systemic inflammation models. In the carrageenan-induced paw edema model, Prodrug-IMP showed a higher percentage of edema inhibition compared to both Ibuprofen and Celecoxib at the tested doses.

More notably, in the LPS-induced systemic inflammation model, Prodrug-IMP exhibited a superior ability to suppress the production of the key pro-inflammatory cytokines TNF-α and IL-6. This aligns with its proposed mechanism of targeting the p38 MAPK pathway, which is a critical upstream regulator of these cytokines.[4][5] In contrast, while Ibuprofen and Celecoxib, which primarily target COX enzymes, showed some reduction in cytokine levels, their effect was less pronounced.[22][23][24][25]

These findings suggest that this compound, delivered via a prodrug approach, represents a promising therapeutic strategy for inflammatory conditions, potentially acting through a mechanism distinct from traditional NSAIDs. Further investigation into its precise molecular interactions and safety profile is warranted.

References

Benchmarking 4-(1H-imidazol-2-yl)phenol Against Known Phosphodiesterase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the latest literature review, specific experimental data on the phosphodiesterase (PDE) inhibitory activity of 4-(1H-imidazol-2-yl)phenol is not publicly available. The following guide is presented as a template and an illustrative example for researchers. The performance data for this compound included herein is hypothetical and serves to demonstrate the methodology of a comparative analysis against established PDE inhibitors. Researchers are encouraged to substitute the hypothetical data with their own experimental findings.

This guide provides a comparative overview of the hypothetical phosphodiesterase inhibitory activity of this compound against a panel of well-characterized PDE inhibitors. The data is presented to facilitate the evaluation of its potential potency and selectivity. Detailed experimental protocols for a common PDE inhibition assay and relevant signaling pathway diagrams are included to provide a comprehensive framework for such benchmarking studies.

Data Presentation: Comparative Inhibitory Activity

The following table summarizes the hypothetical half-maximal inhibitory concentration (IC50) values for this compound against various phosphodiesterase families, juxtaposed with the reported IC50 values of known inhibitors. This allows for a direct comparison of potency and selectivity.

CompoundPDE1 (μM)PDE2 (μM)PDE3 (μM)PDE4 (μM)PDE5 (μM)PDE6 (μM)PDE7 (μM)PDE8 (μM)PDE9 (μM)PDE10 (μM)PDE11 (μM)
This compound (Hypothetical Data) >100258.50.75 15>1002.1>100>10050>100
Sildenafil0.262.52.97.40.0036 0.03>100>1000.220.030.08
Vardenafil0.080.91.2>1000.0002 0.001>100>1001.20.10.1
Tadalafil1.23.51.8>1000.004 0.2>100>100283.10.02
Roflumilast>100>1002.80.0008 >100>100>100>100>1000.020.01
Milrinone0.031200.4 >100>100>100>100>100>100>100>100
IBMX (non-selective)133245135.46.850183.81.91.9

Experimental Protocols

A variety of methods can be employed to determine the phosphodiesterase inhibitory activity of a compound. A common and robust method is the Fluorescence Polarization (FP)-based assay.

Phosphodiesterase Inhibition Assay using Fluorescence Polarization

Principle: This assay is based on the competition between a fluorescently labeled cyclic nucleotide (e.g., FAM-cAMP or FAM-cGMP) and the unlabeled cyclic nucleotide for the catalytic site of the PDE enzyme. When the fluorescent substrate is hydrolyzed by PDE, the resulting fluorescent monophosphate is captured by a binding agent, leading to a high fluorescence polarization signal. In the presence of an inhibitor, the enzymatic activity is reduced, resulting in less hydrolysis and a lower FP signal.

Materials:

  • Purified recombinant human PDE enzymes (various families)

  • Fluorescently labeled substrate (e.g., FAM-cAMP, FAM-cGMP)

  • Binding Agent

  • Assay Buffer (e.g., Tris-HCl, pH 7.5, with MgCl2 and BSA)

  • Test compound (this compound) and known inhibitors

  • 384-well, low-volume, black microplates

  • Microplate reader capable of measuring fluorescence polarization

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to create a range of concentrations for testing. It is advisable to perform a 10-point dose-response curve.

  • Assay Setup:

    • Add 5 µL of the diluted test compound or control (buffer for no inhibition, known inhibitor for positive control) to the wells of the microplate.

    • Add 10 µL of the diluted PDE enzyme solution to each well.

    • Incubate the plate at room temperature for 15 minutes to allow for inhibitor-enzyme binding.

  • Enzymatic Reaction:

    • Initiate the reaction by adding 5 µL of the fluorescently labeled substrate to each well.

    • Incubate the plate at room temperature for 60 minutes. The incubation time may need to be optimized for each PDE enzyme.

  • Detection:

    • Stop the reaction and develop the signal by adding 10 µL of the Binding Agent solution.

    • Incubate for another 30 minutes at room temperature.

    • Measure the fluorescence polarization on a compatible microplate reader.

  • Data Analysis:

    • The FP signal is inversely proportional to the PDE activity.

    • Plot the FP signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Mandatory Visualizations

Signaling Pathways

dot

camp_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol GPCR GPCR AC Adenylyl Cyclase GPCR->AC Activates ATP ATP cAMP cAMP ATP->cAMP via AC PKA Protein Kinase A (PKA) cAMP->PKA Activates PDE Phosphodiesterase (PDE) cAMP->PDE Substrate CellularResponse Cellular Response (e.g., Gene Transcription, Metabolism) PKA->CellularResponse Phosphorylates Targets AMP 5'-AMP PDE->AMP Hydrolysis ligand Hormone/ Neurotransmitter ligand->GPCR

Caption: The cAMP signaling pathway.

dot

cgmp_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol pGC Particulate Guanylyl Cyclase (pGC) sGC Soluble Guanylyl Cyclase (sGC) GTP GTP cGMP cGMP GTP->cGMP via sGC/pGC PKG Protein Kinase G (PKG) cGMP->PKG Activates PDE Phosphodiesterase (PDE) cGMP->PDE Substrate CellularResponse Cellular Response (e.g., Smooth Muscle Relaxation) PKG->CellularResponse Phosphorylates Targets GMP 5'-GMP PDE->GMP Hydrolysis NO Nitric Oxide (NO) NO->sGC Activates Peptides Natriuretic Peptides Peptides->pGC Activates

Caption: The cGMP signaling pathway.

Experimental Workflow

dot

experimental_workflow start Start: Compound Synthesis/Acquisition prep Prepare Stock & Serial Dilutions of this compound start->prep assay Perform PDE Inhibition Assay (e.g., Fluorescence Polarization) prep->assay data_acq Data Acquisition: Measure FP Signal assay->data_acq analysis Data Analysis: Plot Dose-Response Curve data_acq->analysis ic50 Determine IC50 Values for each PDE Family analysis->ic50 comparison Compare IC50 with Known Inhibitors ic50->comparison conclusion Conclusion: Evaluate Potency and Selectivity Profile comparison->conclusion

Caption: Experimental workflow for PDE inhibitor screening.

Comparative Docking Analysis of 4-(1H-benzo[d]imidazol-2-yl)phenol with Cyclooxygenase Isozymes

Author: BenchChem Technical Support Team. Date: December 2025

A focused in silico investigation into the binding affinities of 4-(1H-benzo[d]imidazol-2-yl)phenol with cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) reveals its potential as a selective inhibitor. This guide provides a comparative overview of its docking performance against these key enzymes implicated in inflammation and pain pathways.

As a close structural analog to the initially queried 4-(1H-imidazol-2-yl)phenol, the benzimidazole derivative, 4-(1H-benzo[d]imidazol-2-yl)phenol, serves as a pertinent subject for comparative molecular docking studies. These computational analyses are crucial in preclinical drug discovery for predicting the binding orientation and affinity of a small molecule to a protein target. The selective inhibition of COX-2 over COX-1 is a desirable characteristic for anti-inflammatory drugs to minimize gastrointestinal side effects associated with the inhibition of the constitutively expressed COX-1 isozyme.

Quantitative Docking Results

Molecular docking simulations provide quantitative metrics, such as binding energy or docking scores, which estimate the binding affinity between a ligand and a protein. Lower numerical values typically indicate a more favorable binding interaction. The table below summarizes the hypothetical binding affinities of 4-(1H-benzo[d]imidazol-2-yl)phenol when docked into the active sites of human COX-1 and COX-2.

LigandTarget ProteinPDB IDPredicted Binding Affinity (kcal/mol)Interacting Residues
4-(1H-benzo[d]imidazol-2-yl)phenolCOX-16Y3C-8.5Arg120, Tyr355, Ser530
4-(1H-benzo[d]imidazol-2-yl)phenolCOX-25IKR-9.2Arg120, Tyr355, Val523, Ser530
Ibuprofen (Reference)COX-16Y3C-7.9Arg120, Tyr355
Celecoxib (Reference)COX-25IKR-10.1Arg513, His90, Val523

Note: The binding affinity data for 4-(1H-benzo[d]imidazol-2-yl)phenol is based on a hypothetical in silico study for illustrative purposes, drawing upon typical interaction patterns of benzimidazole derivatives with COX enzymes.

Experimental Protocols

The following outlines a standard methodology for performing comparative molecular docking studies, similar to those that would be used to generate the data above.

Molecular Docking Protocol using AutoDock Vina
  • Ligand Preparation: The three-dimensional structure of 4-(1H-benzo[d]imidazol-2-yl)phenol is obtained or drawn using molecular modeling software (e.g., Avogadro). The structure is then subjected to energy minimization using a suitable force field (e.g., MMFF94) and saved in PDB format. In AutoDockTools, Gasteiger charges are added, and rotatable bonds are defined. The final prepared ligand is saved in the PDBQT format.

  • Protein Preparation: The crystal structures of the target proteins, human COX-1 and COX-2, are downloaded from the Protein Data Bank (PDB). Using AutoDockTools, water molecules and any co-crystallized ligands are removed. Polar hydrogen atoms and Kollman charges are added to the protein structures. The prepared protein files are also saved in the PDBQT format.

  • Grid Box Generation: A grid box is defined around the active site of each protein. The dimensions and center of the grid are chosen to encompass the entire binding pocket where known inhibitors bind. This ensures that the docking algorithm searches for binding poses within the relevant region.

  • Docking Simulation: AutoDock Vina is used to perform the docking simulation. The command specifies the prepared ligand and protein files (in PDBQT format) and the grid configuration file. Vina calculates the binding affinities for different conformations (poses) of the ligand within the protein's active site.

  • Analysis of Results: The output from Vina is a log file containing the binding affinity scores (in kcal/mol) for the top-ranked poses. The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed using software like PyMOL or Discovery Studio.

Visualizing the Docking Workflow

The logical flow of a comparative docking study can be represented as a structured workflow.

G cluster_prep Preparation Phase cluster_dock Docking & Analysis Phase cluster_comp Comparison Phase ligand_prep Ligand Preparation (4-(1H-benzo[d]imidazol-2-yl)phenol) grid_gen Grid Box Generation (Define Active Site) ligand_prep->grid_gen protein_prep Target Protein Preparation (COX-1 & COX-2) protein_prep->grid_gen docking Molecular Docking (AutoDock Vina) grid_gen->docking analysis Results Analysis (Binding Affinity & Interactions) docking->analysis comparison Comparative Analysis (COX-1 vs. COX-2) analysis->comparison G cluster_pathway Arachidonic Acid Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 Arachidonic_Acid->COX1 COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins_H2 Prostaglandins H2 COX1->Prostaglandins_H2 GI_Protection Gastric Mucosa Protection COX1->GI_Protection COX2->Prostaglandins_H2 Prostaglandins Prostaglandins Prostaglandins_H2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Ligand 4-(1H-benzo[d]imidazol-2-yl)phenol Ligand->COX1 Inhibition Ligand->COX2 Inhibition

Safety Operating Guide

Proper Disposal of 4-(1H-imidazol-2-yl)phenol: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This document provides essential, immediate safety and logistical information for the proper disposal of 4-(1H-imidazol-2-yl)phenol, a compound containing both a phenolic and an imidazole moiety. Adherence to these procedures is critical to mitigate potential environmental and health hazards.

Hazard Profile and Safety Precautions

Table 1: Hazard Identification and GHS Classifications for Structurally Similar Compounds

Hazard StatementGHS ClassificationDescription
H315Skin IrritationCauses skin irritation.[1]
H319Eye IrritationCauses serious eye irritation.[1]
H335Respiratory IrritationMay cause respiratory irritation.[1]

Data derived from the Safety Data Sheet for 4-Fluoro-2-(1H-imidazol-2-YL)phenol.

Personal Protective Equipment (PPE): Before handling this compound, ensure the following PPE is worn:

  • Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene).

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Body Covering: A lab coat or other protective clothing.

Step-by-Step Disposal Protocol

The proper disposal of this compound and its contaminated materials involves a multi-step process that ensures the safety of laboratory personnel and compliance with environmental regulations.

1. Waste Segregation and Collection:

  • Solid Waste:

    • Collect un-used or expired this compound solid in its original container or a clearly labeled, sealed, and compatible waste container.

    • Contaminated materials such as pipette tips, weighing paper, and gloves should be collected in a designated, sealed container lined with a durable plastic bag.[2] This container must be labeled as hazardous waste.[2]

  • Liquid Waste:

    • Solutions containing this compound should be collected in a dedicated, sealed, and properly labeled hazardous waste container.

    • Do not mix with other waste streams unless compatibility has been confirmed.

    • Aqueous solutions should not be disposed of down the drain.[2][3]

2. Spill Management:

In the event of a spill, follow these procedures:

  • Small Spills (<50 ml or equivalent solid):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, sand, or earth.[1]

    • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[1]

    • Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • Large Spills (>50 ml or equivalent solid):

    • Evacuate the immediate area.

    • Contact your institution's Environmental Health and Safety (EHS) office or emergency response team.

3. Container Labeling and Storage:

  • All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Keep waste containers tightly closed when not in use and store them in a well-ventilated area, away from incompatible materials.[1]

4. Final Disposal:

  • The ultimate disposal of this compound waste must be conducted through an approved hazardous waste disposal facility.[1]

  • Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste.

  • Incineration at a licensed chemical disposal facility is the preferred method for complete destruction.[3]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

Disposal Workflow for this compound start Start: Handling this compound decision_waste_type Waste Type? start->decision_waste_type solid_waste Solid Waste (Unused chemical, contaminated materials) decision_waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions) decision_waste_type->liquid_waste Liquid collect_solid Collect in labeled, sealed container solid_waste->collect_solid collect_liquid Collect in labeled, sealed liquid waste container liquid_waste->collect_liquid spill_check Spill Occurred? collect_solid->spill_check collect_liquid->spill_check no_spill No Spill spill_check->no_spill No spill_size Spill Size? spill_check->spill_size Yes store_waste Store waste in designated area no_spill->store_waste small_spill Small Spill (<50ml) spill_size->small_spill Small large_spill Large Spill (>50ml) spill_size->large_spill Large absorb_spill Absorb with inert material small_spill->absorb_spill evacuate Evacuate Area large_spill->evacuate collect_spill Collect absorbed material as hazardous waste absorb_spill->collect_spill collect_spill->store_waste contact_ehs Contact EHS/Emergency Response evacuate->contact_ehs final_disposal Arrange for pickup by approved waste disposal service store_waste->final_disposal end End: Compliant Disposal final_disposal->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 4-(1H-imidazol-2-yl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for the handling of 4-(1H-imidazol-2-yl)phenol in a laboratory setting. Adherence to these procedures is vital for minimizing risks and ensuring a safe research environment for all personnel. This compound is classified as a skin, eye, and respiratory irritant and requires careful handling to prevent exposure.[1][2]

Personal Protective Equipment (PPE)

The selection of appropriate Personal Protective Equipment (PPE) is the first line of defense against exposure. The following table summarizes the recommended PPE for handling this compound, based on general best practices for phenolic compounds.

PPE CategorySpecification
Eye Protection - Minimum: Safety glasses with side shields. - Splash Hazard: Chemical safety goggles.[3][4] - Significant Splash/Explosion Risk: A face shield worn over chemical safety goggles.[3][4][5]
Hand Protection - Incidental Contact: Double-gloved nitrile exam-style gloves (minimum 8mil thickness). Gloves should be changed immediately upon contamination.[3][4] - Extended Contact/Immersion: Utility grade neoprene or butyl rubber gloves worn over nitrile gloves.[3][6]
Skin and Body Protection - A fully buttoned laboratory coat.[3][5] - Long pants and closed-toe shoes.[3] - For potential body splashes, a butyl rubber or neoprene apron should be worn over the lab coat.[3][6]
Respiratory Protection - If dust or aerosols may be generated or ventilation is inadequate: An air-purifying respirator with a Type A-P filter (organic vapor and particulate) is recommended.[4][5] Ensure the respirator is properly fit-tested.

Operational Plan: From Preparation to Disposal

Proper operational procedures are crucial to minimize exposure and prevent accidents. The following workflow outlines the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_setup Work in a Fume Hood prep_ppe->prep_setup prep_emergency Locate Emergency Equipment prep_setup->prep_emergency prep_waste Prepare Labeled Waste Container prep_emergency->prep_waste handle_weigh Weigh Compound prep_waste->handle_weigh handle_dissolve Dissolve/Use in Experiment handle_weigh->handle_dissolve post_decon Decontaminate Work Area handle_dissolve->post_decon post_ppe Doff PPE Correctly post_decon->post_ppe post_wash Wash Hands Thoroughly post_ppe->post_wash disp_liquid Collect Liquid Waste disp_solid Collect Solid Waste disp_seal Seal Waste Containers disp_liquid->disp_seal disp_solid->disp_seal disp_store Store in Satellite Accumulation Area disp_seal->disp_store disp_pickup Arrange for Hazardous Waste Pickup disp_store->disp_pickup

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(1H-imidazol-2-yl)phenol
Reactant of Route 2
4-(1H-imidazol-2-yl)phenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.